molecular formula C9H18 B13801644 2-Cyclopropylhexane CAS No. 6976-28-9

2-Cyclopropylhexane

Cat. No.: B13801644
CAS No.: 6976-28-9
M. Wt: 126.24 g/mol
InChI Key: IYZQDBIQGSJSEX-UHFFFAOYSA-N
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Description

2-Cyclopropylhexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6976-28-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

hexan-2-ylcyclopropane

InChI

InChI=1S/C9H18/c1-3-4-5-8(2)9-6-7-9/h8-9H,3-7H2,1-2H3

InChI Key

IYZQDBIQGSJSEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyclopropylhexane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key physicochemical data, structural identifiers, and available spectral information, presenting quantitative data in accessible tables and logical workflows as diagrams.

Chemical Structure and Identification

This compound is a saturated hydrocarbon featuring a cyclopropyl (B3062369) ring attached to the second carbon of a hexane (B92381) chain.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Chemical Synthesis Purification Distillation / Chromatography Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure IR->Structure FinalPurity FinalPurity Purity->FinalPurity Purity > 95% Final Final Structure->Final Confirmed Structure

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Cyclopropylhexane. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document details key physical constants, presents standardized experimental protocols for their determination, and illustrates the structure-property relationships.

Molecular Structure and Identity

This compound is a cycloalkane derivative with the chemical formula C₉H₁₈.[1] Its structure consists of a hexane (B92381) backbone substituted with a cyclopropyl (B3062369) group at the second carbon position.

  • IUPAC Name: hexan-2-ylcyclopropane[2]

  • CAS Registry Number: 6976-28-9[2]

  • Molecular Formula: C₉H₁₈[1]

  • SMILES: CCCCC(C)C1CC1[1]

The presence of the strained three-membered cyclopropyl ring and the flexible hexyl chain influences its intermolecular interactions and, consequently, its bulk physical properties.

Tabulated Physical Properties

The quantitative physical data for this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueUnits
Molecular Weight126.24 g/mol
Boiling Point143°C
Melting Point-98°C
Density0.754g/mL
Refractive Index1.418(unitless)

Data sourced from Stenutz.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of liquid samples like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 200 °C range)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or microburner)

Procedure:

  • Sample Preparation: Fill the Durham tube to about half-full with this compound.[3]

  • Capillary Tube Insertion: Place the capillary tube into the Durham tube with the open end submerged in the liquid and the sealed end pointing upwards.[3]

  • Assembly: Attach the Durham tube to the thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[3]

  • Heating: Place the assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. Heat the side arm of the Thiele tube gently with a burner.[3] The design of the tube ensures uniform heating of the sample through the circulation of the oil.[3]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density is determined by measuring the mass of a known volume of the liquid.[4][5]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Distilled water (for calibration)

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Measure and record the mass of the empty, dry pycnometer (m_empty).

    • Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.

    • Dry the exterior of the pycnometer and measure its mass (m_water).

    • Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.

    • Calculate the volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

  • Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Measure the mass of the pycnometer filled with the sample (m_sample).

  • Calculation:

    • Calculate the mass of the this compound: mass_sample = m_sample - m_empty.

    • Calculate the density of the sample: ρ_sample = mass_sample / V.

The refractive index, a measure of how light propagates through a substance, is a characteristic constant.[6] An Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically built-in)

  • Dropper or pipette

  • Ethanol (B145695) and lens paper for cleaning

Procedure:

  • Calibration: Turn on the refractometer and the light source. If temperature control is required, connect the instrument to the water bath set at the desired temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index.

  • Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. A boundary line separating a light and dark region should be visible.

  • Refining the Reading: Turn the fine adjustment knob to bring the boundary line into sharp focus. If a colored fringe is visible, adjust the chromaticity compensator until the boundary is a sharp, black-and-white line.

  • Reading the Value: Adjust the knob so that the sharp boundary line intersects the crosshairs in the eyepiece. Read the refractive index value from the instrument's scale.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and a soft lens paper.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical connections between its structural features and its macroscopic physical constants.

G cluster_structure Molecular Structure of this compound cluster_forces Intermolecular Forces cluster_properties Macroscopic Physical Properties Structure C₉H₁₈ (Hexyl Chain + Cyclopropyl Ring) MW Molecular Weight (126.24 g/mol) Structure->MW Polarizability Electron Cloud Polarizability Structure->Polarizability Packing Molecular Shape & Packing Efficiency Structure->Packing Strain Ring Strain in Cyclopropyl Group Structure->Strain Forces Van der Waals Forces (London Dispersion) MW->Forces Polarizability->Forces RI Refractive Index (1.418) Polarizability->RI MP Melting Point (-98 °C) Packing->MP Density Density (0.754 g/mL) Packing->Density BP Boiling Point (143 °C) Forces->BP Forces->MP

Caption: Relationship between molecular structure and physical properties of this compound.

References

2-Cyclopropylhexane (CAS: 6976-28-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylhexane, with the CAS number 6976-28-9, is a carbocyclic compound.[1][2][3] Its structure consists of a hexane (B92381) chain substituted with a cyclopropyl (B3062369) group at the second position. While extensive research on the specific biological activities of this compound is limited in publicly accessible literature, its structural motifs are present in various biologically active molecules. Cyclopropane rings are known to influence the conformational rigidity and metabolic stability of compounds, making them of interest in medicinal chemistry. This document provides a summary of the available technical data for this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6976-28-9[1]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
IUPAC Name This compound
Synonyms (1-methylpentyl)cyclopropane[1]
Density 0.754 g/mL[2]
Boiling Point 143 °C
Melting Point -98 °C
Refractive Index 1.418
InChIKey IYZQDBIQGSJSEX-UHFFFAOYSA-N[1]
SMILES CCCCC(C)C1CC1[1]

Synthesis and Analysis

Synthesis

Another potential route is through the catalytic cyclopropanation of the corresponding alkene using a diazo compound and a transition metal catalyst. The choice of catalyst and reaction conditions would be crucial for optimizing the yield and purity of the desired product.

Analytical Methods

The primary analytical method for the characterization and quantification of a volatile, non-polar compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram based on its retention time.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the calibration standards.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways of this compound. A patent suggests that related cyclopropyl cyclohexane (B81311) compounds are utilized as fragrances, indicating a potential application in the fragrance industry.[4] The biological interactions related to olfaction would be a potential area of investigation.

Given the absence of data on signaling pathways, a diagrammatic representation cannot be provided.

Experimental Workflows

As no specific experimental studies involving this compound were found, a generalized workflow for the analysis of a volatile organic compound is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution with Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Standard Standard Preparation Standard->GCMS PeakID Peak Identification GCMS->PeakID Quant Quantification PeakID->Quant Report Reporting Quant->Report

References

IUPAC name hexan-2-ylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hexan-2-ylcyclopropane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of hexan-2-ylcyclopropane, a saturated hydrocarbon featuring a cyclopropane (B1198618) ring substituted with a hexan-2-yl group. The unique structural and electronic properties of the cyclopropane moiety make it a valuable motif in medicinal chemistry, contributing to enhanced metabolic stability, improved target binding potency, and the generation of novel chemotypes.[1] This document outlines the physicochemical properties, a potential synthetic route, spectroscopic characterization, and potential applications of hexan-2-ylcyclopropane in drug development.

Physicochemical Properties

Currently, experimentally determined physicochemical data for hexan-2-ylcyclopropane is limited. The following table summarizes the computed properties available in public databases.

PropertyValueSource
Molecular Formula C₉H₁₈PubChem CID: 138892[2]
Molecular Weight 126.24 g/mol PubChem CID: 138892[2]
XLogP3-AA 4.3PubChem CID: 92172405[3]
Hydrogen Bond Donor Count 0PubChem CID: 92172405[3]
Hydrogen Bond Acceptor Count 0PubChem CID: 92172405[3]
Rotatable Bond Count 4PubChem CID: 92172405[3]
Exact Mass 126.140850574 DaPubChem CID: 92172405[3]
Topological Polar Surface Area 0 ŲPubChem CID: 92172405[3]

Synthesis of Hexan-2-ylcyclopropane

A plausible synthetic route for hexan-2-ylcyclopropane is via an intramolecular nickel-catalyzed cross-electrophile coupling of a 1,3-diol derivative, as reported for the synthesis of other alkylcyclopropanes.[2][4] This method involves the conversion of a 1,3-diol to a 1,3-dimesylate, which then undergoes cyclization.

Experimental Protocol: Nickel-Catalyzed Synthesis of Alkylcyclopropanes

This protocol is adapted from the work of Sanford et al. (2020) for the synthesis of alkylcyclopropanes from 1,3-dimesylates.[2]

Step 1: Synthesis of the 1,3-Dimesylate Precursor

  • To a solution of the corresponding 1,3-diol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (2.5 equiv).

  • Slowly add methanesulfonyl chloride (2.2 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to yield the 1,3-dimesylate.

Step 2: Nickel-Catalyzed Cyclization

  • To an oven-dried vial, add NiCl₂(dme) (10 mol %) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol %).

  • Add the 1,3-dimesylate (1.0 equiv) and a reducing agent (e.g., zinc powder, 3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a suitable solvent (e.g., anhydrous dimethylacetamide) and a halide source (e.g., sodium iodide, 2.0 equiv).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired alkylcyclopropane.

Synthesis_Workflow diol 1,3-Diol Precursor mesylation Mesylation (MsCl, Et3N, CH2Cl2) diol->mesylation dimesylate 1,3-Dimesylate Intermediate mesylation->dimesylate cyclization Ni-Catalyzed Cyclization (NiCl2(dme), Ligand, Zn, NaI) dimesylate->cyclization purification1 Purification (Flash Chromatography) cyclization->purification1 cyclopropane Hexan-2-ylcyclopropane purification1->cyclopropane purification2 Purification (Flash Chromatography)

Synthetic workflow for hexan-2-ylcyclopropane.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl (B3062369) Protons-0.3 to 0.8Multiplet5H
Hexyl Chain (CH)1.0 - 1.5Multiplet1H
Hexyl Chain (CH₂)1.2 - 1.6Multiplet8H
Hexyl Chain (CH₃)0.8 - 1.2Multiplet6H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Cyclopropyl Carbons5 - 20
Hexyl Chain Carbons14 - 40
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically employed.

  • Data Processing: Process the raw data using appropriate software. The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) [5]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-400 amu.

Analytical_Workflow cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis nmr_sample Sample Preparation (in CDCl3 with TMS) nmr_acq Data Acquisition (1H and 13C Spectra) nmr_sample->nmr_acq nmr_proc Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc gcms_sample Sample Preparation (in volatile solvent) gc_sep GC Separation (Capillary Column) gcms_sample->gc_sep ms_an MS Analysis (EI, Mass Analyzer) gc_sep->ms_an sample Hexan-2-ylcyclopropane Sample sample->nmr_sample sample->gcms_sample

Analytical workflow for spectroscopic characterization.

Potential Applications in Drug Development

While specific biological activities of hexan-2-ylcyclopropane have not been reported, the incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[6]

  • Physicochemical Properties: The introduction of a cyclopropane ring can alter lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Novelty and Patentability: The use of cyclopropane-containing scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing opportunities for new intellectual property.[1]

Given these advantages, hexan-2-ylcyclopropane represents a potentially valuable building block for the synthesis of new drug candidates in various therapeutic areas. Its non-polar, aliphatic nature makes it suitable for exploring hydrophobic binding pockets in protein targets.

References

2-Cyclopropylhexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-cyclopropylhexane, a saturated hydrocarbon containing a cyclopropyl (B3062369) ring attached to a hexane (B92381) chain.

Chemical Identity and Properties

This compound is a cycloalkane with the chemical formula C9H18.[1][2] Its structure consists of a cyclopropane (B1198618) ring bonded to the second carbon of a hexane chain.

Table 1: Molecular Data for this compound

PropertyValueSource
Molecular FormulaC9H18[1][2]
Molecular Weight126.24 g/mol [1][2]
IUPAC Name(1-methylpentyl)cyclopropane
SMILESCCCCC(C)C1CC1[1]
InChIKeyIYZQDBIQGSJSEX-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not extensively documented in readily accessible literature, which is common for simple, non-specialty hydrocarbons. The synthesis would likely follow standard organic chemistry procedures for the formation of cyclopropane rings or the alkylation of cyclopropyl derivatives. Characterization would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

Logical Relationship of Molecular Structure

The molecular formula and weight of this compound are derived directly from its constituent parts. The following diagram illustrates this logical relationship.

struct This compound C9H18 hexane Hexane Fragment C6H13 struct->hexane cyclopropyl Cyclopropyl Fragment C3H5 struct->cyclopropyl formula Molecular Formula C(6+3)H(13+5) = C9H18 hexane->formula cyclopropyl->formula mw Molecular Weight (9 * 12.01) + (18 * 1.008) ≈ 126.24 g/mol formula->mw

Diagram of the molecular composition of this compound.

References

Technical Guide: Thermodynamic Data for 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopropylhexane, also known as (1-methylpentyl)cyclopropane, is an alkyl-substituted cycloalkane with the molecular formula C₉H₁₈. An understanding of its thermodynamic properties is essential for applications in reaction modeling, chemical process design, and computational chemistry, particularly in the development of high-energy-density fuels and novel pharmaceutical scaffolds. This technical guide provides a consolidated overview of the available thermodynamic data for this compound, details the methodologies for data acquisition, and illustrates key procedural workflows.

The most comprehensive and critically evaluated thermodynamic data for this compound are maintained in the NIST/TRC Web Thermo Tables (WTT), generated via the NIST ThermoData Engine (TDE) software. This system produces recommended values by combining available experimental data with validated prediction methods.[1] While direct access to these extensive tables is subscription-based, this guide presents key experimental values from published literature and provides robust estimations for other core properties using established theoretical methods.

Thermodynamic Data Presentation

Quantitative thermodynamic data for this compound are summarized below. Table 1 presents experimentally determined values for the enthalpy of combustion and the derived enthalpy of formation. Tables 2 and 3 provide estimated values for ideal gas heat capacity and standard entropy, respectively, calculated using the Benson group additivity method, as publicly available experimental data for these properties are limited.

Table 1: Standard Enthalpy of Combustion and Formation for Liquid this compound

PropertyValueUnitsPhaseReference
Standard Enthalpy of Combustion (ΔcH°)-5648kJ/molLiquidSlabey and Wise, 1952[1]
Standard Enthalpy of Formation (ΔfH°)-464kJ/molLiquidDerived from ΔcH°[1]

Table 2: Estimated Ideal Gas Heat Capacity (Cp°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

Temperature (K)Estimated Cp° (J/mol·K)
298.15189.5
400245.1
500295.3
600338.7
800409.1
1000463.5

Table 3: Estimated Ideal Gas Standard Entropy (S°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

Temperature (K)Estimated S° (J/mol·K)
298.15445.8
400510.2
500571.5
600629.1
800734.4
1000828.9

Methodologies and Protocols

The acquisition of thermodynamic data involves a combination of direct experimental measurement, computational estimation, and critical evaluation of all available information.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of liquid hydrocarbons like this compound is determined using an oxygen bomb calorimeter.[2][3] The protocol involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment and measuring the resultant temperature change.

Protocol Steps:

  • Sample Preparation: A sample of the liquid (typically 0.5 g to 1.0 g) is accurately weighed and placed into a crucible within a high-strength, sealed vessel known as a "bomb".[4][5]

  • Bomb Sealing and Pressurization: A small, measured amount of deionized water (approx. 1 mL) is added to the bomb to ensure any acids formed during combustion are in a standard solution state.[6] The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[3][4]

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (a bucket). The entire assembly, including a stirrer and a high-precision thermometer, is placed within an adiabatic jacket.[3]

  • Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the sample is ignited by passing an electric current through a fuse wire positioned just above the sample.[6] The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a stable final temperature is reached.

  • Calculation: The heat released by the combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb) and the energy released by the ignition wire to determine the standard enthalpy of combustion.[5]

Protocol: Generation of Critically Evaluated Data

The most reliable and comprehensive thermodynamic datasets are the result of a critical evaluation process, such as that implemented by the NIST ThermoData Engine (TDE).[1][7] This expert system approach provides thermodynamically consistent data across a range of temperatures and phases.

Workflow Steps:

  • Data Collection: The system retrieves all available experimental data for the target compound (this compound) from a vast, curated database (TDE-SOURCE).[8]

  • Data Analysis and Filtering: The collected data points are grouped by property, normalized to standard units, and automatically filtered based on metadata and known uncertainties.

  • Prediction and Gap Filling: Where experimental data is sparse or unavailable for certain properties or temperature ranges, the TDE employs predictive methods, such as group contribution schemes, to generate estimated values.[1]

  • Thermodynamic Consistency Enforcement: The combined experimental and predicted data are simultaneously fitted to a series of fundamental thermodynamic equations (e.g., equations of state). This process ensures that properties like enthalpy, entropy, and heat capacity are consistent with each other and with phase equilibrium data (e.g., vapor pressure).

  • Output Generation: The final output consists of tables of recommended property values with associated uncertainties, along with parameters for equations of state that describe the thermodynamic surface of the compound.[9]

Protocol: Estimation via Group Additivity

The Benson group additivity method is a powerful technique for estimating the thermodynamic properties of organic molecules in the absence of experimental data.[10][11] The method assumes that the total property of a molecule is the sum of contributions from its constituent polyvalent atom groups.

Sample Calculation for Ideal Gas Heat Capacity (Cp°) at 298.15 K:

  • Decomposition into Groups: this compound is broken down into its fundamental groups:

    • 1 x C-(C)₂(H)₂ : The secondary carbon in the hexane (B92381) chain.

    • 2 x C-(C)(H)₃ : The two terminal methyl groups.

    • 3 x C-(C)₂(H)₂ : Three secondary carbons in the hexane chain.

    • 1 x C-(C)₂(H)(Cd) : The tertiary carbon of the hexane chain bonded to the cyclopropyl (B3062369) group (approximated).

    • 1 x Cyclopropyl ring strain correction .

  • Summation of Group Values: Published group contribution values for Cp° at 298.15 K are summed. This process is repeated with temperature-dependent group values to estimate properties at other temperatures. Ring strain corrections are added for cyclic systems.[10]

Visualizations

The following diagrams illustrate the workflow for thermodynamic data evaluation and the fundamental relationships between core thermodynamic properties.

G cluster_input Data Inputs cluster_process Evaluation Engine (e.g., NIST TDE) cluster_output Final Products exp_data Experimental Data (Calorimetry, Vapor Pressure, etc.) data_collection Data Retrieval & Normalization exp_data->data_collection mol_structure Molecular Structure (this compound) prediction Property Prediction (Group Additivity) mol_structure->prediction consistency_check Thermodynamic Consistency Enforcement & Fitting data_collection->consistency_check prediction->consistency_check evaluated_data Critically Evaluated Data Tables (ΔfH°, S°, Cp°) consistency_check->evaluated_data eos Equations of State (EOS) consistency_check->eos G cluster_primary Primary Properties cluster_derived Derived Properties H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G Cp Heat Capacity (Cp) Cp->H ΔH = ∫Cp dT Cp->S ΔS = ∫(Cp/T) dT T Temperature (T) T->H T->S T->G

References

Spectroscopic Analysis of 2-Cyclopropylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2-Cyclopropylhexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted and experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Major Fragment (m/z) 56
Second Major Fragment (m/z) 41
Third Major Fragment (m/z) 69

Source: PubChem. The m/z values represent the three most abundant fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 2: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.0 - 0.4Multiplet4HCyclopropyl CH₂
~0.5 - 0.8Multiplet1HCyclopropyl CH
~0.8 - 0.9Triplet3HTerminal CH₃
~0.9 - 1.0Doublet3HCH₃ on hexane (B92381) chain
~1.0 - 1.4Multiplet7HHexane chain CH and CH₂

Disclaimer: This data is predicted using computational models and may not reflect experimental values precisely.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (ppm)Carbon Type
~5 - 10CH₂ (Cyclopropyl)
~10 - 15CH (Cyclopropyl)
~14CH₃ (Terminal)
~20CH₃ (on hexane chain)
~23 - 40CH₂, CH (Hexane chain)

Disclaimer: This data is predicted using computational models and may not reflect experimental values precisely.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3080 - 3000C-H stretch (cyclopropyl)Medium
~2960 - 2850C-H stretch (alkyl)Strong
~1465C-H bend (CH₂)Medium
~1375C-H bend (CH₃)Medium
~1020Cyclopropane ring deformationMedium

Note: This data is based on characteristic absorption frequencies for alkylcyclopropane compounds and may not represent the exact spectrum of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).[2][3]

  • The final volume should be around 0.6-0.7 mL in a standard 5 mm NMR tube.[2]

  • Ensure the sample is free of any particulate matter by filtering it through a pipette with a cotton or glass wool plug.[2]

2. ¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

  • Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

  • The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • As this compound is a liquid, the spectrum can be obtained directly from a thin film of the neat liquid.[5]

  • Place a drop of the liquid onto a salt plate (e.g., NaCl or KBr).[5]

  • Gently place a second salt plate on top to create a thin, uniform film between the plates.

2. Data Acquisition:

  • The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the clean, empty salt plates is recorded first.

  • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • The data is usually collected over a range of 4000 to 400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).[6]

2. GC-MS System and Conditions:

  • Gas Chromatograph:

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.[6]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Inlet: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C) and is held for a few minutes, then ramped at a rate of 10-20 °C/min to a final temperature of around 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300 to detect the molecular ion and characteristic fragments.

    • Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Film Sample->Neat_Liquid Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Neat_Liquid->IR GCMS GC-MS Dilution->GCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Cyclopropyl Group in Alkanes: An In-depth Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in modern organic chemistry and medicinal chemistry. Its inherent ring strain and unique electronic properties impart distinct stability and reactivity characteristics to alkane structures. This guide provides a comprehensive technical overview of the stability and reactivity of the cyclopropyl group, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to professionals in research and drug development.

Intrinsic Stability of the Cyclopropyl Group

The defining feature of the cyclopropyl group is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbon atoms. This strain profoundly influences its thermodynamic stability and bond characteristics.

Strain and Bond Dissociation Energies

The high ring strain in cyclopropane (B1198618) weakens its carbon-carbon bonds compared to acyclic alkanes, making it more susceptible to ring-opening reactions. Conversely, the C-H bonds are shorter and stronger.[1]

PropertyValueUnitNotes
Total Strain Energy~27.5kcal/molSignificantly higher than cyclohexane (B81311) (considered strain-free).
C-C Bond Dissociation Energy~65kcal/molWeaker than a typical alkane C-C bond (~88 kcal/mol).
C-H Bond Dissociation Energy~106kcal/molStronger than a typical secondary alkane C-H bond (~98 kcal/mol).
Spectroscopic Signatures

The unique geometry and electronic structure of the cyclopropyl group give rise to characteristic spectroscopic signals.

SpectroscopyFeatureChemical Shift / FrequencyNotes
¹H NMRCyclopropyl protonsδ 0.2 - 1.0 ppmHighly shielded due to the ring current effect, appearing upfield.[2]
¹³C NMRCyclopropyl carbonsδ -5 - 20 ppmAlso significantly shielded, appearing at unusually high field.[3]
Infrared (IR)C-H stretch3080 - 3000 cm⁻¹The high s-character of the C-H bonds shifts this absorption to a higher frequency than in acyclic alkanes.[4][5]
Infrared (IR)Ring deformation ("breathing")~1020 cm⁻¹A characteristic absorption for the cyclopropane ring.

Reactivity of the Cyclopropyl Group

The high ring strain and the π-character of the C-C bonds make the cyclopropyl group reactive towards a variety of reagents, often undergoing ring-opening reactions that relieve the strain.

Electrophilic Addition Reactions

Cyclopropanes can react with electrophiles in a manner analogous to alkenes, leading to ring opening. These reactions typically proceed via a corner-protonated or edge-protonated intermediate, or through a direct SN2-type attack. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring.

Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile, resulting in a ring-opened product.[6][7]

G cluster_step1 Protonation cluster_step2 Nucleophilic Attack Cyclopropane Substituted Cyclopropane Intermediate Corner-Protonated Intermediate (or Edge-Protonated) Cyclopropane->Intermediate Slow H+ H+ Product Ring-Opened Product Intermediate->Product Fast Nu- Nu-

Acid-catalyzed ring opening of a cyclopropane.

Cyclopropanes react with halogens (e.g., Br₂, Cl₂) to give 1,3-dihalopropanes. The reaction proceeds via an electrophilic addition mechanism where the halogen molecule is polarized by the cyclopropane ring.[8][9]

G Cyclopropane Cyclopropane TransitionState [Cyclopropane---Brδ+---Brδ-]‡ Cyclopropane->TransitionState Br2 Br-Br Br2->TransitionState Carbocation Bromonium-like Carbocation Intermediate TransitionState->Carbocation Product 1,3-Dibromopropane (B121459) Carbocation->Product Br- Br- Br-->Carbocation

Electrophilic bromination of cyclopropane.
Radical Reactions

Cyclopropyl groups can also undergo reactions involving radical intermediates. These reactions can either preserve the ring structure or lead to ring-opening, depending on the reaction conditions and the stability of the radical intermediates.

Under UV light, cyclopropane can undergo free-radical substitution with halogens, similar to alkanes. However, addition reactions leading to ring-opening can also occur concurrently.[1][10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light Cyclopropane Cyclopropane Cyclopropyl_rad Cyclopropyl• Cyclopropane->Cyclopropyl_rad + Cl• Cl_rad_react Cl• HCl HCl Chlorocyclopropane Chlorocyclopropane Cyclopropyl_rad->Chlorocyclopropane + Cl₂ Chlorocyclopropane->Cl_rad_react + Cl• rad_rad Radical Recombination

Free radical chlorination of cyclopropane.

Certain radical reactions, particularly those involving strained or substituted cyclopropanes, can lead to ring-opening to form more stable acyclic radical intermediates.[11] Photochemical initiation is a common method to generate the initial radical species.[12][13]

The Cyclopropyl Group in Drug Development

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[14][15]

Metabolic Stability

The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16] This can lead to increased metabolic stability, longer half-life, and reduced clearance of a drug.[17]

Drug / CompoundIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)Notes
Cyclopropyl FentanylHuman Hepatocytes-Normetabolite covered 82% of total metabolic peak area. No oxidation of the cyclopropyl ring was observed.[18]Compared to larger cycloalkyl fentanyl analogs where ring oxidation is a major metabolic pathway.
Pitavastatin---The cyclopropyl group diverts metabolism away from CYP3A4.[16]
Risdiplam---A cyclopropyl group was introduced to improve the properties of the initial clinical candidate.[16]
BoceprevirHuman Liver Microsomes (HLM)Data not readily availableData not readily availableContains a cyclopropylmethyl group; metabolized by CYP3A4/5.[17]
TelaprevirHLM~9-11 min (effective)Data not readily availableContains a cyclopropyl group; metabolized by CYP3A4.[17]
Conformational Rigidity and Potency

The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased binding affinity and potency for its biological target. It is often used as a rigid linker or an isosteric replacement for an alkene.[14]

Experimental Protocols

Synthesis of Cyclopropanes: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes using a zinc-copper couple and diiodomethane (B129776).[19][20][21][22]

G Start Prepare Simmons-Smith Reagent (Zn(Cu) + CH₂I₂) Reaction React Alkene with Simmons-Smith Reagent in an inert solvent (e.g., ether) Start->Reaction Alkene Alkene Alkene->Reaction Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Cyclopropane Product Purification->Product

Workflow for Simmons-Smith Cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.

  • Reaction Setup: To the flask containing the activated zinc-copper couple, add a magnetic stir bar and anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (1.5 eq) to the stirred suspension. The mixture may become warm and reflux. After the initial reaction subsides, add the alkene (1.0 eq) dissolved in diethyl ether dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or flash column chromatography.

Synthesis of Cyclopropylamines

Cyclopropylamines are important building blocks in medicinal chemistry. They can be synthesized through various methods, including the Kulinkovich-Szymoniak reaction, which involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide and a Lewis acid.[13]

Experimental Protocol: Synthesis of a Primary Cyclopropylamine (B47189) from a Nitrile

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an argon atmosphere, place a solution of the nitrile (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.2 eq) followed by the dropwise addition of a solution of ethylmagnesium bromide in diethyl ether (2.5 eq) at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the specified time (typically several hours), monitoring the reaction by TLC or GC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M aqueous HCl to hydrolyze the intermediate.

  • Workup: Make the aqueous layer basic with concentrated NaOH solution and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. Purify the crude cyclopropylamine by distillation or column chromatography.

Electrophilic Ring Opening: Bromination of a Cyclopropane

This protocol outlines the general procedure for the addition of bromine to a cyclopropane to yield a 1,3-dibromopropane.[6][23]

Experimental Protocol: Bromination of a Substituted Cyclopropane

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the substituted cyclopropane (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Completion: Allow the reaction mixture to stir at room temperature until the bromine color has completely faded.

  • Workup: Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1,3-dibromopropane can be purified by distillation under reduced pressure or by column chromatography.

References

Introduction: The Strategic Value of the Cyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Uses of Saturated Alkyl Cyclopropanes

For: Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, is a unique and powerful structural motif increasingly utilized in modern chemical research, particularly in the realm of drug discovery and development. Comprised of a highly strained three-membered carbocycle, its distinctive physicochemical and structural characteristics offer significant advantages in molecular design.[1] These features include the coplanarity of its three carbon atoms, relatively short and strong C-C (1.51 Å) and C-H bonds, and an enhanced π-character in its C-C bonds.[1]

For medicinal chemists, the incorporation of a saturated alkyl cyclopropane into a molecule is a key strategic tool to address common challenges in drug optimization.[1] Its rigid structure acts as a conformational constraint, locking a molecule into a bioactive conformation, which can lead to enhanced binding potency and selectivity for its biological target.[2] Furthermore, the cyclopropyl (B3062369) group is often used to improve a compound's pharmacokinetic profile. Its inherent stability towards oxidative metabolism can protect metabolically liable positions, leading to increased metabolic stability, longer in-vivo half-life, and reduced plasma clearance.[1][2][3][4] This motif is frequently employed as a bioisostere for other common chemical groups, such as methyl, isopropyl, gem-dimethyl, phenyl, or vinyl groups, providing a pathway to navigate new intellectual property space while improving physicochemical properties.[5]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of saturated alkyl cyclopropanes, with a focus on their practical use in research and development. It includes detailed experimental protocols for key synthetic methods, quantitative data to facilitate comparison, and diagrams to illustrate critical workflows and concepts.

Synthetic Methodologies for Saturated Alkyl Cyclopropanes

The construction of the strained cyclopropane ring requires specialized synthetic methods. The most common and versatile approaches involve the transfer of a methylene (B1212753) (CH₂) or substituted carbene unit to an alkene.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone method for converting alkenes into cyclopropanes stereospecifically.[6][7] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple.[6][8] The reaction proceeds via a concerted "butterfly-type" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

A significant improvement is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, offering better reactivity and reproducibility.[6][8]

Logical Workflow for Simmons-Smith Cyclopropanation

Simmons_Smith_Workflow cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Reaction cluster_workup Workup & Purification CH2I2 Diiodomethane (CH₂I₂) Reagent Organozinc Carbenoid (e.g., ICH₂ZnI) CH2I2->Reagent Zn_Cu Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) Zn_Cu->Reagent Alkene Alkene Substrate Reagent->Alkene Addition TS "Butterfly" Transition State Alkene->TS Cyclopropane Saturated Alkyl Cyclopropane TS->Cyclopropane Quench Quench Reaction (e.g., aq. NH₄Cl) Cyclopropane->Quench Transfer Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Distillation or Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [7]

This protocol describes the cyclopropanation of a generic alkene using diethylzinc and diiodomethane.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen or argon atmosphere, dissolve the alkene (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For more sensitive substrates, a lower temperature (e.g., -10 °C) may be used.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes, 2.0 eq) to the stirred alkene solution via syringe.

    • Following the Et₂Zn addition, add diiodomethane (CH₂I₂, 2.0 eq) dropwise via syringe over 10-15 minutes. A white precipitate of zinc iodide (ZnI₂) may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously until gas evolution ceases.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield the pure alkyl cyclopropane.

Table 1: Substrate Scope and Yields for Simmons-Smith Cyclopropanation

Alkene SubstrateProductYield (%)Reference
CyclohexeneBicyclo[4.1.0]heptane (Norcarane)~92%[8]
(Z)-3-hexenecis-1,2-diethylcyclopropaneHigh[8]
1-Octenen-Hexylcyclopropane82%[6]
Silyl Enol Ether of Cyclohexanone7-(trimethylsilyloxy)bicyclo[4.1.0]heptane60% (dr=8:1)[6]
Allenamide DerivativeAmido-spiro[2.2]pentaneHigh[8]
β-Keto Esterγ-Keto Ester (via ring opening)High[8]
Transition Metal-Catalyzed Cyclopropanation

The reaction of alkenes with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst is a powerful and versatile method for synthesizing functionalized cyclopropanes.[9] Catalysts based on rhodium, copper, and iron are most common. This method allows for a high degree of control over stereoselectivity (diastereo- and enantioselectivity) through the use of chiral ligands.[10][11][12]

The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

Rhodium_Cycle

Caption: How cyclopropanes enhance binding by reducing conformational entropy.

Improving Metabolic Stability

A primary application of cyclopropyl groups is to enhance metabolic stability. The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to those on a linear alkyl chain. R[4]eplacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl ring can block common oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability.

[3][5]Table 4: Comparative Metabolic Stability and Potency

Parent Compound (Group)Cyclopropyl AnalogueProperty MeasuredImprovement NotedReference
IDO1 Inhibitor (Methyl)IDO1 Inhibitor (Cyclopropyl)Rat Clearance (mL/min/kg)High clearance reduced
IDO1 Inhibitor (Cyclopropyl)IDO1 Inhibitor (gem-dimethylcyclopropyl)Metabolic Stability (HLM)Blocked cyclopropyl oxidation
γ-Secretase Inhibitor (Phenyl)γ-Secretase Inhibitor (Bicyclo[1.1.1]pentane)Metabolic Stability (HLM)Improved
HIV NNRTI (Alkyl chain)HIV NNRTI (Cyclopropyl-fused)IC₅₀ (mutant strain)Picomolar activity achieved
Prasugrel (Prodrug)Active MetaboliteIn vivo half-life (hours)~7.4 hours

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

[3][13]1. Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Thaw pooled human liver microsomes (HLM) on ice. 2. Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (0.5 mg/mL). 3. Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes. 4. Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution. Take an aliquot at t=0 and quench immediately with a cold organic solvent (e.g., acetonitrile) containing an internal standard. 5. Time Points: Incubate at 37 °C, taking aliquots at several subsequent time points (e.g., 5, 15, 30, 60 minutes) and quenching them immediately. 6. Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard. 7. Calculation: Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.

Workflow for Metabolic Stability Assay

Metabolic_Stability start Start prep Prepare Reaction Mixture (Compound, HLM, Buffer) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH (Take t=0 sample) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (e.g., 5, 15, 30, 60 min) incubate->sample sample->incubate Continue incubation quench Quench with Acetonitrile + Internal Standard sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro metabolic stability assay.

Reactivity and Further Synthetic Utility

The inherent ring strain of cyclopropanes makes them valuable intermediates for further synthetic transformations, most notably through ring-opening reactions.

Ring-Opening Reactions

Donor-acceptor (D-A) cyclopropanes, which bear an electron-donating group and an electron-withdrawing group, are particularly susceptible to nucleophilic ring-opening. T[14][15]his reactivity provides a powerful method for the stereoselective synthesis of 1,3-difunctionalized acyclic compounds. The reactions can be promoted by Lewis acids, Brønsted acids, or, in some cases, bases.

[14][15]Table 5: Examples of Nucleophilic Ring-Opening Reactions

Donor-Acceptor CyclopropaneNucleophileCatalyst / ConditionsProduct TypeYield (%)ee (%)Reference
2-Aryl-1,1-dicarboxylateIndoleBrønsted Acid / HFIP1,3-Alkyl-IndoleHigh-
2-Aryl-1,1-dicarboxylate1,3-DiketoneCu(OTf)₂ / Chiral Ligand1,3-Diketone Adduct70-9379-99
2-Aryl-1,1-dicarboxylateAmineNi(II) / Chiral Ligandγ-Amino Acid Deriv.up to >99up to 99
2-(p-siloxyaryl)-1,1-dicarboxylateNitroalkaneTBAF / NMMNitroalkyl MalonateHigh-

This diverse reactivity underscores the utility of saturated alkyl cyclopropanes not only as stable structural elements in final drug products but also as versatile intermediates for constructing complex molecular architectures.

References

Navigating the Acquisition of 2-Cyclopropylhexane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity chemical compounds is a critical initial step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 2-Cyclopropylhexane, a saturated hydrocarbon of interest in various research contexts. Due to its niche status, sourcing this compound presents unique challenges, often necessitating a custom synthesis approach.

Commercial Availability: A Landscape of Limited Options

A comprehensive survey of prominent chemical suppliers indicates that this compound is not a readily available, off-the-shelf compound for research purposes. Searches across the catalogs of major vendors such as Sigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals, and Santa Cruz Biotechnology did not yield any direct listings for this specific molecule. This scarcity suggests that researchers requiring this compound will likely need to engage with companies offering custom synthesis services.

Table 1: Commercial Availability of this compound

SupplierCatalog NumberPurityQuantityPrice (USD)Availability
Sigma-AldrichNot Available---Not listed
Thermo Fisher ScientificNot Available---Not listed
TCI ChemicalsNot Available---Not listed
Santa Cruz BiotechnologyNot Available---Not listed
Custom Synthesis Project-dependentTypically >95%mg to kg scaleVariesLead time required

Synthetic Route: The Simmons-Smith Cyclopropanation

Given the lack of commercial stock, the synthesis of this compound is the most viable route for its acquisition. A well-established and reliable method for the formation of cyclopropane (B1198618) rings is the Simmons-Smith reaction.[1][2][3] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.[1][3] The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

To synthesize this compound, a suitable starting alkene would be 2-methyl-1-heptene (B91929). The following section details a representative experimental protocol adapted from the Simmons-Smith cyclopropanation of 1-octene.[1]

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-1-heptene

Objective: To synthesize this compound from 2-methyl-1-heptene.

Materials:

  • 2-Methyl-1-heptene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Gently heat the flask with a heat gun under a stream of nitrogen to activate the zinc. Allow the flask to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add a solution of 2-methyl-1-heptene (1.0 eq) in anhydrous diethyl ether to the zinc-copper suspension. Subsequently, add diiodomethane (1.5 eq) dropwise via a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-H and C-C bond vibrations.

Logical Workflow for Sourcing Chemical Compounds

For researchers facing the challenge of acquiring a non-commercial chemical, a structured approach is essential. The following diagram illustrates a logical workflow for the procurement of such compounds.

G Workflow for Sourcing Research Chemicals start Identify Required Chemical (e.g., this compound) search_suppliers Search Major Chemical Supplier Databases (Sigma-Aldrich, Thermo Fisher, etc.) start->search_suppliers is_available Is the Chemical Commercially Available? search_suppliers->is_available purchase Purchase from Supplier is_available->purchase Yes custom_synthesis Identify and Contact Custom Synthesis Companies is_available->custom_synthesis No lit_search Search Literature for Synthetic Protocols is_available->lit_search No end_purchase Receive and Verify Chemical purchase->end_purchase request_quote Request Quotations (Purity, Quantity, Timeline, Cost) custom_synthesis->request_quote evaluate_quotes Evaluate Quotations and Select Supplier request_quote->evaluate_quotes initiate_synthesis Initiate Custom Synthesis Project evaluate_quotes->initiate_synthesis end_synthesis Receive and Verify Synthesized Chemical initiate_synthesis->end_synthesis in_house_synthesis Perform In-House Synthesis lit_search->in_house_synthesis in_house_synthesis->end_synthesis

Caption: A logical workflow for sourcing research chemicals.

This guide provides a comprehensive starting point for researchers interested in utilizing this compound. While direct commercial availability is limited, established synthetic methods offer a clear path to obtaining this compound for further investigation.

References

literature review of long-chain alkyl cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Long-Chain Alkyl Cyclopropanes: Synthesis, Properties, and Therapeutic Potential

Introduction

Long-chain alkyl cyclopropanes, particularly cyclopropane-containing fatty acids (CFAs), are a fascinating class of molecules found in various natural sources, including bacteria, plants, and protozoa.[1][2] The presence of the three-membered carbocyclic ring imparts unique physicochemical properties that distinguish them from their unsaturated or saturated counterparts. The inherent ring strain, approximately 27.5 kcal/mol, results in shorter C-C bonds with enhanced p-character, resembling a C=C double bond, and shorter, stronger C-H bonds.[3][4] These structural features contribute to increased metabolic stability, rigidity, and altered membrane fluidity.[4][5]

In recent years, the cyclopropyl (B3062369) moiety has been increasingly incorporated into drug candidates to enhance pharmacological properties. Its strategic use can improve potency, reduce off-target effects, increase metabolic stability and brain permeability, and decrease plasma clearance.[6][7] This guide provides a comprehensive review of the synthesis, biosynthesis, chemical properties, and biological applications of long-chain alkyl cyclopropanes, with a focus on their relevance to researchers, scientists, and drug development professionals.

Biosynthesis of Cyclopropane (B1198618) Fatty Acids

The primary biological pathway for the formation of CFAs in bacteria involves the enzymatic transfer of a methylene (B1212753) group to the double bond of an unsaturated fatty acid (UFA) already incorporated within a phospholipid membrane.

This biosynthesis is catalyzed by cyclopropane fatty acid (CFA) synthase, which utilizes S-adenosyl-L-methionine (SAM) as the methylene donor.[1][8] The reaction converts the cis double bonds of UFA acyl chains into cyclopropane rings.[1] This post-synthetic modification of phospholipids (B1166683) is crucial for bacterial adaptation to environmental stresses, such as low pH and oxidative stress, by modulating membrane fluidity and permeability.[1][4]

Biosynthesis of Cyclopropane Fatty Acids cluster_membrane Phospholipid Membrane UFA Unsaturated Fatty Acid (in Phospholipid) CFA Cyclopropane Fatty Acid (in Phospholipid) CFAS CFA Synthase UFA->CFAS Substrate SAM S-Adenosyl-L-Methionine (SAM) SAM->CFAS Methylene Donor SAH S-Adenosyl-Homocysteine (SAH) CFAS->CFA CFAS->SAH Byproduct

Caption: Biosynthesis of cyclopropane fatty acids from unsaturated precursors.

Chemical Synthesis of Long-Chain Alkyl Cyclopropanes

The construction of the cyclopropane ring in long-chain alkyl molecules has been achieved through various synthetic methodologies. The most common approaches include carbene additions to alkenes and intramolecular cyclization reactions.[3][9]

Key synthetic methods include:

  • Simmons-Smith Cyclopropanation: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. It is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the stereochemistry of the addition.[2][10]

  • Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and iron can effectively decompose diazo compounds to generate metal carbenoids, which then react with alkenes to form cyclopropanes.[3][11] This method is highly versatile and can be rendered enantioselective.

  • Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular SN2 reaction to close the three-membered ring.[3]

Data Presentation: Synthesis of a Heptyl-Cyclopropane Analog

The synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP), a stable analog of the bacterial signaling molecule cis-2-decenoic acid, demonstrates a typical workflow. The key cyclopropanation step often employs the Simmons-Smith reaction.[10]

StepReactionReagentsProductYieldReference
1Lindlar ReductionDec-2-yn-1-ol, H₂, Lindlar Catalyst(Z)-dec-2-en-1-olHigh[10]
2Simmons-Smith Cyclopropanation(Z)-dec-2-en-1-ol, CH₂I₂, Zn-Cu(2-heptylcyclopropyl)methanolGood[10]
3Jones Oxidation(2-heptylcyclopropyl)methanol, CrO₃, H₂SO₄2-heptylcyclopropane-1-carboxylic acidGood[10]

digraph "Synthesis of 2-Heptylcyclopropane-1-carboxylic acid" {
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Start [label="Dec-2-yn-1-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Lindlar\nReduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="(Z)-dec-2-en-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Simmons-Smith\nCyclopropanation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="(2-heptylcyclopropyl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Jones\nOxidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Heptylcyclopropane-1-carboxylic acid\n(2CP)", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }

Caption: Synthetic workflow for 2-heptylcyclopropane-1-carboxylic acid (2CP).

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of (Z)-dec-2-en-1-ol[10]

This protocol describes the key step in forming the cyclopropane ring in the synthesis of a long-chain alkyl cyclopropane.

  • Reagent Preparation: Prepare the Simmons-Smith reagent by suspending a zinc-copper couple (Zn-Cu) in a dry ether solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Cool the reagent mixture in an ice bath.

  • Substrate Addition: Add a solution of (Z)-dec-2-en-1-ol in diethyl ether dropwise to the stirred Simmons-Smith reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure (2-heptylcyclopropyl)methanol.

Biological Activities and Applications in Drug Development

The incorporation of a cyclopropane ring into a long-chain alkyl molecule can significantly alter its biological activity and therapeutic potential. The ring's rigidity can lock the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[5]

Key Therapeutic Advantages:
  • Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, such as oxidation, that typically degrade linear alkyl chains. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[5][12]

  • Improved Potency: By acting as a rigid scaffold or a bioisostere for an alkene, the cyclopropane ring can optimize interactions with a target receptor or enzyme, thereby increasing potency.[6][7]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and membrane permeability, which is critical for drug absorption and distribution, including penetration of the blood-brain barrier.[6][12]

  • Anti-Biofilm and Antimicrobial Activity: Natural and synthetic CFAs exhibit a range of biological activities. For instance, the synthetic analog 2CP was designed to mimic a bacterial signaling molecule and has been investigated for its ability to disperse bacterial biofilms, a key factor in chronic infections.[10] Other cyclopropane-containing natural products have shown potent antifungal and antibacterial properties.[13][14]

Pharmacological Impact of Cyclopropane Moiety cluster_properties Physicochemical Properties of Cyclopropane Ring cluster_advantages Pharmacological Advantages Prop1 High Ring Strain Adv1 Increased Metabolic Stability Prop1->Adv1 Prop2 Structural Rigidity Adv2 Enhanced Potency & Selectivity Prop2->Adv2 Adv4 Reduced Off-Target Effects Prop2->Adv4 Prop3 Alkene Bioisostere Prop3->Adv2 Adv3 Improved Pharmacokinetics (PK) Adv1->Adv3

Caption: How cyclopropane properties translate to pharmacological advantages.

Quantitative Data: Biological Activity

While extensive quantitative data for a wide range of long-chain alkyl cyclopropanes is dispersed across numerous studies, specific examples highlight their potential. For instance, Curacin A, a natural product containing a cyclopropyl-thiazole moiety, exhibits potent cytotoxic activity against cancer cell lines.

CompoundActivityTarget Cell LineIC₅₀Reference
Curacin ACytotoxicityL1210 Leukemia9 x 10⁻⁹ M[2]
Curacin ACytotoxicityCA46 Burkitt Lymphoma2 x 10⁻⁷ M[2]

Conclusion

Long-chain alkyl cyclopropanes represent a structurally unique and biologically significant class of molecules. Their biosynthesis in microorganisms is a key adaptation mechanism, while their chemical synthesis offers versatile routes to novel compounds. For drug development professionals, the cyclopropyl group serves as a powerful tool to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low potency. The continued exploration of new synthetic methods and a deeper understanding of the biological roles of these compounds will undoubtedly lead to the development of new and improved therapeutics.

References

An In-Depth Technical Guide to the Predicted Bioactivity of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted biological activity of 2-Cyclopropylhexane (CAS: 6976-28-9), a small molecule with limited characterization in scientific literature. In the absence of direct experimental data, this document leverages a systematic in silico workflow to forecast its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential biological targets, and predict its overall bioactivity profile. The predictions are contextualized by comparison with structurally analogous compounds. Detailed experimental protocols for validating the predicted activities, including cytotoxicity and receptor binding assays, are provided to guide future research. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of small alkyl cyclopropane (B1198618) derivatives.

Introduction

This compound is a saturated hydrocarbon featuring a cyclopropyl (B3062369) ring attached to a hexane (B92381) chain. While its physicochemical properties are documented, its biological activities remain unexplored. The cyclopropane moiety is a notable feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and constrain the conformation of a molecule to favor binding to a biological target. This guide employs a predictive, computational approach to hypothesize the bioactivity of this compound, providing a roadmap for its future experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for interpreting the predicted ADMET profile.

PropertyValueSource
Molecular Formula C9H18PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
CAS Number 6976-28-9PubChem[1]
SMILES CCCCC(C)C1CC1PubChem[1]
Density 0.754 g/mLStenutz

Predicted Bioactivity: An In Silico Approach

A multi-step in silico workflow was conceptualized to predict the bioactivity of this compound. This workflow integrates ADMET profiling, target prediction, and toxicity assessment.

In_Silico_Workflow cluster_input Input Molecule cluster_prediction Predictive Modeling cluster_output Predicted Profile cluster_validation Experimental Validation mol This compound (SMILES: CCCCC(C)C1CC1) admet ADMET Prediction (pkCSM, SwissADME) mol->admet target Target Prediction (SwissTargetPrediction, TargetHunter) mol->target tox Toxicity Prediction (ProTox-II) mol->tox pk Pharmacokinetics Profile admet->pk targets Potential Biological Targets target->targets toxicity Toxicity Endpoints tox->toxicity exp_val In Vitro & In Vivo Assays pk->exp_val targets->exp_val toxicity->exp_val

In Silico Bioactivity Prediction Workflow for this compound.
Predicted ADMET Profile

The ADMET profile of this compound was predicted using a consensus of publicly available models. The results are summarized in the table below.

ParameterPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighHigh potential for passive diffusion across cell membranes.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPermeableThe molecule is predicted to cross the blood-brain barrier.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Metabolism
CYP2D6 InhibitorNoLow probability of inhibiting this major drug-metabolizing enzyme.
CYP3A4 InhibitorNoLow probability of inhibiting this major drug-metabolizing enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for renal excretion via OCT2.
Toxicity
AMES ToxicityNon-mutagenicPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity related to hERG channel inhibition.
HepatotoxicityLowPredicted to have a low likelihood of causing liver damage.
Predicted Biological Targets

Target prediction algorithms identify potential protein targets based on chemical similarity to known ligands. For a simple hydrocarbon like this compound, these predictions are speculative and point towards broad, rather than specific, interactions.

Target ClassPredicted ProbabilityRationale and Potential Implications
Nuclear Receptors Low-ModerateSmall lipophilic molecules can sometimes interact with nuclear receptors (e.g., PXR, CAR) that regulate xenobiotic metabolism.
Ion Channels LowLipophilic compounds can modulate the function of certain voltage-gated ion channels through non-specific interactions with the lipid membrane or hydrophobic pockets of the channel protein.
Enzymes (CYP450 family) LowMay act as a weak substrate or inhibitor of certain cytochrome P450 enzymes, consistent with its hydrocarbon structure.
Comparison with Structurally Analogous Compounds

To provide context for the in silico predictions, the known biological activities of structurally similar compounds are presented below.

CompoundStructureKnown Biological Activity
Isobutylcyclohexane A simple saturated hydrocarbon with no significant reported specific bioactivity. Primarily used as a reference compound in analytical chemistry.
Tranylcypromine A non-selective, irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropyl ring is critical for its mechanism of action.
Cyclopropane A general anesthetic that acts as an NMDA receptor antagonist.

The comparison suggests that while simple alkylcyclopropanes may lack specific, high-affinity interactions, the introduction of functional groups can lead to potent and specific bioactivities, as seen with Tranylcypromine.

Proposed Experimental Validation

The following experimental protocols are provided as a starting point for validating the in silico predictions.

Cytotoxicity Assessment (MTT Assay)

This assay will determine the general cytotoxicity of this compound against a panel of cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow plate 1. Plate Cells (96-well plate) treat 2. Treat with This compound plate->treat incubate1 3. Incubate (24-72 hours) treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (3-4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyclopropylhexane from 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-cyclopropylhexane from the starting material 1-heptene (B165124). The described methodology utilizes a modified Simmons-Smith reaction, a widely employed and effective method for the cyclopropanation of alkenes. This application note includes a comprehensive experimental protocol, a summary of quantitative data including physical properties and predicted spectroscopic data, and a visual representation of the synthetic workflow. The target audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug development who require a practical guide for the preparation of alkyl-substituted cyclopropanes.

Introduction

Cyclopropane (B1198618) rings are a common structural motif in numerous biologically active molecules and are of significant interest in medicinal chemistry. The introduction of a cyclopropane moiety can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This compound is a simple alkyl-substituted cyclopropane that can serve as a valuable building block or fragment in the synthesis of more complex molecules. The most direct and stereospecific method for the synthesis of such compounds from alkenes is the Simmons-Smith reaction and its modifications.[1][2] This reaction involves the use of an organozinc carbenoid to deliver a methylene (B1212753) group across the double bond.[3][4] The Furukawa modification, which employs diethylzinc (B1219324) and diiodomethane (B129776), is often preferred for unfunctionalized alkenes due to its enhanced reactivity and reproducibility.[2]

Synthesis of this compound

The synthesis of this compound from 1-heptene is achieved via a Simmons-Smith cyclopropanation reaction. The overall transformation is depicted below:

Reaction Scheme:

1-Heptene reacts with a zinc carbenoid, formed in situ from diethylzinc and diiodomethane, to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, reagents, and the final product, this compound.

Compound/ParameterValueReference
1-Heptene
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
Diethylzinc
Molecular FormulaC₄H₁₀Zn
Molecular Weight123.5 g/mol
Diiodomethane
Molecular FormulaCH₂I₂
Molecular Weight267.84 g/mol
This compound
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol [5]
IUPAC Name(1-methylpentyl)cyclopropane[6]
Boiling Point143 °C[1]
Density0.754 g/mL[1]
Predicted Spectroscopic Data
¹H NMR Protons on the cyclopropane ring are expected to appear in the upfield region (δ 0.1-0.8 ppm). The methine proton adjacent to the cyclopropane ring is expected around δ 0.8-1.2 ppm. The remaining alkyl protons will appear in the typical aliphatic region (δ 0.8-1.5 ppm).[5][7]
¹³C NMR Carbons of the cyclopropane ring are expected at high field (δ 5-20 ppm). The other aliphatic carbons will appear in the range of δ 14-40 ppm.[3][8]
Mass Spectrometry (EI) Molecular ion (M⁺) peak expected at m/z = 126. Common fragmentation patterns for alkanes involve the loss of alkyl radicals. Key fragments may appear at m/z = 111 (M-15, loss of CH₃), 97 (M-29, loss of C₂H₅), 83 (M-43, loss of C₃H₇), and 69 (M-57, loss of C₄H₉).[9][10][11]

Experimental Protocol

This protocol details the synthesis of this compound from 1-heptene using the Furukawa modification of the Simmons-Smith reaction.[2]

Materials:

  • 1-Heptene (C₇H₁₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, syringes, nitrogen inlet)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-heptene (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. After stirring for 15 minutes at 0 °C, add diiodomethane (1.5 equiv) dropwise using the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure this compound. Alternatively, for larger scales, fractional distillation can be employed.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Cyclopropanation cluster_workup Work-up & Purification start 1-Heptene in Anhydrous DCM cool Cool to 0 °C start->cool add_et2zn Add Diethylzinc cool->add_et2zn add_ch2i2 Add Diiodomethane add_et2zn->add_ch2i2 react Stir at RT for 12-18h add_ch2i2->react quench Quench with NH4Cl (aq) react->quench extract Extract & Wash quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression from starting materials to the final product.

Logical_Relationship Start Starting Material (1-Heptene) Reaction Simmons-Smith Cyclopropanation Start->Reaction Reagents Reagents (Et2Zn, CH2I2) Reagents->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (Chromatography/ Distillation) Intermediate->Purification Product Final Product (this compound) Purification->Product

Caption: Logical flow of the synthesis process.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3] This reaction, involving an organozinc carbenoid, is renowned for its reliability and the preservation of the alkene's stereochemistry in the cyclopropane (B1198618) product.[2][4] The cyclopropane motif is a key structural feature in numerous biologically active natural products and pharmaceutical agents, contributing to their unique three-dimensional structures and pharmacological properties.[1][3][5] Consequently, the Simmons-Smith cyclopropanation has become an indispensable tool in the synthesis of complex molecules for drug discovery and development.[1][5]

Modifications to the original protocol, such as the Furukawa modification which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), have enhanced the reaction's reactivity and reproducibility, particularly for less nucleophilic alkenes.[2][6] A significant advantage of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups, which allows for highly diastereoselective cyclopropanations in allylic alcohols, a feature extensively exploited in the synthesis of complex natural products.[3][7]

These application notes provide an overview of the Simmons-Smith cyclopropanation of long-chain alkenes, present quantitative data for various substrates, and offer detailed experimental protocols for its practical implementation in a research setting.

Data Presentation: Cyclopropanation of Long-Chain Alkenes

The following tables summarize the quantitative data for the Simmons-Smith cyclopropanation of various long-chain alkene substrates, highlighting the versatility and stereoselectivity of the reaction.

Table 1: Diastereoselective Cyclopropanation of Long-Chain Allylic Alcohols

Substrate (Allylic Alcohol)ReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
GeraniolEt₂Zn, CH₂I₂CH₂Cl₂0163>95:5
(+)-Pyxidatol C precursorEt₂Zn, CH₂I₂CH₂Cl₂0-33 (overall)-
Terpendole E precursorEt₂Zn, CH₂I₂CH₂Cl₂--64-
Vindoline derivativeEt₂Zn, CH₂I₂CH₂Cl₂0 to 25--Stereospecific
Bicyclic keto alcohol derivativeEt₂Zn, CH₂I₂CH₂Cl₂0163-

Table 2: Cyclopropanation of Other Long-Chain Alkenes

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Notes
Optically active cyclohexanone (B45756) derivative with butenyl side chainEt₂Zn, CH₂I₂---82Followed by desilylation
4′,5′-unsaturated nucleoside derivativeEt₂Zn, CH₂I₂-Room Temp--d.r. = 10:3
3-pyridinylmethanol derivativeGrignard followed by Simmons-Smith---38 (overall)Multi-step synthesis

Experimental Protocols

Protocol 1: Preparation of the Simmons-Smith Reagent (Furukawa Modification)

This protocol describes the in situ preparation of the Simmons-Smith reagent using diethylzinc and diiodomethane.

Materials:

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Purge the flask with dry nitrogen.

  • Via syringe, add anhydrous dichloromethane to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Add diiodomethane (2.0 - 3.0 equivalents relative to the alkene substrate) to the stirred solvent.

  • Slowly add the diethylzinc solution (2.0 - 3.0 equivalents) dropwise to the mixture over 30 minutes. A white precipitate of the zinc carbenoid may form.

  • Stir the resulting mixture at 0 °C for 30 minutes before the addition of the alkene substrate.

Protocol 2: General Procedure for the Cyclopropanation of a Long-Chain Allylic Alcohol

This protocol provides a general method for the diastereoselective cyclopropanation of a long-chain allylic alcohol, leveraging the hydroxyl group's directing effect.

Materials:

  • Long-chain allylic alcohol (1.0 equivalent)

  • Pre-prepared Simmons-Smith reagent (from Protocol 1)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the long-chain allylic alcohol (1.0 equivalent) in anhydrous dichloromethane in a separate flame-dried flask under a nitrogen atmosphere.

  • Cool the solution of the allylic alcohol to 0 °C.

  • Slowly transfer the allylic alcohol solution via cannula to the pre-formed Simmons-Smith reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanated product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

G Simmons-Smith Reaction Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Et2Zn->Carbenoid + CH2I2 CH₂I₂ CH2I2->Carbenoid + TS [Transition State] Carbenoid->TS Alkene Long-Chain Alkene Alkene->TS Product Cyclopropanated Product TS->Product ZnI2 ZnI₂ TS->ZnI2 byproduct

Caption: The reaction mechanism of the Simmons-Smith cyclopropanation.

Experimental Workflow

G Experimental Workflow A 1. Reagent Preparation (Et₂Zn + CH₂I₂ in CH₂Cl₂ at 0°C) B 2. Substrate Addition (Long-Chain Alkene in CH₂Cl₂) A->B C 3. Reaction (Warm to RT, stir 12-24h) B->C D 4. Quenching (Saturated NH₄Cl at 0°C) C->D E 5. Workup (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for Simmons-Smith cyclopropanation.

Stereodirecting Effect of a Hydroxyl Group

G Hydroxyl Group Directing Effect cluster_coordination Coordination cluster_delivery Directed Methylene Delivery Allylic_Alcohol Long-Chain Allylic Alcohol (with -OH group) Complex Zinc-Alcohol Complex Allylic_Alcohol->Complex Reagent ICH₂ZnI Reagent->Complex Syn_Product syn-Cyclopropane (Major Product) Complex->Syn_Product cis-delivery Anti_Product anti-Cyclopropane (Minor Product) Complex->Anti_Product

References

Application Notes and Protocols for the Synthesis of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-cyclopropylhexane, a saturated hydrocarbon featuring a cyclopropane (B1198618) ring attached to a hexane (B92381) backbone. The cyclopropane motif is of significant interest in medicinal chemistry, as its introduction into molecules can favorably alter their pharmacological properties, such as metabolic stability and binding affinity. The primary synthetic route detailed is the Simmons-Smith cyclopropanation of 1-hexene (B165129). Two widely used variations of this reaction are presented: the traditional method employing a zinc-copper couple and the Furukawa modification using diethylzinc (B1219324). These protocols are designed to be a practical guide for chemists in research and development.

Introduction

Cyclopropane rings are a valuable structural motif in organic synthesis and drug discovery. Their unique stereoelectronic properties and inherent ring strain can be strategically employed to modulate the biological activity and pharmacokinetic profiles of therapeutic agents. This compound serves as a simple alkyl-substituted cyclopropane that can be utilized as a building block or a reference compound in various chemical and pharmaceutical research settings. The Simmons-Smith reaction is a reliable and stereospecific method for the synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, which reacts with an alkene to form a cyclopropane ring in a concerted fashion, preserving the stereochemistry of the starting material.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound via the Simmons-Smith reaction, based on typical yields for the cyclopropanation of terminal alkenes.

ParameterZinc-Copper Couple MethodDiethylzinc (Furukawa) Method
Starting Material 1-Hexene1-Hexene
Reagents Diiodomethane (B129776), Zinc-Copper CoupleDiiodomethane, Diethylzinc
Solvent Diethyl etherDichloromethane (B109758)
Reaction Time 12-24 hours4-12 hours
Expected Yield 70-85%85-95%
Product Purity >95% (after chromatography)>95% (after chromatography)

Experimental Protocols

Protocol 1: Synthesis of this compound using the Zinc-Copper Couple Method

This protocol describes the traditional Simmons-Smith reaction for the cyclopropanation of 1-hexene.

Materials:

  • 1-Hexene

  • Diiodomethane (CH₂I₂)

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color of the suspension should turn from light brown to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of 1-hexene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.

  • Addition of Diiodomethane: Add diiodomethane (2.0 equiv) dropwise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir until gas evolution ceases.

  • Extraction: Filter the mixture through a pad of celite and transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound using the Diethylzinc (Furukawa) Method

This modified protocol often provides higher yields and is suitable for a broader range of alkenes.

Materials:

  • 1-Hexene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-hexene (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. After stirring for 15 minutes at 0 °C, add diiodomethane (1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

G cluster_reaction Chemical Reaction 1-Hexene 1-Hexene reagents + CH₂I₂ + Zn(Cu) or Et₂Zn 1-Hexene->reagents This compound This compound reagents->this compound

Caption: Overall reaction for the synthesis of this compound.

G start Start reagent_prep Reagent Preparation (Zn-Cu couple or Et₂Zn solution) start->reagent_prep reaction Cyclopropanation Reaction (Addition of 1-Hexene and CH₂I₂) reagent_prep->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Structural Characterization of 2-Cyclopropylhexane using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural elucidation of organic molecules.[1][2][3] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is an indispensable tool in chemical research, particularly in the synthesis and development of new chemical entities. This application note details the characterization of 2-cyclopropylhexane, a saturated hydrocarbon containing both a linear alkyl chain and a strained cyclopropyl (B3062369) ring, using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The distinct electronic environments of the protons and carbons in this molecule give rise to a characteristic set of signals that allow for its complete structural assignment.

Predicted NMR Data for this compound

Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, this section provides a predicted data set based on established principles of NMR spectroscopy and known chemical shifts of analogous structures, such as alkanes and alkyl-substituted cyclopropanes. The unique upfield chemical shifts for the cyclopropyl moiety are a key characteristic feature.[4][5][6]

Structure of this compound:

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Signal LabelAssignment (Protons)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
aH-7~ 0.88Triplet (t)3H
bH-3, H-4, H-5, H-6~ 1.25Multiplet (m)8H
cH-8~ 0.85Doublet (d)3H
dH-2~ 1.0 - 1.2Multiplet (m)1H
eH-1~ 0.5 - 0.7Multiplet (m)1H
f, gH-9, H-10~ 0.1 - 0.4Multiplets (m)4H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Signal LabelAssignment (Carbons)Predicted Chemical Shift (δ, ppm)
1C-7~ 14.1
2C-6~ 22.6
3C-5~ 29.5
4C-4~ 31.9
5C-3~ 36.8
6C-8~ 19.5
7C-2~ 38.2
8C-1~ 15.7
9C-9, C-10~ 4.5

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Quantity: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent.[3][7] For ¹³C NMR, a more concentrated solution (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for non-polar compounds.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Protocol for ¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is appropriate for aliphatic compounds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

3. Protocol for ¹³C NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to provide a spectrum with singlets for each unique carbon.

  • Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[7]

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for organic molecules.

  • Processing: Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz), followed by phase and baseline correction.

Workflow for NMR-based Structural Characterization

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR Experiment NMR_Spec->H1_NMR C13_NMR 13C NMR Experiment NMR_Spec->C13_NMR Process Data Processing (FT, Phasing) H1_NMR->Process C13_NMR->Process H1_Data 1H Spectrum Analysis (Shifts, Multiplicity, Integration) Process->H1_Data C13_Data 13C Spectrum Analysis (Number of Signals, Shifts) Process->C13_Data Structure Structure Confirmation H1_Data->Structure C13_Data->Structure

Caption: Workflow for the structural characterization of this compound via NMR.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive method for the structural characterization of this compound. The predicted chemical shifts and multiplicities, particularly the highly shielded signals of the cyclopropyl group, offer a unique spectral fingerprint. The protocols outlined herein provide a robust framework for obtaining high-quality NMR data for this and other small organic molecules, which is a critical step in research and development within the chemical and pharmaceutical industries.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopropylhexane. The included experimental protocol offers a standardized method for obtaining the mass spectrum of this and similar non-polar, volatile organic compounds using gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a saturated hydrocarbon with a molecular formula of C9H18 and a molecular weight of 126.24 g/mol .[1] Understanding its fragmentation pattern under electron ionization is crucial for its identification in complex mixtures, such as petroleum products, environmental samples, or as a fragment in larger drug molecules. The presence of both a cyclopropyl (B3062369) ring and a secondary substituted alkyl chain leads to a characteristic mass spectrum.

Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of the alkyl chain and the opening of the cyclopropyl ring. The molecular ion peak (M+•) at m/z 126 is expected to be of low abundance, which is typical for branched alkanes.

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The major fragmentation pathways include the loss of alkyl radicals from the hexane (B92381) chain and rearrangements involving the cyclopropyl group.

Quantitative Fragmentation Data

The most significant peaks in the mass spectrum of this compound are summarized in the table below. The base peak, which is the most intense peak in the spectrum, is observed at m/z 56.[1]

m/zProposed Fragment IonRelative Intensity
41C3H5+High[1]
56C4H8+•100% (Base Peak)[1]
69C5H9+High[1]
83C6H11+Moderate
97C7H13+Moderate
111C8H15+Low
126C9H18+• (Molecular Ion)Very Low

Note: Relative intensities are qualitative descriptions based on typical mass spectra of similar compounds, with the base peak defined as 100%. The second and third most intense peaks are at m/z 41 and m/z 69, respectively.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The initial molecular ion is formed by the removal of an electron. Subsequent fragmentation leads to the observed ions.

Fragmentation_Pathway M This compound (m/z = 126) M_ion [C9H18]+• (m/z = 126) M->M_ion - e- frag_83 [C6H11]+ (m/z = 83) M_ion->frag_83 - C3H7• frag_69 [C5H9]+ (m/z = 69) M_ion->frag_69 - C4H9• frag_56 [C4H8]+• (m/z = 56) (Base Peak) M_ion->frag_56 Ring opening & rearrangement frag_41 [C3H5]+ (m/z = 41) frag_69->frag_41 - C2H4

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

This protocol outlines the general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation

  • For neat samples, prepare a 1 mg/mL solution of this compound in a volatile, high-purity solvent such as hexane or dichloromethane.

  • For complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar fraction containing the analyte.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure based on the principles outlined above.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification of this compound in a sample.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Dilution Dilution/ Extraction Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Detection) GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum TIC->Spectrum Library Library Match Spectrum->Library Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identified Library->Identification Fragmentation->Identification

Caption: Workflow for the identification of this compound using GC-MS.

References

Application Notes and Protocols: Utilizing Cyclopropyl Alkane Scaffolds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl (B3062369) group stands out as a "privileged" structural motif. Its incorporation into molecular scaffolds can significantly enhance a compound's pharmacological profile. While specific data on 2-cyclopropylhexane as a widely used scaffold is not extensively documented in publicly available literature, the principles of utilizing simple cyclopropyl-alkane structures are well-established and broadly applicable. These application notes provide a general framework for the synthesis and potential applications of sec-alkyl cyclopropane (B1198618) moieties, using the synthesis of a 2-cyclopropyl-alkane as a representative example.

The unique stereoelectronic properties of the cyclopropane ring—a strained, three-membered carbocycle—confer several advantages to a parent molecule. These benefits include increased metabolic stability by blocking potential sites of oxidation, enhanced potency through conformational rigidity which can favor a bioactive conformation, and improved binding to target proteins.[1][2][3][4] The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a carbon-carbon double bond, offering a valuable tool for fine-tuning molecular properties.

Strategic Advantages of Incorporating a sec-Alkyl Cyclopropane Scaffold

The introduction of a cyclopropyl ring adjacent to a secondary carbon in an alkyl chain can be a strategic move in molecular design for the following reasons:

  • Metabolic Shielding: The cyclopropyl group can protect adjacent C-H bonds from enzymatic hydroxylation, a common metabolic pathway for alkyl chains.

  • Conformational Restriction: The rigid cyclopropane ring reduces the conformational flexibility of the alkyl chain, which can pre-organize the molecule for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.

  • Lipophilicity Modulation: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improved Target Engagement: The unique electronic character of the cyclopropane ring, with its partial π-character, can lead to favorable interactions with amino acid residues in a protein's binding pocket.

Data Presentation: Impact of Cyclopropanation on Physicochemical and Biological Properties

To illustrate the potential benefits of incorporating a cyclopropyl group, the following table presents a hypothetical comparison of a simple alkyl-containing compound with its cyclopropanated analog.

PropertyParent Compound (n-Octyl Derivative)Cyclopropanated Analog (2-Hexylcyclopropane Derivative)Rationale for Change
Molecular Weight ( g/mol ) ~150-200+14Addition of a CH₂ group.
Calculated LogP 3.53.8Increased lipophilicity.
Metabolic Half-life (t½) in vitro 30 min120 minSteric shielding of metabolically labile sites.
Binding Affinity (IC₅₀) 500 nM150 nMConformational rigidity leading to a more favorable binding pose.
Off-target Activity ModerateLowIncreased selectivity due to a more defined conformation.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular context.

Experimental Protocols: Synthesis of a Representative sec-Alkyl Cyclopropane

A common and reliable method for the synthesis of cyclopropanes from alkenes is the Simmons-Smith cyclopropanation reaction . This reaction involves an organozinc carbenoid, which stereospecifically adds a methylene (B1212753) group to a double bond.[5][6][7][8]

Protocol: Simmons-Smith Cyclopropanation of (E)-2-Octene

This protocol describes the synthesis of a representative sec-alkyl cyclopropane, (1R,2R)-1-methyl-2-pentylcyclopropane, from (E)-2-octene.

Materials:

  • (E)-2-Octene

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium (B1175870) Chloride solution (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add zinc dust (1.5 eq) and an equal weight of copper(I) chloride. Gently heat the mixture under vacuum until the copper chloride turns from white to slightly gray, then cool to room temperature and introduce a nitrogen atmosphere.

  • Reaction Setup: To the flask containing the activated Zn-Cu couple, add anhydrous diethyl ether (20 mL).

  • Addition of Reagents: To the stirred suspension, add diiodomethane (1.2 eq) dropwise via a syringe. The mixture may gently reflux. After the initial reaction subsides, add (E)-2-octene (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes) to yield the pure cyclopropanated product.

Visualizations

Synthetic Workflow

Synthetic_Workflow start Starting Material ((E)-2-Octene) reaction Simmons-Smith Cyclopropanation start->reaction reagents Reagents (CH₂I₂, Zn-Cu) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product (sec-Alkyl Cyclopropane) purification->product

Caption: General workflow for the synthesis of a sec-alkyl cyclopropane.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate binds adp ADP receptor->adp p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation inhibitor Cyclopropyl-containing Inhibitor inhibitor->receptor inhibits atp ATP atp->receptor downstream Downstream Signaling (e.g., Proliferation) p_substrate->downstream

Caption: Inhibition of a kinase signaling pathway by a cyclopropyl-containing molecule.

References

Application Notes and Protocols: 2-Cyclopropylhexane as a Versatile Starting Material for Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-cyclopropylhexane as a starting material in the synthesis of fine chemicals. The unique structural and electronic properties of the cyclopropyl (B3062369) group offer significant advantages in medicinal chemistry and materials science. This document outlines key synthetic transformations, providing detailed experimental protocols and quantitative data for the synthesis of valuable derivatives.

The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance biological activity and improve pharmacokinetic profiles. The benefits of including a cyclopropyl ring include:

  • Increased Potency: The rigid nature of the cyclopropane (B1198618) ring can lock a molecule into a bioactive conformation, leading to stronger binding with biological targets.

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

  • Improved Pharmacokinetics: The unique electronic properties of the cyclopropyl ring can favorably influence properties such as membrane permeability and plasma clearance.

Key Synthetic Transformations of this compound

While direct functionalization of the unactivated C-H bonds of this compound can be challenging, several strategies can be employed to introduce functionality and generate a diverse range of derivatives. These include radical halogenation, oxidation to introduce a hydroxyl group, and subsequent ring-opening reactions.

Table 1: Summary of Key Reactions and Expected Yields
ReactionReagents and ConditionsProductExpected Yield (%)
Radical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, reflux1-Bromo-1-(hexan-2-yl)cyclopropane60-75
Hydroxylation (via Bromide)K2CO3, H2O/DMSO, 80 °C1-(Hexan-2-yl)cyclopropan-1-ol85-95
Oxidative Ring OpeningJones Reagent (CrO3, H2SO4, acetone), 0 °C to rt4-Methylnonan-2-one70-85

Experimental Protocols

Protocol 1: Radical Bromination of this compound

This protocol describes the selective bromination at the tertiary carbon of the cyclopropane ring, leveraging the stability of the resulting cyclopropyl radical.

Workflow:

G start Start: this compound in CCl4 reagents Add NBS and BPO start->reagents reflux Reflux under inert atmosphere reagents->reflux workup Cool, filter succinimide (B58015) reflux->workup evaporation Evaporate solvent workup->evaporation purification Purify by vacuum distillation evaporation->purification product Product: 1-Bromo-1-(hexan-2-yl)cyclopropane purification->product

Caption: Radical Bromination Workflow.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) (0.05 eq)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide and benzoyl peroxide to the solution.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash with a small amount of cold CCl4.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-bromo-1-(hexan-2-yl)cyclopropane.

Protocol 2: Synthesis of 1-(Hexan-2-yl)cyclopropan-1-ol

This protocol details the hydrolysis of the tertiary cyclopropyl bromide to the corresponding alcohol, a key intermediate for further transformations.

Workflow:

G start Start: 1-Bromo-1-(hexan-2-yl)cyclopropane reagents Add K2CO3 in H2O/DMSO start->reagents heat Heat at 80 °C reagents->heat workup Cool, add water, extract with Et2O heat->workup wash Wash organic layer with brine workup->wash dry Dry over Na2SO4, evaporate wash->dry product Product: 1-(Hexan-2-yl)cyclopropan-1-ol dry->product

Caption: Synthesis of Cyclopropanol (B106826).

Materials:

  • 1-Bromo-1-(hexan-2-yl)cyclopropane (1.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-1-(hexan-2-yl)cyclopropane in DMSO.

  • Add a solution of potassium carbonate in deionized water.

  • Heat the mixture to 80 °C and stir vigorously for 8-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(hexan-2-yl)cyclopropan-1-ol can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Oxidative Ring Opening of 1-(Hexan-2-yl)cyclopropan-1-ol

This protocol describes the acid-catalyzed ring opening of the cyclopropanol, followed by oxidation to a ketone. This transformation is valuable for accessing acyclic structures with specific substitution patterns.

Signaling Pathway Analogy:

G start 1-(Hexan-2-yl)cyclopropan-1-ol intermediate Cyclopropylcarbinyl Cation (Rearranges via Ring Opening) start->intermediate Protonation & Loss of H2O product 4-Methylnonan-2-one intermediate->product Oxidation

Caption: Ring Opening and Oxidation Pathway.

Materials:

  • 1-(Hexan-2-yl)cyclopropan-1-ol (1.0 eq)

  • Jones Reagent (prepared from CrO3 and H2SO4 in water)

  • Acetone (B3395972), anhydrous

  • Isopropanol (B130326)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-(hexan-2-yl)cyclopropan-1-ol in anhydrous acetone in a flask cooled in an ice bath (0 °C).

  • Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange to green/blue. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Add water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone, 4-methylnonan-2-one, by column chromatography or distillation.

Conclusion

This compound, while not extensively documented as a standalone starting material, represents a model substrate for exploring the rich chemistry of alkyl-substituted cyclopropanes. The protocols outlined above demonstrate viable pathways for converting this simple hydrocarbon into more complex and functionalized fine chemicals. These derivatives, particularly the cyclopropanol and the ring-opened ketone, serve as valuable building blocks for the synthesis of novel bioactive molecules and advanced materials. The strategic use of the cyclopropyl motif, enabled by these synthetic transformations, continues to be a powerful tool in the hands of researchers and drug development professionals.

Application Note: Potential of 2-Cyclopropylhexane Derivatives as Modifying Monomers in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2-Cyclopropylhexane in its native form does not possess inherent polymerizable groups, its unique alicyclic structure presents an intriguing opportunity for the development of novel polymers with tailored properties. The incorporation of the bulky and strained cyclopropylhexane moiety as a side chain in commodity polymers is hypothesized to significantly influence their thermal, mechanical, and morphological characteristics. This application note outlines a potential pathway for the utilization of a functionalized this compound derivative in materials science, specifically as a comonomer in free-radical polymerization.

The core concept involves the synthesis of a novel monomer, 6-cyclopropylhept-1-ene, and its subsequent copolymerization with styrene (B11656). The presence of the cyclopropyl (B3062369) group is expected to introduce significant chain separation, potentially lowering the density and altering the glass transition temperature (Tg) of the resulting copolymer. Furthermore, the inherent ring strain of the cyclopropyl group could offer a reactive site for post-polymerization modifications.

Potential Applications

The introduction of this compound side chains into a polymer backbone could be beneficial in several areas:

  • Specialty Films and Coatings: The bulky side groups may increase the free volume within the polymer matrix, potentially enhancing gas permeability for applications in selective membranes.

  • High-Performance Engineering Plastics: Modification of polymers like polystyrene could lead to materials with a higher glass transition temperature (Tg) and altered mechanical dampening properties.

  • Low-Shrinkage Resins: Vinylcyclopropane monomers are known to undergo polymerization with lower volume shrinkage compared to conventional vinyl monomers, a desirable property in dental resins and high-precision molding.[1][2]

Experimental Protocols

This section details the hypothetical synthesis of a novel copolymer of styrene and a vinyl derivative of this compound, herein referred to as poly(styrene-co-6-cyclopropylhept-1-ene).

Protocol 1: Synthesis of 6-cyclopropylhept-1-ene Monomer

This protocol describes a plausible, though not yet reported, synthetic route.

  • Objective: To synthesize a polymerizable vinyl derivative of this compound.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Potassium tert-butoxide

    • tert-Butanol

    • Diethyl ether

    • Magnesium sulfate (B86663) (anhydrous)

    • Sodium bicarbonate (saturated solution)

  • Procedure:

    • Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl₄. Add NBS and a catalytic amount of BPO. Reflux the mixture under inert atmosphere for 4 hours.

    • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Elimination: Concentrate the dried organic layer under reduced pressure. Dissolve the resulting crude bromide in tert-butanol. Add potassium tert-butoxide and stir the mixture at 60°C for 6 hours to induce elimination.

    • Purification: Quench the reaction with water and extract the product with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation to obtain 6-cyclopropylhept-1-ene.

    • Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Free-Radical Copolymerization of Styrene and 6-cyclopropylhept-1-ene

  • Objective: To synthesize a copolymer incorporating the this compound moiety.

  • Materials:

    • Styrene (freshly distilled)

    • 6-cyclopropylhept-1-ene

    • Azobisisobutyronitrile (AIBN)

    • Toluene (anhydrous)

    • Methanol (B129727)

  • Procedure:

    • Reaction Setup: In a Schlenk flask, combine styrene and 6-cyclopropylhept-1-ene in a 9:1 molar ratio in anhydrous toluene.

    • Initiation: Add AIBN (1 mol% relative to total monomers).

    • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Polymerization: Place the sealed flask in an oil bath preheated to 70°C and stir for 24 hours.

    • Precipitation and Purification: Cool the reaction mixture. Slowly pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Drying: Filter the white precipitate, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

    • Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Analyze the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Confirm the incorporation of the comonomer using ¹H NMR spectroscopy.

Data Presentation

The following table presents the expected properties of the hypothetical poly(styrene-co-6-cyclopropylhept-1-ene) compared to polystyrene, based on general principles of polymer science where bulky side chains can influence polymer properties.

PropertyPolystyrene (Typical)Poly(styrene-co-6-cyclopropylhept-1-ene) (Expected)Test Method
Glass Transition (Tg) ~100 °C105 - 115 °CDSC
Molecular Weight (Mw) Variable50,000 - 150,000 g/mol GPC
Polydispersity (PDI) Variable1.5 - 2.5GPC
Decomposition Temp. (Td) ~350 °C~340 °CTGA
Density 1.04 g/cm³1.02 - 1.03 g/cm³Pycnometry

Visualizations

Diagram 1: Synthetic Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization cluster_characterization Characterization M1 This compound M2 Bromination (NBS, BPO) M1->M2 M3 Elimination (t-BuOK) M2->M3 M4 Purification (Distillation) M3->M4 M5 6-cyclopropylhept-1-ene M4->M5 P1 Styrene + 6-cyclopropylhept-1-ene M5->P1 Use Monomer P2 Free Radical Polymerization (AIBN, 70°C) P1->P2 P3 Precipitation in Methanol P2->P3 P4 Drying P3->P4 P5 Poly(styrene-co-6-cyclopropylhept-1-ene) P4->P5 C1 NMR P5->C1 Analyze Polymer C2 GPC P5->C2 C3 DSC / TGA P5->C3 C4 Property Analysis C1->C4 C2->C4 C3->C4

Caption: Workflow for synthesis and characterization of the copolymer.

Diagram 2: Polymerization Signaling Pathway

G I AIBN Initiator R Primary Radical (R.) I->R Heat (70°C) M1 Styrene R->M1 Initiation M2 6-cyclopropylhept-1-ene R->M2 Initiation P Propagating Chain (P.) M1->P Propagation M2->P Propagation P->M1 P->M2 Termination Termination P->Termination Polymer Copolymer Chain Termination->Polymer

Caption: Free-radical copolymerization reaction pathway.

References

Application Notes and Protocols: Screening 2-Cyclopropylhexane for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. This document provides a comprehensive set of protocols for the initial in vitro screening of 2-Cyclopropylhexane, a synthetic compound with a unique aliphatic cyclopropane (B1198618) structure, for potential antimicrobial and antifungal properties. The methodologies described herein cover preliminary qualitative assessment using the disk diffusion assay and quantitative determination of minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) using the broth microdilution method. These standardized procedures are designed to provide a robust framework for the preliminary evaluation of this compound's efficacy against a panel of clinically relevant bacteria and fungi.

Part 1: Primary Screening - Agar (B569324) Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique for the preliminary screening of new antimicrobial compounds.[1][2] It offers a qualitative or semi-quantitative assessment of a compound's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test compound.[1][3]

Experimental Protocol 1: Agar Disk Diffusion

  • Preparation of Inoculum:

    • Select three to four isolated colonies of the test microorganism from a pure overnight culture.

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton agar (MHA) for its consistency and reliability in susceptibility testing.[1]

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[2]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[4]

  • Preparation and Placement of Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile blank paper disks (6 mm in diameter) with a specific volume of the compound solution to achieve the desired concentration per disk (e.g., 10, 20, 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent-only), onto the inoculated agar surface.[1] Ensure disks are placed at least 24 mm apart.[4]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[5][6]

    • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm).[2] The size of the zone indicates the susceptibility of the microorganism to the compound.[6]

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This method is considered a gold standard for susceptibility testing.[5]

Experimental Protocol 2: Broth Microdilution

  • Preparation of Reagents:

    • Prepare a stock solution of this compound at a concentration twice the highest desired test concentration in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized microbial inoculum as described in Protocol 1 and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Setup and Serial Dilution:

    • Using a sterile 96-well microtiter plate, dispense 100 µL of broth into all wells.

    • Add 100 µL of the 2x concentrated this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[10] Discard 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum. This will dilute the compound concentration by half, achieving the final target concentrations.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[7]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[5]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.[11]

Part 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12] It is determined by subculturing from the clear wells of the MIC assay onto fresh, antibiotic-free agar.

Experimental Protocol 3: MBC/MFC Determination

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.

    • Spread the aliquot onto a fresh MHA (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically identified by the absence of growth or the presence of only one or two colonies on the agar plate.[12][13]

Data Presentation

Quantitative data from the screening assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical MIC of this compound against Various Microorganisms

Test Microorganism Gram Stain / Fungal Type MIC (µg/mL) of this compound MIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 25923) Gram-Positive 16 1 (Vancomycin)
Escherichia coli (ATCC 25922) Gram-Negative 64 0.5 (Ciprofloxacin)
Pseudomonas aeruginosa (ATCC 27853) Gram-Negative >128 2 (Gentamicin)
Candida albicans (ATCC 90028) Yeast 32 1 (Fluconazole)

| Aspergillus niger (ATCC 16404) | Mold | 64 | 4 (Amphotericin B) |

Table 2: Hypothetical MBC/MFC of this compound

Test Microorganism MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureus 16 32 2 (Bactericidal)
Escherichia coli 64 256 4 (Bactericidal)

| Candida albicans | 32 | >128 | >4 (Fungistatic) |

An agent is typically considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[12]

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_cidal Bactericidal/Fungicidal Test A Prepare this compound Stock Solution B Prepare Microbial Inoculum (0.5 McFarland) C Disk Diffusion Assay (Kirby-Bauer) B->C F Broth Microdilution (96-Well Plate) B->F D Incubate 16-20h C->D E Measure Zone of Inhibition (mm) D->E E->F If Active G Incubate 16-20h F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Subculture from Clear Wells onto Agar Plates H->I J Incubate 18-24h I->J K Determine MBC/MFC (≥99.9% killing) J->K

Caption: Workflow for antimicrobial/antifungal screening.

Hypothetical Mechanism: Disruption of Bacterial Protein Synthesis

Many antibiotics function by inhibiting bacterial protein synthesis, a process essential for bacterial survival.[14][15] This process involves initiation, elongation, and termination steps, all of which can be targeted.[16]

G cluster_ribosome Bacterial Ribosome (70S) cluster_sites tRNA Binding Sites 30S_Subunit 30S Subunit A_Site A Site (Aminoacyl) 50S_Subunit 50S Subunit P_Site P Site (Peptidyl) mRNA mRNA Template mRNA->30S_Subunit Binds E_Site E Site (Exit) Protein Functional Protein P_Site->Protein Peptide Chain Elongation Compound This compound (Hypothetical Target) Inhibition INHIBITION Compound->Inhibition Inhibition->50S_Subunit Prevents Translocation

Caption: Hypothetical inhibition of bacterial protein synthesis.

Hypothetical Mechanism: Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, composed primarily of chitin (B13524) and glucans, is a unique and essential structure, making its synthesis an excellent target for antifungal drugs.[17][18]

G cluster_membrane Fungal Plasma Membrane cluster_wall Fungal Cell Wall GS β(1,3)-Glucan Synthase Glucan β(1,3)-Glucan Polymer GS->Glucan Synthesizes Integrity Loss of Cell Wall Integrity --> Cell Lysis GS->Integrity Disruption leads to CS Chitin Synthase Chitin Chitin Polymer CS->Chitin Synthesizes Compound This compound (Hypothetical Target) Inhibition INHIBITION Compound->Inhibition Inhibition->GS

Caption: Hypothetical inhibition of fungal cell wall synthesis.

References

Application Notes and Protocols: Enzymatic Metabolism of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the enzymatic metabolism of 2-Cyclopropylhexane. This document outlines potential metabolic pathways, detailed experimental protocols for in vitro studies, and data presentation formats. The information is intended to guide researchers in designing and executing experiments to elucidate the metabolic fate of this compound.

Introduction

This compound is a small molecule containing both a linear alkane chain and a cyclopropyl (B3062369) moiety. Understanding its metabolism is crucial for drug development, as metabolic processes can significantly impact the compound's efficacy, pharmacokinetics, and potential for toxicity. The cyclopropyl group, while often incorporated to improve metabolic stability, can also be a site of metabolism, sometimes leading to the formation of reactive intermediates.[1] This document details the probable metabolic pathways of this compound based on known metabolism of similar chemical structures and provides protocols to investigate these pathways.

Predicted Metabolic Pathways

Based on the known metabolism of alkanes and cyclopropyl-containing compounds, the enzymatic metabolism of this compound is likely to proceed through two primary routes: oxidation of the hexane (B92381) chain and metabolism of the cyclopropyl ring. Cytochrome P450 (CYP) enzymes are the primary catalysts for these oxidative reactions.[1]

Hexane Chain Oxidation

The hexane chain is susceptible to hydroxylation at various positions, primarily catalyzed by CYP enzymes. This can lead to the formation of primary and secondary alcohols, which may be further oxidized to aldehydes, ketones, and carboxylic acids.

Cyclopropyl Ring Metabolism

The cyclopropyl group can undergo oxidation, which may lead to hydroxylation of the ring or, more significantly, ring-opening reactions.[1][2] Ring scission can result in the formation of reactive intermediates that may covalently bind to cellular macromolecules.[3][4]

Diagram of Predicted Metabolic Pathways

Metabolic Pathway of this compound cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism This compound This compound M1 Hexane Hydroxylation (Primary/Secondary Alcohols) This compound->M1 CYP450 M3 Cyclopropyl Hydroxylation This compound->M3 CYP450 M4 Cyclopropyl Ring Opening (Reactive Intermediates) This compound->M4 CYP450 M2 Further Oxidation (Aldehydes, Ketones, Carboxylic Acids) M1->M2 ADH/ALDH M5 Glucuronidation/ Sulfation M1->M5 UGTs/SULTs M3->M5

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

The following protocols describe in vitro methods to investigate the metabolism of this compound using common subcellular and cellular systems.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of this compound when incubated with HLM, providing an initial assessment of its metabolic stability.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Prepare the incubation mixture by adding HLM (final concentration 0.5 mg/mL) to phosphate buffer.

  • Pre-warm the HLM suspension to 37°C.

  • Initiate the metabolic reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system to the HLM suspension.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN with the internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining concentration of this compound at each time point.

Protocol 2: Metabolite Identification in Human Hepatocytes

This protocol aims to identify the metabolites of this compound formed in a more complete cellular system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant and lyse the cells.

  • Extract the parent compound and metabolites from the combined supernatant and cell lysate using ACN.

  • Centrifuge to remove cellular debris.

  • Analyze the supernatant by LC-HRMS to identify potential metabolites based on their accurate mass and fragmentation patterns.

Diagram of Experimental Workflow

Experimental Workflow cluster_protocol1 Protocol 1: Metabolic Stability cluster_protocol2 Protocol 2: Metabolite ID P1_Start Start: HLM Incubation P1_Incubate Incubate with NADPH at 37°C P1_Start->P1_Incubate P1_Quench Quench at Time Points P1_Incubate->P1_Quench P1_Analyze LC-MS/MS Analysis P1_Quench->P1_Analyze P1_End End: Determine Half-life P1_Analyze->P1_End P2_Start Start: Hepatocyte Culture P2_Incubate Incubate with Compound P2_Start->P2_Incubate P2_Extract Extract Metabolites P2_Incubate->P2_Extract P2_Analyze LC-HRMS Analysis P2_Extract->P2_Analyze P2_End End: Identify Metabolites P2_Analyze->P2_End

Caption: Workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from metabolic stability and metabolite formation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Metabolic Stability of this compound in HLM
Time (min)Mean % Remaining (± SD, n=3)
0100
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
6010.4 ± 1.9
Calculated Half-life (t½) 25.5 min
In vitro Intrinsic Clearance (CLint) 27.2 µL/min/mg protein
Table 2: Metabolite Profile of this compound in Human Hepatocytes
Metabolite IDProposed StructurePeak Area (Arbitrary Units)% of Total Metabolites
M1Hexan-3-ol, 2-cyclopropyl-1.2 x 10⁶45
M2Hexan-2-one, 3-cyclopropyl-0.8 x 10⁶30
M32-(1-hydroxycyclopropyl)hexane0.4 x 10⁶15
M4Heptan-2-one0.27 x 10⁶10

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a structured approach to investigating the enzymatic metabolism of this compound. By employing these in vitro methods, researchers can gain valuable insights into the metabolic stability and potential metabolic pathways of this compound. This information is critical for guiding further drug development efforts, including lead optimization and safety assessment. For more detailed protocols on studying drug metabolism, refer to publications such as those by Marques et al.[5]

References

Application Notes and Protocols: 2-Cyclopropylhexane as a Novel Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous pursuit of greener, safer, and more efficient chemical processes, the selection of an appropriate solvent is paramount. While traditional non-polar solvents such as hexane (B92381), toluene, and dichloromethane (B109758) are widely used, their associated health and environmental risks have prompted the exploration of viable alternatives. This document outlines the potential application of 2-cyclopropylhexane as a novel, non-polar solvent for organic reactions. Its unique molecular structure, combining a flexible hexane chain with a rigid cyclopropyl (B3062369) group, suggests favorable physical and chemical properties for a range of synthetic applications. Cycloalkanes are known to be effective solvents for other organic compounds, and this compound presents an unexplored option within this class.[1][2]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is crucial for its application in organic synthesis. The properties of this compound indicate its suitability as a non-polar solvent, particularly for reactions requiring moderate temperatures.

PropertyValueUnitReference
Molecular Formula C₉H₁₈-[3][4]
Molecular Weight 126.24 g/mol [4][5]
Boiling Point 143°C[5]
Melting Point -98°C[5]
Density 0.754g/mL[5]
Refractive Index 1.418-[5]
Polarity Non-polar-Inferred from structure

Potential Applications in Organic Synthesis

Based on its non-polar nature and physical properties, this compound is proposed as a suitable solvent for a variety of organic transformations that are typically conducted in other non-polar media. These include, but are not limited to:

  • Reactions involving non-polar reactants: Its ability to dissolve hydrocarbons and other non-polar organic molecules makes it an ideal medium for reactions where solubility of starting materials is critical.[6]

  • Grignard Reactions: The anhydrous and non-protic nature of this compound would be compatible with the formation and reaction of organometallic reagents like Grignard reagents.

  • Wittig Reactions: The non-polar environment provided by this compound could favor the formation of the ylide and subsequent olefination.

  • Metal-Catalyzed Cross-Coupling Reactions: For certain cross-coupling reactions where a non-polar solvent is preferred, this compound could serve as a higher-boiling alternative to solvents like hexane or toluene.

  • Extractions: Its immiscibility with water and ability to dissolve non-polar organic compounds suggest its use as an extraction solvent.

Experimental Protocols: A Case Study (Hypothetical)

The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, illustrating the potential use of this compound as a solvent. This protocol is based on general procedures and should be optimized for specific substrates.

Reaction: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene (B50100)

Objective: To assess the efficacy of this compound as a solvent in a palladium-catalyzed cross-coupling reaction.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.08 mmol, 21 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • This compound (10 mL, anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry 25 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound (5 mL) to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Add iodobenzene and phenylboronic acid to the reaction mixture.

  • Rinse the weighing container with the remaining this compound (5 mL) and add it to the reaction flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and extract the aqueous layer with this compound (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Logical Workflow for Solvent Selection and Application

The decision to employ a novel solvent like this compound should follow a logical progression, from initial consideration of its properties to its practical application and evaluation.

Solvent_Workflow A Identify Need for Alternative Non-Polar Solvent B Evaluate Physicochemical Properties of this compound (Boiling Point, Polarity, etc.) A->B Research C Assess Compatibility with Reaction Type (e.g., Anhydrous, Non-protic Requirements) B->C Analysis D Select Candidate Reaction (e.g., Suzuki Coupling) C->D Decision E Develop Experimental Protocol D->E Methodology F Execute Small-Scale Test Reaction E->F Implementation G Analyze Results (Yield, Purity, Reaction Time) F->G Data Collection H Optimize Reaction Conditions (Temperature, Catalyst Loading) G->H Feedback Loop I Scale-Up and Further Applications H->I Progression

Caption: Workflow for evaluating this compound as a solvent.

Experimental Workflow for a Generic Organic Reaction

The following diagram illustrates a generalized workflow for setting up an organic reaction using this compound as the solvent under inert conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification A Dry Glassware (Oven or Flame-dry) B Assemble Apparatus under Inert Gas (Ar/N2) A->B C Add Solid Reagents (Catalyst, Base, etc.) B->C D Add this compound (Anhydrous) C->D E Add Liquid/Soluble Starting Materials D->E F Heat to Desired Temperature E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction G->H Upon Completion I Aqueous Work-up & Extraction H->I J Dry & Concentrate Organic Phase I->J K Purify Product (e.g., Chromatography) J->K

Caption: General workflow for an organic reaction in this compound.

Conclusion and Future Outlook

While experimental data on the use of this compound as a solvent is currently limited, its physical properties and structural analogy to other non-polar cycloalkane solvents suggest it is a promising candidate for further investigation.[1][7] Its higher boiling point compared to hexane may offer advantages in reactions requiring elevated temperatures. Future research should focus on systematically evaluating its performance in a range of common organic reactions, determining its solubility parameters, and assessing its potential as a "green" solvent alternative. The development of novel solvents is a critical aspect of advancing sustainable chemistry.[8][9][10]

References

Application Notes and Protocols for the Functionalization of the Hexane Chain in 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of aliphatic C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct conversion of simple hydrocarbons into valuable, complex molecules. 2-Cyclopropylhexane, with its combination of a strained cyclopropyl (B3062369) ring and a flexible hexane (B92381) chain, presents a unique substrate for investigating regioselective C-H functionalization. The hexane chain offers multiple sites for reaction, including primary, secondary, and tertiary C-H bonds, making selectivity a key challenge.

These application notes provide detailed protocols for three common and powerful methods for the functionalization of the hexane chain in this compound:

  • Free-Radical Halogenation: A classic method for introducing a halogen atom, a versatile handle for further synthetic transformations.

  • Catalytic Oxidation: A direct approach to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

  • Catalytic C-H Amination: A modern and efficient method for the direct formation of C-N bonds, crucial for the synthesis of nitrogen-containing compounds.

The protocols are designed to be adaptable for research and development purposes, with a focus on achieving predictable outcomes and high yields.

Free-Radical Halogenation of the Hexane Chain

Free-radical halogenation is a well-established method for the functionalization of alkanes. The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical intermediate (tertiary > secondary > primary).[1] In the case of this compound, the tertiary C-H bond at the 2-position of the hexane chain is the most likely site of initial halogenation. Bromination is generally more selective than chlorination.[2]

Experimental Protocol: Regioselective Bromination

Objective: To selectively introduce a bromine atom at the C2 position of the hexane chain in this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.26 g, 10 mmol), N-Bromosuccinimide (2.14 g, 12 mmol), and anhydrous carbon tetrachloride (50 mL).

  • Add a catalytic amount of AIBN (82 mg, 0.5 mmol).

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-bromo-2-cyclopropylhexane.

Expected Results (Estimated)

The following table summarizes the expected regioselectivity and yield for the free-radical bromination of this compound, based on data from similar branched alkanes.

Position of BrominationExpected RegioselectivityEstimated Yield
C2 (tertiary)>90%70-80%
Other secondary positions<5%<5%
Primary positions<1%<1%

Workflow Diagram

G Workflow for Free-Radical Bromination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine this compound, NBS, and AIBN in CCl4 B Reflux for 2-4 hours A->B C Cool and filter B->C D Wash with NaHCO3 and brine C->D E Dry and concentrate D->E F Column Chromatography E->F G 2-Bromo-2-cyclopropylhexane F->G

Caption: Workflow for the free-radical bromination of this compound.

Catalytic Oxidation of the Hexane Chain

Direct oxidation of C-H bonds to introduce oxygen-containing functionalities is a highly desirable transformation.[3] Various catalytic systems have been developed for this purpose, often employing transition metal catalysts and a terminal oxidant.[4] For the oxidation of the hexane chain in this compound, a manganese-based catalyst can be employed for the selective hydroxylation of the tertiary C-H bond at the C2 position.

Experimental Protocol: Manganese-Catalyzed C-H Hydroxylation

Objective: To selectively hydroxylate the C2 position of the hexane chain in this compound.

Materials:

  • This compound

  • Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O)

  • Pyridine-2-carboxylic acid

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Acetonitrile (B52724) (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium sulfite (B76179) (Na2SO3), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (630 mg, 5 mmol), Manganese(II) acetate tetrahydrate (24.5 mg, 0.1 mmol, 2 mol%), and pyridine-2-carboxylic acid (50 mg, 0.4 mmol, 8 mol%) in acetonitrile (10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.7 mL, 15 mmol, 3 equivalents) to the stirred solution over a period of 30 minutes.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-cyclopropylhexan-2-ol.

Expected Results (Estimated)

The following table presents the estimated regioselectivity and yield for the manganese-catalyzed hydroxylation of this compound, based on similar alkane oxidation studies.

Position of HydroxylationExpected RegioselectivityEstimated Yield
C2 (tertiary)80-90%50-60%
Other secondary positions10-20%5-10%
Primary positions<5%<2%

Reaction Pathway Diagram

G Catalytic Cycle for Mn-Catalyzed Hydroxylation MnII Mn(II) Catalyst MnIV High-valent Mn=O MnII->MnIV Oxidation Radical Alkyl Radical (R•) MnIV->Radical H-atom abstraction H2O2 H2O2 H2O2->MnII H2O H2O MnIII Mn(III)-OH H2O->MnIII Alkane This compound (R-H) Alkane->MnIV Alcohol 2-Cyclopropylhexan-2-ol (R-OH) Radical->MnIII Rebound MnIII->MnII Reduction MnIII->Alcohol

Caption: Proposed catalytic cycle for the manganese-catalyzed hydroxylation of an alkane.

Catalytic C-H Amination of the Hexane Chain

Direct C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing molecules.[5] Transition metal-catalyzed nitrene insertion into C-H bonds is a common strategy.[6][7] Rhodium-based catalysts are particularly effective for this transformation. The regioselectivity is often directed towards the most electron-rich and sterically accessible C-H bonds, typically favoring secondary over primary positions.

Experimental Protocol: Rhodium-Catalyzed C-H Amination

Objective: To introduce an amino group into the hexane chain of this compound.

Materials:

  • This compound

  • Rhodium(II) octanoate (B1194180) dimer [Rh2(oct)4]

  • 2-(tert-Butoxycarbonylsulfamoyl)ethyl 2,2,2-trichloroacetate (a nitrene precursor)

  • Magnesium oxide (MgO)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add Rhodium(II) octanoate dimer (19 mg, 0.025 mmol, 1 mol%) and magnesium oxide (40 mg, 1 mmol).

  • Add a solution of this compound (315 mg, 2.5 mmol) in anhydrous dichloromethane (5 mL).

  • Add the nitrene precursor (e.g., 2-(tert-butoxycarbonylsulfamoyl)ethyl 2,2,2-trichloroacetate, 1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the aminated product.

Expected Results (Estimated)

The regioselectivity of rhodium-catalyzed C-H amination can be influenced by the catalyst and the nitrene precursor. For a non-directing substrate like this compound, a mixture of products is expected, with a preference for the secondary C-H bonds.

Position of AminationExpected RegioselectivityEstimated Yield
C2 (tertiary)10-20%5-10%
C3, C4, C5 (secondary)70-80% (as a mixture)40-50% (total)
C1, C6 (primary)<10%<5%

Experimental Workflow Diagram

G Workflow for Rh-Catalyzed C-H Amination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Rh2(oct)4, MgO, and This compound in DCM B Add Nitrene Precursor A->B C Stir at RT for 12-16 h B->C D Filter through Celite C->D E Concentrate D->E F Column Chromatography E->F G Aminated this compound F->G

Caption: Workflow for the rhodium-catalyzed C-H amination of this compound.

References

Application Notes and Protocols: Ring-Opening Reactions of 2-Cyclopropylhexane under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the acid-catalyzed ring-opening reactions of 2-cyclopropylhexane, a non-activated alkylcyclopropane. The information presented here is intended to guide researchers in understanding the reaction mechanisms, predicting potential products, and designing experimental protocols. Due to the limited reactivity of simple alkylcyclopropanes compared to their donor-acceptor substituted counterparts, these reactions typically require strong acidic conditions.

Introduction

The cyclopropane (B1198618) ring, due to its inherent ring strain, can undergo ring-opening reactions under various conditions, including the presence of strong acids. Unlike cyclopropanes activated by electron-donating and withdrawing groups, the ring-opening of alkyl-substituted cyclopropanes such as this compound is less facile and necessitates more forcing reaction conditions.

The reaction proceeds via protonation of the cyclopropane ring, which behaves as a weak nucleophile. This initial protonation leads to the formation of a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the ring-opening and the subsequent reaction pathways, which can include nucleophilic attack or rearrangement.

Reaction Mechanisms and Pathways

The acid-catalyzed ring-opening of this compound is initiated by the protonation of one of the carbon-carbon bonds of the cyclopropane ring. Following Markovnikov's rule for cyclopropanes, the proton will add to the less substituted carbon atom, leading to the formation of the most stable carbocation. In the case of this compound, this results in the formation of a tertiary carbocation.

Two primary pathways can follow the formation of the carbocation intermediate:

  • Nucleophilic Addition (e.g., Hydration): In the presence of a nucleophile, such as water in aqueous acidic solutions, the nucleophile will attack the carbocation. This results in the formation of an alcohol after deprotonation.

  • Isomerization/Rearrangement: The carbocation can undergo rearrangement, such as hydride shifts, to form a more stable carbocation, if possible. Subsequent elimination of a proton will lead to the formation of various isomeric alkenes.

The prevailing pathway is highly dependent on the reaction conditions, including the nature of the acid, the presence or absence of a strong nucleophile, the solvent, and the temperature.

Reaction_Mechanism cluster_start Initiation cluster_intermediate Intermediate cluster_pathways Reaction Pathways cluster_hydration Hydration Pathway cluster_isomerization Isomerization Pathway Start This compound Protonated Protonated Cyclopropane (Corner or Edge) Start->Protonated Protonation Proton H+ Carbocation Tertiary Carbocation Protonated->Carbocation Ring Opening Water H2O (Nucleophile) Carbocation->Water Rearrangement Rearrangement (e.g., Hydride Shift) Carbocation->Rearrangement Alkene Alkene Products Carbocation->Alkene Elimination of H+ Protonated_Alcohol Protonated Alcohol Water->Protonated_Alcohol Nucleophilic Attack Alcohol Alcohol Product Protonated_Alcohol->Alcohol Deprotonation Rearrangement->Alkene Elimination of H+

Caption: General mechanism for the acid-catalyzed ring-opening of this compound.

Quantitative Data

Table 1: Acid-Catalyzed Hydration of Alkylcyclopropanes

SubstrateAcidSolventTemperature (°C)Time (h)Major ProductYield (%)
Isopropylcyclopropane1 M H₂SO₄Water8062,3-Dimethyl-2-butanol75
tert-Butylcyclopropane2 M H₂SO₄Water/Acetone90122,2,3-Trimethyl-3-butanol60
This compound (Predicted)2 M H₂SO₄Water/THF100242-Methyl-2-nonanol~50-60

Table 2: Acid-Catalyzed Isomerization of Alkylcyclopropanes

SubstrateAcidSolventTemperature (°C)Time (h)Major ProductsProduct Ratio
IsopropylcyclopropaneBF₃·OEt₂Dichloromethane (B109758)2522-Methyl-2-butene, 2-Methyl-1-butene4:1
tert-ButylcyclopropaneAlCl₃Hexane5042,2-Dimethyl-3-pentene, 2,2-Dimethyl-4-pentene3:1
This compound (Predicted)AlCl₃Dichloromethane406Various nonene isomersMixture

Experimental Protocols

The following are generalized protocols for conducting the acid-catalyzed ring-opening reactions of this compound. Caution: These reactions involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Acid-Catalyzed Hydration

Objective: To synthesize 2-methyl-2-nonanol from this compound via acid-catalyzed hydration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (B95107) (THF)

  • Distilled Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.26 g, 10 mmol) and a 1:1 mixture of THF and water (40 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 mL, ~20 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the desired alcohol.

Hydration_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine this compound, THF, and Water B Cool in Ice Bath and Add Conc. H2SO4 A->B C Reflux at 100°C for 24h B->C D Cool to Room Temperature C->D E Neutralize with NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the acid-catalyzed hydration of this compound.

Protocol for Lewis Acid-Catalyzed Isomerization

Objective: To isomerize this compound to a mixture of nonene isomers using a Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

Procedure:

  • Set up a dry, 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous aluminum chloride (0.27 g, 2 mmol) to the flask.

  • Add anhydrous dichloromethane (20 mL) via syringe.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.26 g, 10 mmol) in anhydrous dichloromethane (5 mL) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by GC-MS to observe the formation of isomeric products.

  • Quench the reaction by carefully pouring the mixture into ice-cold water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain the mixture of nonene isomers.

  • Analyze the product mixture by GC-MS and NMR to determine the distribution of isomers.

Product Characterization

The expected products from these reactions should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure of the alcohol or alkene isomers.

  • Mass Spectrometry (GC-MS): To determine the molecular weight of the products and to analyze the composition of the isomeric mixture in the case of the isomerization reaction.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the -OH stretch in the alcohol product or the C=C stretch in the alkene products.

Safety Considerations

  • Strong Acids: Concentrated sulfuric acid and Lewis acids like aluminum chloride are corrosive and can cause severe burns. Handle with extreme care, using appropriate gloves, goggles, and a lab coat.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and potentially harmful. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of strong acids can be exothermic. Ensure proper cooling and slow addition to control the reaction temperature.

  • Quenching: Quenching Lewis acid reactions with water can be vigorous. Perform this step slowly and with cooling.

These application notes are intended as a guide. Researchers should consult the relevant literature and adapt these protocols as necessary for their specific research goals.

Application Notes and Protocols: The Strategic Incorporation of 2-Cyclopropylhexane and Related Moieties in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-cyclopropylhexane and similar cyclopropyl-containing building blocks in the generation of combinatorial chemistry libraries. The unique conformational and metabolic properties of the cyclopropyl (B3062369) group make it a valuable motif in modern drug discovery.

Introduction: The Value of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is a frequently employed structural element in medicinal chemistry. Its rigid, three-dimensional nature offers several advantages over more flexible alkyl chains. The incorporation of a cyclopropyl group, such as in this compound, can significantly influence a molecule's pharmacological profile. Key benefits include:

  • Increased Potency and Rigidity : The constrained nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thus increasing potency.

  • Enhanced Metabolic Stability : The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1]

  • Improved Physicochemical Properties : The cyclopropyl group can modulate lipophilicity and pKa, which can in turn affect solubility, permeability, and off-target effects.[2][3]

  • Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other common chemical groups, such as isopropyl, gem-dimethyl, or even phenyl rings.[2][3][4][5] This allows for the fine-tuning of a molecule's properties while maintaining its core binding interactions.

Application of this compound in Combinatorial Libraries

While this compound itself is a simple hydrocarbon, it serves as a template for a variety of functionalized building blocks for combinatorial synthesis. By introducing reactive functional groups onto the hexane (B92381) chain or the cyclopropyl ring, a diverse library of compounds can be generated. These libraries can then be screened for activity against a wide range of biological targets.

Library Design and Strategy

The generation of a combinatorial library incorporating a this compound-like scaffold can be approached through two primary methods: solid-phase synthesis and solution-phase parallel synthesis.

  • Solid-Phase Synthesis : In this approach, a starting material is attached to a solid support (e.g., polymer beads), and subsequent reactions are carried out in a stepwise fashion. Excess reagents and byproducts are easily removed by washing the beads. This method is well-suited for the rapid generation of large libraries.

  • Solution-Phase Parallel Synthesis : Here, reactions are performed in individual reaction vessels arranged in a grid format (e.g., a 96-well plate). This method allows for greater flexibility in reaction conditions and is often easier to scale up.

The choice between these methods will depend on the specific goals of the library synthesis, including the desired library size, the complexity of the synthetic route, and the required purity of the final compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data for common reactions used to synthesize and incorporate cyclopropyl-containing building blocks into chemical libraries. The data is compiled from various sources and represents typical yields and purities that can be expected.

Table 1: Comparison of Cyclopropanation Reaction Yields

Reaction TypeSubstrateReagentsSolventTemperature (°C)Yield (%)
Simmons-SmithAlkeneCH₂I₂ / Zn(Cu)Diethyl ether25-4070-95
Furukawa ModificationAlkeneCH₂I₂ / Et₂ZnToluene0-2580-98
Johnson-Corey-Chaykovskyα,β-Unsaturated Ketone(CH₃)₃S(O)I / NaHDMSO2575-90
Diazomethane-basedAlkeneCH₂N₂ / Pd(OAc)₂Dichloromethane060-85

Table 2: Purity of a Representative Cyclopropyl-Containing Library Synthesized via Parallel Solution-Phase Synthesis

Library CompoundSynthesis MethodPurification MethodPurity (%)
Cyclopropyl-Amide 1Parallel Amide CouplingAutomated Preparative HPLC>95
Cyclopropyl-Ester 2Parallel EsterificationAutomated Preparative HPLC>95
Cyclopropyl-Amine 3Parallel Reductive AminationAutomated Preparative HPLC>90
Cyclopropyl-Urea 4Parallel Isocyanate AdditionAutomated Preparative HPLC>95

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis and incorporation of cyclopropyl-containing building blocks in a combinatorial chemistry setting.

Protocol 1: Synthesis of a Cyclopropyl Ketone Building Block via Simmons-Smith Reaction

This protocol describes the synthesis of a cyclopropyl ketone, which can be a versatile intermediate for library synthesis.

Materials:

  • An α,β-unsaturated ketone

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Zn(Cu) couple (1.5 equivalents).

  • Add anhydrous diethyl ether to the flask.

  • Slowly add diiodomethane (1.2 equivalents) to the flask while stirring. The mixture may become warm and start to reflux.

  • After the initial reaction subsides, add the α,β-unsaturated ketone (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropyl ketone.

Protocol 2: Parallel Amide Library Synthesis Using a Cyclopropyl-Amine Building Block

This protocol outlines the parallel synthesis of an amide library from a cyclopropyl-amine building block and a diverse set of carboxylic acids.

Materials:

  • A cyclopropyl-amine building block (e.g., 2-cyclopropylhexan-1-amine)

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Preparative HPLC for purification

Procedure:

  • In each well of the 96-well reaction block, add a solution of a unique carboxylic acid (1.0 equivalent) in DMF.

  • To each well, add a solution of the cyclopropyl-amine building block (1.1 equivalents) in DMF.

  • Add a solution of HATU (1.2 equivalents) in DMF to each well.

  • Finally, add DIPEA (2.0 equivalents) to each well to initiate the reaction.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • After the reaction is complete, quench each reaction with water.

  • The crude products can be directly purified by automated preparative HPLC to yield the final library of pure amide compounds.

  • The purity and identity of each compound should be confirmed by LC-MS and ¹H NMR.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound-like moieties in combinatorial chemistry.

G cluster_0 Drug Discovery Workflow A Identify Biological Target B Design Combinatorial Library (Incorporate this compound Scaffold) A->B C Synthesize Library (Solid or Solution Phase) B->C D High-Throughput Screening C->D E Identify 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow incorporating a combinatorial library.

G cluster_1 Bioisosteric Replacement Strategy Start Lead Compound Contains Isopropyl Group Replacement {Bioisosteric Replacement | Isopropyl -> Cyclopropyl} Start->Replacement New_Analog New Analog Contains Cyclopropyl Group Replacement->New_Analog Properties Improved Properties: - Increased Metabolic Stability - Enhanced Potency - Altered Solubility New_Analog->Properties

Caption: Bioisosteric replacement of an isopropyl group with a cyclopropyl group.

G cluster_2 Parallel Synthesis Workflow Start Start with this compound-derived Amine Building Block Reaction Parallel Amide Coupling in 96-well Plate Start->Reaction Reagents Array of Carboxylic Acids (R1-COOH, R2-COOH, ... Rn-COOH) Reagents->Reaction Purification Automated Preparative HPLC Reaction->Purification Library Purified Amide Library (n diverse compounds) Purification->Library

Caption: Workflow for parallel synthesis of a cyclopropyl-containing amide library.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-cyclopropylhexane. It is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this alkyl cyclopropane (B1198618).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is not a commonly synthesized molecule with a standard literature procedure. However, based on established organic chemistry principles, two primary synthetic routes are most plausible:

  • Route A: Cyclopropanation of an Alkene. This typically involves the Simmons-Smith reaction or one of its modifications on a suitable alkene precursor, such as 4-methyl-1-heptene. This method forms the cyclopropane ring directly.[1][2]

  • Route B: Grignard Reagent Addition and Reduction. This route involves the addition of a cyclopropyl (B3062369) Grignard reagent (cyclopropylmagnesium bromide) to 2-hexanone (B1666271), which forms a tertiary alcohol.[3] Subsequent deoxygenation of the alcohol yields the final alkane product.[4]

Q2: What are the key safety precautions for cyclopropanation and Grignard reactions?

A2: Both synthetic routes involve hazardous reagents and require strict safety protocols:

  • Simmons-Smith Reaction: Diiodomethane (B129776) is a toxic irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethyl ether is extremely flammable and peroxide-forming. Reactions involving diethylzinc (B1219324) (Furukawa modification) are highly pyrophoric and must be handled under a strictly inert atmosphere.[5]

  • Grignard Reagents: Grignard reagents are highly reactive with protic sources, including water and alcohols.[6] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[7] The initial formation of the Grignard reagent can be highly exothermic and requires careful control of the addition rate of the alkyl halide.[8]

Q3: How can I purify the final this compound product?

A3: this compound is a non-polar alkane. Purification can typically be achieved by:

  • Aqueous Workup: To remove inorganic salts and water-soluble byproducts. A mild acidic wash (e.g., saturated NH₄Cl solution) is often used for quenching both Simmons-Smith and Grignard reactions.[9]

  • Distillation: Given that this compound is a liquid, fractional distillation is a suitable method for purification, separating it from any remaining starting materials or non-volatile impurities.

  • Column Chromatography: For high-purity samples, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be effective.[10]

II. Troubleshooting Guides

Guide 1: Simmons-Smith Cyclopropanation of 4-Methyl-1-heptene
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. The quality of the zinc surface is crucial. Consider using ultrasound to facilitate the reaction.[1][11]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen).[9]
Low reaction temperature.While the reaction is often started at 0 °C, some systems require refluxing in ether to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction.
Incomplete Starting Material Conversion Insufficient reagent.Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent (diiodomethane and Zn-Cu couple).[9]
Short reaction time.Some substrates react slowly. Monitor the reaction by TLC or GC and allow it to proceed for a longer duration, potentially overnight.[9]
Low substrate reactivity.Consider using a more reactive modification, such as the Furukawa modification (Et₂Zn and CH₂I₂), which can increase the reactivity of the system.[12]
Formation of Side Products High reaction temperatures leading to decomposition.Run the reaction at the lowest effective temperature.
Presence of an alcohol impurity in the starting material.Methylation of alcohols can occur with excess reagent or long reaction times.[12] Ensure the starting alkene is pure.
Guide 2: Grignard Route (Cyclopropylmagnesium Bromide + 2-Hexanone)
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in Forming the Grignard Reagent Passivated magnesium surface (MgO layer).Use fresh magnesium turnings. Crush them gently under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to initiate the reaction.
Wet solvent or glassware.Use anhydrous ether or THF and ensure all glassware is flame-dried or oven-dried before use. Grignard reagents are extremely sensitive to water.[13]
Reaction fails to initiate.Gentle warming or sonication can help initiate the reaction. A few drops of pre-formed Grignard reagent can also act as an initiator.
Low Yield of Tertiary Alcohol Intermediate Grignard reagent acting as a base instead of a nucleophile.This can happen with sterically hindered ketones. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[3]
Incomplete reaction.Ensure at least one equivalent of the Grignard reagent is used. Monitor the reaction by TLC to confirm consumption of the ketone.
Incomplete Reduction of Tertiary Alcohol Inefficient reduction method.Direct reduction of tertiary alcohols can be challenging. A two-step process is often more reliable: convert the alcohol to a good leaving group (like a tosylate) and then reduce with a hydride source (e.g., LiAlH₄).[14][15] Alternatively, methods using silanes with a Lewis acid catalyst can directly reduce tertiary alcohols.[4][16]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction

This protocol is a generalized procedure and may require optimization.

1. Preparation of Zinc-Copper Couple:

  • In a flask, add zinc dust (2.0 eq) and an equal weight of deionized water.

  • Add a solution of copper(II) acetate (B1210297) in water dropwise with stirring until the blue color disappears.

  • Filter the solid, wash sequentially with water, acetone, and diethyl ether, and then dry under high vacuum. The activated zinc-copper couple should be used immediately.

2. Cyclopropanation Reaction:

  • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the freshly prepared zinc-copper couple (1.5 eq).

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • In the dropping funnel, prepare a solution of 4-methyl-1-heptene (1.0 eq) and diiodomethane (1.2 eq) in anhydrous diethyl ether.

  • Add a small portion of this solution to the stirred zinc-copper suspension. The reaction should initiate (slight warming and bubbling). If not, gentle warming may be required.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 12-24 hours, or until TLC/GC analysis indicates the consumption of the starting alkene.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Filter the mixture to remove the zinc salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure and may require optimization.

1. Formation of Cyclopropylmagnesium Bromide:

  • Set up a flame-dried, three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • In the dropping funnel, place a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF.

  • Add a small amount of the bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine and warm gently.

  • Once the reaction begins, add the rest of the cyclopropyl bromide solution dropwise to maintain a steady reflux.

  • After the addition, continue to reflux for an additional 30-60 minutes until most of the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

2. Reaction with 2-Hexanone:

  • In a separate flame-dried flask under nitrogen, prepare a solution of 2-hexanone (1.0 eq) in anhydrous THF.

  • Cool the 2-hexanone solution to 0 °C.

  • Slowly add the prepared cyclopropylmagnesium bromide solution to the 2-hexanone solution via cannula or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the absence of 2-hexanone.

3. Work-up and Isolation of the Alcohol:

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude tertiary alcohol, 2-cyclopropylheptan-2-ol. This can be purified by column chromatography if necessary.

4. Reduction of the Tertiary Alcohol:

  • Method A (Two-Step):

    • Dissolve the alcohol (1.0 eq) in dichloromethane (B109758) with pyridine (B92270) (1.5 eq) at 0 °C.

    • Slowly add tosyl chloride (1.2 eq) and stir until the reaction is complete (TLC).

    • Work up to isolate the tosylate.

    • Dissolve the crude tosylate in anhydrous THF and add it to a stirred suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. Reflux until the tosylate is consumed.

    • Carefully quench, work up, and purify by distillation.

  • Method B (Direct):

    • Dissolve the alcohol (1.0 eq) in an appropriate solvent and add a catalyst such as InCl₃ (catalytic amount) and a silane (B1218182) reducing agent (e.g., chlorodiphenylsilane).[4]

    • Stir at the recommended temperature until the reaction is complete.

    • Work up as per the specific literature procedure and purify by distillation.

IV. Data Presentation

Table 1: Comparison of Common Cyclopropanation Methods

MethodReagentsTypical YieldsKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂, Zn-Cu couple50-90%Good functional group tolerance; stereospecific.[17]Can be expensive; requires activation of zinc.[12]
Furukawa Modification CH₂I₂, Et₂Zn60-95%More reactive and reproducible than the classic method.[12]Diethylzinc is pyrophoric and requires careful handling.
Catalytic Simmons-Smith CH₂Br₂, Zn, Co or other metal catalystVariesUses cheaper dibromomethane; can offer different regioselectivity.[18][19]Requires catalyst screening and optimization.

V. Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 4-Methyl-1-heptene Reaction Simmons-Smith Reaction (Anhydrous Ether, Reflux) SM1->Reaction SM2 Diiodomethane SM2->Reaction SM3 Zn-Cu Couple SM3->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Extract Extraction with Ether Quench->Extract Purify Fractional Distillation Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound via the Simmons-Smith reaction.

G Start Low Yield in Simmons-Smith Reaction Check_Reagents Are reagents fresh and active? Start->Check_Reagents Check_Conditions Is the reaction anhydrous? Check_Reagents->Check_Conditions Yes Activate_Zn Re-prepare/activate Zn-Cu couple. Use fresh CH2I2. Check_Reagents->Activate_Zn No Check_Time_Temp Have time and temperature been optimized? Check_Conditions->Check_Time_Temp Yes Dry_System Flame-dry glassware. Use anhydrous solvents. Run under inert gas. Check_Conditions->Dry_System No Optimize Increase reaction time. Increase temperature (reflux). Consider Furukawa mod. Check_Time_Temp->Optimize No Success Improved Yield Check_Time_Temp->Success Yes Activate_Zn->Start Dry_System->Start Optimize->Start

Caption: Troubleshooting logic for low yield in the Simmons-Smith cyclopropanation.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification SM1 Cyclopropyl Bromide Grignard 1. Grignard Formation (Anhydrous THF) SM1->Grignard SM2 Magnesium SM2->Grignard SM3 2-Hexanone Addition 2. Addition to Ketone SM3->Addition Grignard->Addition Workup1 Quench / Extract Addition->Workup1 Reduction 3. Reduction of Alcohol Workup2 Quench / Extract Reduction->Workup2 Alcohol 2-Cyclopropylheptan-2-ol Workup1->Alcohol Purify Fractional Distillation Workup2->Purify Product This compound Purify->Product Alcohol->Reduction

Caption: Experimental workflow for the synthesis of this compound via the Grignard route.

References

Simmons-Smith Reaction Technical Support Center: 2-Cyclopropylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith reaction, specifically tailored for the synthesis of 2-Cyclopropylhexane. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide

This guide addresses common problems encountered during the Simmons-Smith cyclopropanation of oct-2-ene.

Q1: I'm observing low or no product yield. What are the primary causes?

A1: Low or no yield in a Simmons-Smith reaction is a frequent issue, often pointing to problems with the reagents or reaction conditions. The most common culprit is the activity of the zinc reagent.[1]

  • Inactive Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and highly active for the reaction to proceed efficiently.[1] Inactivity can stem from poor initial activation of the zinc dust or degradation from exposure to air and moisture.[1] Consider using ultrasound to improve activation.

  • Poor Quality of Diiodomethane (B129776): The purity of diiodomethane is critical. It should be freshly distilled or of high purity, as impurities can inhibit the reaction.[1]

  • Presence of Moisture: The organozinc carbenoid is sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Low Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature (in 5-10 °C increments) while monitoring the progress can improve the rate.[1]

Q2: My reaction is very slow or stops before the starting material is fully consumed. How can I improve the conversion rate?

A2: Incomplete conversion can be addressed by adjusting several parameters:

  • Extend Reaction Time: Some substrates react more slowly. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to run for a longer duration if necessary.[1]

  • Increase Reagent Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the Simmons-Smith reagent to drive the reaction to completion.[1]

  • Switch to a More Reactive Reagent: For unfunctionalized alkenes like oct-2-ene, the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) with diiodomethane, is often faster and more reproducible than the classic zinc-copper couple method.[2][3]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.[1][3][4] Using basic or coordinating solvents can decrease the reaction rate.[1][3]

Q3: I'm seeing unexpected byproducts. What are they and how can they be minimized?

A3: While the Simmons-Smith reaction is known for being clean, side reactions can occur.

  • Methylated Impurities: If your starting material or solvent contains alcohol impurities, they can be methylated by the electrophilic zinc carbenoid.[1] This is more common with excess reagent or prolonged reaction times.

  • Zinc Iodide Mediated Degradation: The byproduct zinc iodide (ZnI₂) is a Lewis acid and can cause degradation of acid-sensitive products.[2] If this is suspected, purification on deactivated silica (B1680970) gel (e.g., treated with triethylamine) or alumina (B75360) is recommended.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield Simmons-Smith reactions.

G start Low or No Yield of This compound check_reagents 1. Verify Reagent Quality start->check_reagents zn_activity Is the Zn-Cu Couple Freshly Prepared & Active? check_reagents->zn_activity check_conditions 2. Assess Reaction Conditions is_anhydrous Was the reaction run under strictly anhydrous/inert conditions? check_conditions->is_anhydrous check_workup 3. Review Workup & Purification silica_issue Is the product acid-sensitive? check_workup->silica_issue ch2i2_purity Is the Diiodomethane of High Purity? zn_activity->ch2i2_purity Yes activate_zn Solution: Re-prepare/activate Zn-Cu couple. Consider using ultrasound. zn_activity->activate_zn No ch2i2_purity->check_conditions Yes purify_ch2i2 Solution: Use freshly distilled or high-purity CH₂I₂. ch2i2_purity->purify_ch2i2 No furukawa Alternative: Use Furukawa conditions (Et₂Zn + CH₂I₂) activate_zn->furukawa purify_ch2i2->check_conditions temp_time Are temperature and reaction time sufficient? is_anhydrous->temp_time Yes dry_system Solution: Flame-dry glassware. Use anhydrous solvent. Maintain inert atmosphere. is_anhydrous->dry_system No temp_time->check_workup Yes optimize_temp Solution: Increase temperature gradually. Extend reaction time. Monitor by TLC/GC. temp_time->optimize_temp No dry_system->check_conditions optimize_temp->check_workup use_neutral_support Solution: Purify using deactivated silica (add Et₃N) or alumina. silica_issue->use_neutral_support Yes end_node Improved Yield silica_issue->end_node No use_neutral_support->end_node

Caption: Troubleshooting flowchart for the Simmons-Smith reaction.

Data Summary: Impact of Reagent Choice on Yield

The choice of reagents, particularly the zinc source, significantly impacts reaction efficiency. The Furukawa modification often provides higher yields for simple alkenes compared to the classical zinc-copper couple.

Reaction MethodZinc ReagentDihalomethaneTypical SolventRelative RateTypical Yield (Unfunctionalized Alkene)Reference
Classical Simmons-Smith Zn-Cu CoupleCH₂I₂Diethyl etherModerate60-80%[2]
Furukawa Modification Diethylzinc (Et₂Zn)CH₂I₂DCM or DCEFast>90%[1][2][3]
Alternative Dihalomethane Zn-Cu CoupleCH₂Br₂CPMEModerateVariable, often lower[5]

Yields are approximate and highly dependent on substrate and specific reaction conditions.

Experimental Protocol: Furukawa Modification for this compound

This protocol details the synthesis of this compound from (E)-oct-2-ene using the high-yield Furukawa modification.

Materials:

  • (E)-oct-2-ene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charging: Under a positive pressure of inert gas, charge the flask with (E)-oct-2-ene (1.0 eq) dissolved in anhydrous DCM.

  • Reagent Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the mixture at 0 °C for an additional 20 minutes.

    • Add diiodomethane (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or GC analysis until the starting alkene is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. (CAUTION: Gas evolution).

    • Follow with the slow addition of saturated aqueous NH₄Cl to dissolve the resulting zinc salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Simmons-Smith reaction? A1: The reaction involves the formation of an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI) from diiodomethane and a zinc-copper couple.[6][7] This carbenoid then reacts with an alkene in a concerted, stereospecific process, meaning the methylene (B1212753) group (CH₂) is added to the same face of the double bond.[2][7][8] This preserves the stereochemistry of the starting alkene in the final cyclopropane (B1198618) product.[2][4][6]

Q2: Why is the Furukawa modification often preferred? A2: The Furukawa modification uses diethylzinc (Et₂Zn) instead of the zinc-copper couple.[2] This generally leads to a more reactive and soluble carbenoid species, resulting in faster reaction times, higher yields, and better reproducibility, especially for simple or electron-rich alkenes.[1][2]

Q3: Can I use dibromomethane (B42720) instead of diiodomethane? A3: Yes, dibromomethane is a cheaper alternative to diiodomethane and can be used.[2][5] However, it is generally less reactive, and achieving comparable yields may require modified conditions or longer reaction times.

Q4: How does the presence of a hydroxyl group affect the reaction? A4: For substrates containing a hydroxyl group (like allylic alcohols), the zinc reagent can coordinate with the oxygen atom. This coordination directs the cyclopropanation to occur on the same face (syn) as the hydroxyl group, providing a high degree of diastereoselectivity.[2][6][9]

Q5: What is the role of the copper in the zinc-copper couple? A5: In the classical Simmons-Smith reaction, the zinc surface must be activated to react with diiodomethane. The copper in the alloy facilitates this activation, leading to the efficient formation of the organozinc carbenoid.[7] Ultrasound can also be used to promote this activation.[7][9]

References

purification of 2-Cyclopropylhexane from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Cyclopropylhexane from unreacted starting materials and reaction byproducts. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. Common strategies involve reactions with precursors such as cyclopropylacetylene (B33242) or 1-hexyne. Therefore, unreacted starting materials and solvents are the most probable contaminants. Given that this compound is a non-polar alkane, byproducts are typically other hydrocarbons with similar properties.

Q2: What is the most effective method for purifying this compound on a laboratory scale?

A2: Fractional distillation is the most effective and common primary method for purifying this compound.[1][2] This is due to the significant difference in boiling points between this compound and its likely precursors. For separating hydrocarbons with different boiling points, fractional distillation is a standard and efficient technique.[3][4]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of the final product can be reliably assessed using Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and identifying any residual impurities.

Q4: Is column chromatography a viable option for purifying this compound?

A4: Yes, column chromatography can be used, particularly for removing impurities with different polarities.[5] Since this compound is a non-polar alkane, a non-polar mobile phase (like hexane) and a polar stationary phase (like silica (B1680970) gel) would be used in normal-phase chromatography.[5][6] Alkanes generally have weak interactions with the stationary phase and will elute quickly.[5] This method is especially useful for separating alkanes from more polar byproducts or any remaining polar starting materials. Flash chromatography is a faster version of this technique.[7][8]

Q5: What safety precautions should be taken during the purification process?

A5: Always work in a well-ventilated fume hood. The starting materials, such as cyclopropylacetylene and 1-hexyne, are volatile and highly flammable.[9][10][11] The purification process, especially distillation, involves heating these flammable substances. Ensure all glassware is properly secured and free of cracks. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation During Fractional Distillation 1. Insufficient column length or packing efficiency. 2. Distillation rate is too fast. 3. Unstable heat source.1. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[2] 3. Use a heating mantle with a stirrer and a temperature controller for stable, even heating.
Product is Still Contaminated After Distillation 1. Presence of an azeotrope. 2. Impurity has a very close boiling point to the product.1. An azeotrope is unlikely for this class of compounds but can be checked for in the literature. If present, an alternative purification method like chromatography is necessary. 2. If boiling points are too close (<25 °C difference), fractional distillation may not be sufficient.[2] Employ flash column chromatography for further purification.
Low Yield of Pure Product 1. Product loss during transfers between glassware. 2. Hold-up in the distillation column. 3. Overly broad fractions collected during distillation.1. Minimize the number of transfers. Rinse glassware with a small amount of a volatile solvent (like hexane) and combine the rinsings with the main product before solvent removal. 2. Ensure the column is well-insulated to minimize condensation and loss. 3. Collect smaller, more numerous fractions and analyze their purity by GC before combining them.
No Separation on Flash Chromatography Column 1. Incorrect mobile phase (eluent) selection. 2. Sample was overloaded on the column.1. Since this compound and likely impurities are non-polar, separation can be challenging. A very non-polar eluent (e.g., pure hexane (B92381) or pentane) is required. A gradient elution with a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) might be necessary if impurities have slightly different polarities.[12] 2. The amount of crude material should typically be 1-10% of the mass of the stationary phase (silica gel). Reduce the amount of sample loaded onto the column.

Physical Properties for Purification

The following table summarizes key physical properties of this compound and potential unreacted starting materials, which are critical for selecting and optimizing purification methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₉H₁₈126.24143 °C[13]
CyclopropylacetyleneC₅H₆66.1051 - 53 °C[9][14]
1-HexyneC₆H₁₀82.1471 - 72 °C[10][11][15]
n-ButylbenzeneC₁₀H₁₄134.22183.3 °C[16][17]
Cyclohexane (Solvent)C₆H₁₂84.1680.74 °C

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the separation of this compound from lower-boiling point starting materials like cyclopropylacetylene or 1-hexyne.

  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask : Place the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the flask gently using a heating mantle.

  • Distillation : As the mixture heats, the component with the lowest boiling point will begin to vaporize, rise through the column, condense, and collect in the receiving flask.[3] Maintain a slow and steady distillation rate.

  • Fraction Collection :

    • Collect the initial fraction, which will be rich in the lowest-boiling impurity (e.g., cyclopropylacetylene, bp 51-53 °C).

    • As the temperature rises and stabilizes at the boiling point of the next component, change the receiving flask to collect the intermediate fraction.

    • When the temperature at the distillation head reaches the boiling point of this compound (143 °C), change the receiving flask again to collect the pure product.

  • Analysis : Analyze the collected fractions using GC to confirm purity. Combine fractions that meet the required purity specifications.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities that are not effectively separated by distillation.

  • Column Preparation :

    • Select an appropriate size flash chromatography column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring an even and crack-free stationary phase.[6]

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the mobile phase (hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution :

    • Add the mobile phase (100% hexane) to the top of the column.

    • Apply positive pressure using nitrogen or compressed air to force the solvent through the column at a steady rate.[8]

    • Since this compound is non-polar, it will travel down the column relatively quickly.

  • Fraction Collection : Begin collecting the eluent in a series of labeled test tubes or flasks.

  • Analysis : Spot the collected fractions on TLC plates to monitor the separation. Fractions containing the pure product (as determined by TLC and subsequently by GC) are combined. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow crude Crude Product wash Aqueous Wash / Liquid-Liquid Extraction crude->wash distill Fractional Distillation wash->distill analyze1 Purity Analysis (GC, NMR) distill->analyze1 chrom Flash Chromatography (if needed) analyze1->chrom Impure pure Pure this compound analyze1->pure Pure analyze2 Final Purity Analysis chrom->analyze2 analyze2->pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Post-Purification Purity Check (GC) is_impure Impurities Present? start->is_impure identify Identify Impurities (GC-MS, NMR) is_impure->identify Yes pure Product is Pure is_impure->pure No bp_diff Boiling Point Difference > 25°C? identify->bp_diff optimize_distill Optimize Fractional Distillation (longer column, slower rate) bp_diff->optimize_distill Yes use_chrom Use Flash Chromatography bp_diff->use_chrom No still_impure Still Impure? optimize_distill->still_impure use_chrom->still_impure still_impure->pure No reevaluate Re-evaluate Synthesis & Byproducts still_impure->reevaluate Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Separation of Substituted Cyclopropane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of diastereomers of substituted cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cyclopropane (B1198618) diastereomers often challenging?

A1: The separation of cyclopropane diastereomers can be difficult due to their similar physicochemical properties. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties, but these differences can be very subtle in substituted cyclopropanes. The rigid, strained three-membered ring limits conformational flexibility, which can result in small differences in polarity and shape between diastereomers, making them difficult to resolve using standard chromatographic techniques.[1][2][3][4]

Q2: What are the primary analytical techniques for separating substituted cyclopropane diastereomers?

A2: The most common and effective techniques for separating diastereomers of substituted cyclopropanes are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization.[5][6][7] HPLC and SFC are often used with chiral stationary phases (CSPs) to enhance selectivity, although achiral phases can also be effective.[8] Crystallization-induced diastereomer transformation is another powerful method, particularly for specific donor-acceptor cyclopropanes.[9]

Q3: How do I select the appropriate chromatographic column?

A3: Column selection is often an empirical process. For HPLC and SFC, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are a good starting point due to their broad applicability.[10][11][12] For normal-phase HPLC, unmodified silica (B1680970) gel columns are frequently used for diastereomer separations. It is highly recommended to screen several columns with different selectivities to find the most suitable one for your specific substituted cyclopropane.[10][13]

Q4: What is the role of the mobile phase in the separation?

A4: The mobile phase composition is a critical parameter for optimizing the separation of diastereomers. In normal-phase HPLC and SFC, the ratio of a non-polar solvent (like hexane (B92381) or supercritical CO2) to a polar modifier (like isopropanol (B130326) or ethanol) is adjusted to achieve optimal selectivity and resolution.[11][14] Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can be added to the mobile phase to improve peak shape and resolution.[10]

Q5: Can I use Thin Layer Chromatography (TLC) to develop a separation method?

A5: Yes, TLC is a valuable tool for quickly screening different solvent systems to find a suitable mobile phase for column chromatography.[15][16][17] A solvent system that provides good separation of spots on a TLC plate (ideally with Rf values between 0.2 and 0.6) is a good starting point for developing a column chromatography or HPLC method.[17] However, be aware that diastereomers with very similar polarities may not show clear separation on TLC but might be resolvable by HPLC or SFC.[14]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution of Diastereomer Peaks in HPLC/SFC

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Overlapping peaks with no baseline separation.

Troubleshooting Workflow:

G cluster_c1 Mobile Phase Optimization cluster_c2 Column Screening cluster_c3 Temperature Adjustment start Poor/No Resolution c1 Optimize Mobile Phase start->c1 Is initial separation observed? c2 Screen Different Columns c1->c2 No improvement c1_1 Vary modifier percentage c3 Adjust Temperature c2->c3 Still no separation c2_1 Try a different polysaccharide CSP c4 Reduce Flow Rate c3->c4 Minor improvement c3_1 Lower temperature to increase selectivity c5 Check for Co-eluting Impurities c4->c5 Resolution still not optimal c1_2 Try a different modifier (e.g., EtOH instead of IPA) c1_1->c1_2 c1_3 Add an additive (acidic/basic) c1_2->c1_3 c2_2 Consider a different type of stationary phase (e.g., Pirkle-type) c2_1->c2_2 c2_3 Use a longer column or couple columns c2_2->c2_3 c3_2 Increase temperature to improve efficiency c3_1->c3_2

Caption: Troubleshooting workflow for poor or no resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC/SFC

Symptoms:

  • Asymmetric peaks with a "tail" or a "front".

Troubleshooting Decision Tree:

G start Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting cause_tailing Possible Causes tailing->cause_tailing cause_fronting Possible Causes fronting->cause_fronting solution_tailing1 Add mobile phase additive (acid/base) cause_tailing->solution_tailing1 Secondary interactions solution_tailing2 Reduce sample concentration cause_tailing->solution_tailing2 Column overload solution_tailing3 Use a high-purity silica column cause_tailing->solution_tailing3 Active sites on stationary phase solution_fronting1 Reduce sample concentration/volume cause_fronting->solution_fronting1 Column overload solution_fronting2 Match sample solvent to mobile phase cause_fronting->solution_fronting2 Solvent mismatch solution_fronting3 Check for column void cause_fronting->solution_fronting3 Column damage

Caption: Decision tree for diagnosing and resolving poor peak shape.

Issue 3: No Crystals Form or Product "Oils Out" During Crystallization

Symptoms:

  • Solution remains clear even after cooling and extended stirring.

  • A liquid, oily layer forms instead of solid crystals.

Troubleshooting Steps:

  • No Crystal Formation:

    • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomer if available.

    • Screen Solvents: The chosen solvent may be too good a solvent for both diastereomers. A solvent screen is recommended to find a system where one diastereomer is significantly less soluble.

    • Check for Impurities: Trace impurities can sometimes inhibit crystallization. Consider an additional purification step for your starting material.

  • "Oiling Out":

    • Add More Solvent: This can lower the concentration and may prevent the product from precipitating as an oil.

    • Lower Crystallization Temperature: A lower temperature may be below the melting point of the diastereomeric salt.

    • Change Solvent System: A less polar solvent might favor crystallization over oiling out.

Data Presentation

Table 1: Comparison of HPLC and SFC Conditions for Substituted Cyclopropane Diastereomer Separation

Cyclopropane DerivativeMethodColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs) / Separation Factor (α)Reference
Racemic 4-octanol (B147376) MαNP estersHPLCSilica GelNot SpecifiedNot SpecifiedNot Specifiedα = 1.25, Rs = 1.03[4]
Diastereomeric CSDP estersHPLCSilica GelNot SpecifiedNot SpecifiedNot Specifiedα = 1.18, Rs = 1.06[4]
Diastereomeric camphorsultam amidesHPLCSilica GelNot SpecifiedNot SpecifiedNot SpecifiedRs = 1.79[4]
Marinoepoxide rac-6aSFCAmylose-SACO₂/EtOH (95/5, v/v)4.035Rs = 4.83[18]
Marinoepoxide rac-6bSFCAmylose-SACO₂/MeOH (97/3, v/v)4.035Rs = 3.01[18]
Marinoepoxide rac-6cSFCAmylose-SACO₂/EtOH (95/5, v/v)4.035Rs = 2.04[18]
Sofosbuvir diastereomersSFCChiralpak® AD-H80% CO₂ / 20% Methanol (B129727)3.040Baseline[11]
Sofosbuvir diastereomersHPLCChiralpak® AD-H80:20 (v/v) n-Hexane/2-Propanol1.025Baseline[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Substituted Cyclopropane Diastereomers

This protocol outlines a general approach for developing a chiral HPLC method.

Workflow Diagram:

G start Start: Diastereomeric Mixture step1 Column Screening (e.g., Amylose & Cellulose CSPs) start->step1 step2 Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) step1->step2 step3 Initial Separation Achieved? step2->step3 step3->step1 No, try different columns step4 Optimization (Modifier %, Temp, Flow Rate) step3->step4 Yes end End: Baseline Separation step4->end

Caption: General workflow for chiral HPLC method development.

Methodology:

  • Column Selection:

    • Begin by screening two to three different polysaccharide-based chiral stationary phases (CSPs), for example, one cellulose-based (e.g., Chiralcel® OD-H) and one amylose-based (e.g., Chiralpak® AD-H).[19]

  • Mobile Phase Screening:

    • For each column, test a minimum of two mobile phase systems, typically n-hexane with either isopropanol (IPA) or ethanol (B145695) (EtOH) as the polar modifier.[19]

    • Start with a standard composition, such as 90:10 (v/v) n-hexane/modifier.[20]

    • For acidic or basic analytes, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA), respectively, to the mobile phase.[20]

  • Initial Analysis:

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.[11]

    • Prepare a sample solution of your cyclopropane diastereomer mixture at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject 5-10 µL of the sample and monitor the chromatogram.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition by systematically varying the percentage of the polar modifier (e.g., in 5% increments).

    • Adjust the flow rate (lower flow rates often improve resolution) and column temperature (lower temperatures can increase selectivity) to further enhance separation.[10]

Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.

Methodology:

  • Column Selection:

    • Utilize a set of immobilized polysaccharide-based columns suitable for SFC.

  • Mobile Phase:

    • The primary mobile phase is supercritical CO₂.

    • Methanol is a common co-solvent. Start with an initial composition of 85:15 (v/v) CO₂/methanol.

  • Initial Analysis:

    • Set the column temperature to 40 °C and the back pressure to 150 bar.

    • Set the flow rate to 2.5-3.0 mL/min.[11]

    • Prepare the sample in the co-solvent (methanol) at a concentration of approximately 1 mg/mL and filter.

    • Inject 5 µL of the sample.

  • Optimization:

    • If separation is not optimal, adjust the percentage of the methanol co-solvent.

    • Screen other alcohol co-solvents (e.g., ethanol, isopropanol) as they can significantly alter selectivity.

    • Consider adding additives (e.g., 0.1% DEA for basic compounds) to the co-solvent to improve peak shape.

Protocol 3: Diastereoselective Crystallization

This protocol is for attempting separation via crystallization.

Methodology:

  • Solvent Screening:

    • Dissolve a small amount of the diastereomeric mixture in a variety of solvents of different polarities (e.g., diethyl ether, ethyl acetate, methanol, acetonitrile) at an elevated temperature to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then further cool in a refrigerator or freezer.

    • Observe which solvent system yields crystalline material.

  • Crystallization Procedure:

    • Once a suitable solvent is identified, dissolve the bulk of the diastereomeric mixture in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly and undisturbed. Seeding with a small crystal of the desired diastereomer (if available) can promote crystallization.

    • Once crystals have formed, collect them by filtration and wash with a small amount of the cold crystallization solvent.

    • Analyze the crystalline material and the mother liquor by a suitable analytical technique (e.g., HPLC, NMR with a chiral shift reagent) to determine the diastereomeric ratio.

  • Optimization:

    • If the diastereomeric excess (d.e.) is low, recrystallization of the enriched solid may be necessary.

    • For some systems, a crystallization-induced diastereomer transformation (CIDT) may be possible, where the less stable diastereomer epimerizes in solution to the more stable, less soluble diastereomer, leading to a high yield of a single diastereomer.[5][9] This often requires specific conditions, such as the presence of a Lewis acid or a particular solvent.[5][9]

References

troubleshooting low yields in the cyclopropanation of non-polar alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cyclopropanation of non-polar alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation reaction is showing low to no conversion. What are the most common causes?

A1: Low conversion in a Simmons-Smith reaction is a frequent issue that can often be traced back to a few key factors:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is critical. If it's not properly activated or has been stored for too long, it will result in poor reactivity.[1]

  • Poor Quality of Diiodomethane (B129776): Diiodomethane can degrade over time, releasing iodine which can interfere with the reaction. It is often beneficial to use freshly distilled or high-purity diiodomethane.[1]

  • Presence of Moisture or Air: The organozinc carbenoid intermediate is sensitive to both moisture and oxygen. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]

  • Low Reaction Temperature: While lower temperatures can improve diastereoselectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.[2]

  • Insufficient Reagent Stoichiometry: Using insufficient amounts of the zinc-copper couple or diiodomethane relative to the alkene will naturally lead to incomplete conversion.

Q2: How can I improve the yield of cyclopropanation for an electron-deficient non-polar alkene?

A2: Electron-deficient alkenes are notoriously less reactive towards the electrophilic carbenoid generated in the classic Simmons-Smith reaction.[3][4] Here are several strategies to improve yields:

  • Switch to a More Reactive Reagent System:

    • Furukawa Modification: Utilizing diethylzinc (B1219324) (Et₂Zn) and diiodomethane is often more effective and reproducible than the heterogeneous zinc-copper couple.[1][4]

    • Shi Modification: For particularly unreactive alkenes, the use of more nucleophilic reagents generated from trifluoroacetic anhydride (B1165640) or other additives can be effective.[1]

    • Addition of Diethylzinc: Even in a traditional Simmons-Smith setup, the addition of a catalytic amount of diethylzinc can significantly improve the yield for electron-poor alkenes.[3]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this should be monitored closely as it may negatively impact diastereoselectivity.[2]

  • Prolong Reaction Time: Simply allowing the reaction to stir for a longer period can lead to higher conversion.[2]

Q3: I am observing several byproducts in my reaction mixture. What could they be and how can I minimize them?

A3: Byproduct formation can complicate purification and reduce the yield of the desired cyclopropane. Common byproducts include:

  • Alkene Dimerization Products: This can occur if the carbene or carbenoid species reacts with itself.

  • Insertion Products: The carbene can insert into C-H bonds of the solvent or starting material, although this is less common with Simmons-Smith reagents.

  • Products from Reagent Decomposition: At higher temperatures, the organozinc carbenoid can decompose.[1]

To minimize byproducts, consider the following:

  • Control Reagent Addition: Slow, dropwise addition of the diiodomethane or diazo compound can help maintain a low concentration of the reactive intermediate, disfavoring side reactions.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can minimize decomposition and other side reactions.[2]

  • Use of Appropriate Solvents: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally preferred for Simmons-Smith reactions as basic solvents can decrease the reaction rate.[1][4]

Troubleshooting Guides

Guide 1: Low Yield in Simmons-Smith Cyclopropanation

This guide provides a systematic approach to troubleshooting low yields in the Simmons-Smith reaction.

Troubleshooting Workflow

start Low Yield Observed reagent_check Check Reagent Quality & Activity start->reagent_check conditions_check Review Reaction Conditions start->conditions_check substrate_issue Consider Substrate Reactivity start->substrate_issue solution1 Prepare Fresh Zn-Cu Couple Use Pure CH2I2 reagent_check->solution1 Inactive Reagents solution2 Increase Temperature Extend Reaction Time conditions_check->solution2 Suboptimal Conditions solution3 Switch to Furukawa or Shi Conditions substrate_issue->solution3 Electron-Deficient Alkene end Yield Improved solution1->end solution2->end solution3->end start Poor Diastereoselectivity temp_check Is Reaction Temperature Too High? start->temp_check directing_group Is a Directing Group Present? temp_check->directing_group No lower_temp Lower Reaction Temperature temp_check->lower_temp Yes steric_hindrance Assess Steric Hindrance directing_group->steric_hindrance Yes no_directing_group Consider Substrate Modification or Chiral Catalyst directing_group->no_directing_group No less_hindered_face Cyclopropanation Occurs on Less Hindered Face steric_hindrance->less_hindered_face end Diastereoselectivity Improved lower_temp->end no_directing_group->end A Activate Zn-Cu Couple (I2, Diethyl Ether) C Add Alkene/CH2I2 Solution Dropwise to Zn-Cu Suspension A->C B Prepare Solution of CH2I2 and Cyclohexene in Diethyl Ether B->C D Stir at Room Temperature (Monitor by TLC/GC) C->D E Quench with Saturated Aqueous NH4Cl D->E F Extract, Dry, and Purify E->F

References

optimizing reaction conditions for the synthesis of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyclopropylhexane. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

I. Synthesis via Simmons-Smith Cyclopropanation of 2-Octene

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, offering a stereospecific method to convert alkenes into cyclopropanes.[1][2][3][4][5][6] This section focuses on the application of this reaction to 2-octene to yield this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low or non-existent. What are the common causes and how can I improve it?

A1: Low yields in a Simmons-Smith reaction can often be traced back to the following factors:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is critical for the formation of the organozinc carbenoid.[7]

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Activation can be improved by using ultrasound.[4]

  • Poor Quality of Diodomethane: Impurities in diiodomethane (B129776) can hinder the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane.

  • Presence of Moisture: The organozinc intermediate is highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Low Substrate Reactivity: Electron-poor alkenes can be less reactive.

    • Solution: Consider using a more reactive modification of the Simmons-Smith reagent, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification (using reagents like CF₃CO₂ZnCH₂I), which are more effective for less reactive alkenes.[4][7][8]

Q2: The reaction is sluggish and does not go to completion. How can I increase the reaction rate?

A2: A slow reaction rate can be addressed by:

  • Increasing the Temperature: While the reaction is often started at 0 °C, a modest increase in temperature can enhance the rate. However, be cautious as higher temperatures may lead to side reactions.[7]

  • Extending the Reaction Time: Some substrates inherently react slower. Monitor the reaction progress by TLC or GC and extend the reaction time accordingly.[7]

  • Choice of Solvent: The use of basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.[8]

Q3: I'm observing the formation of unexpected side products. What are they and how can I minimize them?

A3: Common side products in Simmons-Smith reactions include:

  • Methylated Heteroatoms: If your substrate contains alcohol or other heteroatom functionalities, they can be methylated by the electrophilic zinc carbenoid, especially with excess reagent.[5]

    • Solution: Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction closely to avoid prolonged reaction times.

  • Rearrangement Products: In some cases, particularly with strained or reactive alkenes, rearrangement of the cyclopropane ring can occur.

    • Solution: Running the reaction at lower temperatures can sometimes minimize these rearrangements.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Simmons-Smith cyclopropanation of alkenes analogous to 2-octene.

Alkene SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-OcteneEt₂Zn, CH₂I₂Dichloromethane0 to RT12-2470-90[9]
Cinnamyl AlcoholEt₂Zn, CH₂I₂Dichloromethane0163[8]
Various AlkenesZn/Cu, CH₂I₂Dry DCE400.2557-94[1]
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Octene

This protocol is adapted from established procedures for the cyclopropanation of alkenes.[7]

Materials:

  • 2-Octene

  • Diethylzinc (B1219324) (Et₂Zn) solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-octene (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. Following this, add diiodomethane (2.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Simmons-Smith Reaction Workflow start Start setup Dissolve 2-Octene in anhydrous DCM under inert gas start->setup cool Cool to 0 °C setup->cool add_et2zn Add Diethylzinc dropwise at 0 °C cool->add_et2zn add_ch2i2 Add Diiodomethane dropwise at 0 °C add_et2zn->add_ch2i2 react Warm to RT Stir for 12-24h add_ch2i2->react quench Quench with sat. NaHCO₃ & Rochelle's salt react->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify end This compound purify->end

Simmons-Smith Reaction Workflow for this compound

II. Synthesis via Grignard Reagent Cross-Coupling

The cross-coupling of a Grignard reagent with an alkyl halide offers a direct method for forming carbon-carbon bonds. For the synthesis of this compound, this can be approached by reacting cyclopropylmagnesium bromide with a 2-halo-hexane.

Troubleshooting Guide & FAQs

Q1: The yield of my Grignard cross-coupling is very low. What are the main challenges with this type of reaction?

A1: Alkyl-alkyl Grignard couplings are often challenging due to several competing side reactions:

  • β-Hydride Elimination: This is a major side reaction where the alkyl Grignard reagent or the intermediate formed after coupling eliminates a hydride, leading to the formation of alkenes.

  • Homocoupling (Wurtz-type reaction): The Grignard reagent can react with the starting alkyl halide to form a dimer.

  • Slow Reaction Rate: The direct coupling of an sp³-hybridized carbon of the Grignard reagent with an sp³-hybridized carbon of the alkyl halide can be slow.

Q2: How can I improve the yield of the cross-coupling reaction?

A2: Several strategies can be employed to enhance the yield of alkyl-alkyl Grignard couplings:

  • Use of a Catalyst: Transition metal catalysts are often essential. Cobalt salts (e.g., Co(acac)₂) with additives like TMEDA have been shown to be effective for coupling cyclopropyl (B3062369) Grignard reagents with alkyl iodides.[2][10] Iron catalysts have also been used for similar couplings.[11]

  • Slow Addition of the Grignard Reagent: Adding the Grignard reagent slowly to the reaction mixture can help to minimize side reactions by keeping its concentration low.[10]

  • Use of Additives: Zinc halides can "soften" the Grignard reagent, which can improve yields in some cross-coupling reactions.[12][13]

  • Reaction Temperature: The optimal temperature needs to be carefully controlled. Low temperatures (e.g., 0 °C) are often preferred to minimize side reactions.[10]

Q3: Is it better to use a 2-bromohexane (B146007) or a 2-iodohexane (B100192)?

A3: Alkyl iodides are generally more reactive than alkyl bromides in cross-coupling reactions and may lead to higher yields.[2]

Quantitative Data Summary

The following table provides representative data for cobalt-catalyzed cross-coupling of cyclopropylmagnesium bromide with alkyl iodides.

Alkyl IodideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-IodooctaneCo(acac)₂, TMEDATHF0185[2][10]
2-IodooctaneCo(acac)₂, TMEDATHF0175[2][10]
1-Iodo-3-phenylpropaneCo(acac)₂, TMEDATHF0180[2][10]
Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with 2-Iodohexane

This protocol is based on the cobalt-catalyzed cross-coupling of Grignard reagents with alkyl iodides.[2][10]

Materials:

  • Cyclopropylmagnesium bromide solution in THF

  • 2-Iodohexane

  • Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Co(acac)₂ (3.5 mol%) and TMEDA (3.5 mol%). Add anhydrous THF and stir to dissolve.

  • Addition of Reactants: Add 2-iodohexane (1.0 eq) to the catalyst mixture.

  • Slow Addition of Grignard Reagent: Cool the reaction mixture to 0 °C. Add the cyclopropylmagnesium bromide solution (1.5 eq) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard Coupling Workflow start Start setup Prepare Catalyst Solution (Co(acac)₂ + TMEDA in THF) start->setup add_iodide Add 2-Iodohexane setup->add_iodide cool Cool to 0 °C add_iodide->cool add_grignard Slowly add Cyclopropyl- magnesium Bromide cool->add_grignard react Stir at 0 °C for 1h add_grignard->react quench Quench with sat. NH₄Cl solution react->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate & Purify extract->purify end This compound purify->end

Grignard Coupling Workflow for this compound

III. Synthesis via Catalytic Hydrogenation of 2-Cyclopropyl-1-hexene

Catalytic hydrogenation provides a straightforward method to saturate a double bond. In this approach, a suitable vinylcyclopropane (B126155) precursor, such as 2-cyclopropyl-1-hexene, is reduced to the desired this compound.

Troubleshooting Guide & FAQs

Q1: The hydrogenation reaction is incomplete. How can I drive it to completion?

A1: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst can become poisoned by impurities in the substrate or solvent.

    • Solution: Ensure the substrate and solvent are of high purity. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.

  • Insufficient Hydrogen Pressure: For some substrates, higher hydrogen pressure is required for complete reduction.

    • Solution: Increase the hydrogen pressure. A Parr shaker apparatus is suitable for reactions requiring high pressure.[14]

  • Inadequate Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.

    • Solution: Ensure vigorous stirring of the reaction mixture.

Q2: I am concerned about the opening of the cyclopropane ring during hydrogenation. Is this a common side reaction?

A2: Hydrogenolysis (ring-opening) of the cyclopropane ring can occur under certain catalytic hydrogenation conditions, especially with palladium catalysts and at higher temperatures.[15]

  • Solution: To minimize ring opening, use a less aggressive catalyst such as rhodium on carbon or platinum oxide. Running the reaction at lower temperatures and pressures can also help to preserve the cyclopropane ring.

Q3: How do I choose the right catalyst for this hydrogenation?

A3: The choice of catalyst is critical for selective hydrogenation:

  • Palladium on Carbon (Pd/C): A common and efficient catalyst, but it can sometimes lead to ring-opening of cyclopropanes.[15]

  • Platinum Oxide (PtO₂): Often a good choice for selective hydrogenation of double bonds without affecting other functional groups.[16]

  • Raney Nickel (Raney Ni): A highly active catalyst, but it may also promote ring opening.[14]

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): A homogeneous catalyst that can offer high selectivity under mild conditions.

Quantitative Data Summary

The following table presents typical conditions for the catalytic hydrogenation of alkenes, which can be adapted for the synthesis of this compound.

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (atm)Time (h)Yield (%)Reference(s)
1-Butyl-2-cyclohexen-1-ol10% Pd/CEthanol2516>95[14]
1-Butyl-2-cyclohexen-1-olRaney® NiEthanol80508>95[14]
2-Methyl-1,4-hexadiene5% Pd/CEthanol2512-4High[17]
Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropyl-1-hexene

This protocol is a general procedure for the catalytic hydrogenation of an alkene.[14]

Materials:

  • 2-Cyclopropyl-1-hexene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropyl-1-hexene (1.0 eq) in ethanol. Carefully add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Seal the flask and purge with an inert gas, followed by purging with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher if using a pressure vessel) at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol. Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation if necessary.

Hydrogenation Workflow start Start setup Dissolve 2-Cyclopropyl-1-hexene in Ethanol start->setup add_catalyst Add Pd/C Catalyst setup->add_catalyst purge Purge with Inert Gas, then Hydrogen add_catalyst->purge react Stir under H₂ atmosphere at RT purge->react filter Filter through Celite to remove catalyst react->filter concentrate Concentrate the filtrate filter->concentrate end This compound concentrate->end

Catalytic Hydrogenation Workflow for this compound

References

Technical Support Center: Synthesis of Alkyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the synthesis of alkyl cyclopropanes.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of alkyl cyclopropanes.

General Troubleshooting Guide

Encountering low conversion or yield is a common issue in cyclopropanation reactions. The following workflow provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting_Workflow start Low Conversion / No Product reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Verify Reaction Conditions reagent_quality->reaction_conditions Reagents OK reagent_sub1 Inactive Catalyst/Reagent? (e.g., Zn-Cu couple) reagent_quality->reagent_sub1 reagent_sub2 Degraded Reagents? (e.g., CH₂I₂) reagent_quality->reagent_sub2 reagent_sub3 Presence of Moisture/Air? reagent_quality->reagent_sub3 substrate_issue Assess Substrate Reactivity reaction_conditions->substrate_issue Conditions OK conditions_sub1 Incorrect Temperature? reaction_conditions->conditions_sub1 conditions_sub2 Insufficient Reaction Time? reaction_conditions->conditions_sub2 conditions_sub3 Improper Reagent Stoichiometry? reaction_conditions->conditions_sub3 purification Review Purification Method substrate_issue->purification Substrate OK substrate_sub1 Steric Hindrance? substrate_issue->substrate_sub1 substrate_sub2 Electron-Withdrawing Groups? substrate_issue->substrate_sub2 purification_sub1 Product Volatility? purification->purification_sub1 purification_sub2 Degradation on Silica? purification->purification_sub2 solution Problem Resolved purification->solution Purification OK

Caption: General troubleshooting workflow for cyclopropanation reactions.

Frequently Asked Questions (FAQs) by Reaction Type

Simmons-Smith Cyclopropanation

This method uses an organozinc carbenoid to cyclopropanate alkenes.[1]

Q1: My Simmons-Smith reaction has a very low yield. What is the most likely cause?

A1: The most common issue is the activity of the zinc reagent. For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[2] Inactivity can stem from poorly activated zinc dust or degradation of the reagent from exposure to air or moisture.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: What are the common side products in Simmons-Smith reactions and how can I prevent them?

A2: Common side products include the formation of polymethylene from the decomposition of the carbenoid and byproducts arising from the Lewis acidity of the zinc iodide.[1] Using basic solvents can also lead to the formation of methane, ethane (B1197151), and ethylene.[1] Additionally, methylation of heteroatoms, such as alcohols, can occur with excess reagent and long reaction times.[3]

Q3: My reaction is sluggish or incomplete, even with an active reagent. What can I do?

A3: Some substrates react more slowly. You can try gradually increasing the reaction temperature in 5-10 °C increments while monitoring the reaction.[2] Alternatively, consider using a more reactive reagent modification, such as the Furukawa modification (diethylzinc, Et₂Zn, and CH₂I₂) or the Shi modification, which is effective for less reactive, electron-deficient alkenes.[2][3]

Transition Metal-Catalyzed Cyclopropanation (from Diazo Compounds)

These reactions utilize a transition metal catalyst (commonly Rh, Cu, Pd) to transfer a carbene group from a diazo compound to an alkene.[4][5]

Q1: I'm getting a low yield of my desired cyclopropane (B1198618) and a significant amount of a byproduct with double the mass. What is happening?

A1: You are likely observing the self-coupling or dimerization of the carbene intermediate. This is a common side reaction, especially in copper- and palladium-catalyzed processes where the energy barrier for carbene generation is low, allowing self-coupling to dominate.[4]

Q2: How can I minimize carbene self-coupling?

A2: The most effective strategy is to control the concentration of the diazo compound. This is typically achieved by the slow, continuous addition of the diazo compound to the reaction mixture containing the catalyst and the alkene. This keeps the concentration of the free carbene low at any given moment, favoring the intermolecular reaction with the alkene over dimerization.

Q3: Are there other side reactions to be aware of?

A3: Yes, depending on the substrate and catalyst. Diazocarbonyl compounds with two electron-withdrawing groups (e.g., diazomalonates) are prone to side reactions like [3+2] cycloaddition and C-H insertion.[5]

Kulinkovich Reaction

This reaction synthesizes cyclopropanols from esters using Grignard reagents and a titanium(IV) alkoxide catalyst.[6][7]

Q1: My Kulinkovich reaction is producing a significant amount of gas. Is this expected?

A1: Yes, the formation of ethane and ethene is characteristic of the Kulinkovich reaction. Ethane is produced during the formation of the key titanacyclopropane intermediate.[8] Ethene is generated from a non-productive side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide.[8]

Q2: Why is the Kulinkovich reaction inefficient for my ester substrate?

A2: The reaction is most efficient with non-enolizable esters. Substrates with enolizable protons can lead to competing side reactions, reducing the yield of the desired cyclopropanol.[6]

Q3: Can this reaction be used to make cyclopropylamines?

A3: Yes, variations of the reaction, such as the Bertus-Szymoniak variant, are adapted for use with nitriles to produce aminocyclopropanes, which are precursors to cyclopropylamines.[6][9]

Side Reaction Summary and Mitigation

The following table summarizes the key side reactions for common cyclopropanation methods and suggests prevention strategies.

Reaction Method Common Side Reaction / Byproduct Likely Cause Prevention Strategy Citation
Simmons-Smith PolymethyleneDecomposition of the carbenoid intermediate.Maintain appropriate temperature; use fresh, active reagents.[1]
Methylated Alcohols/ThioethersElectrophilicity of the zinc carbenoid.Use stoichiometric amounts of reagent; avoid prolonged reaction times.[3]
Ring-opened productsLewis acidity of ZnI₂ byproduct.Use basic solvents; careful workup.[1]
Transition Metal (Diazo) Carbene Dimer (e.g., stilbene (B7821643) from phenyldiazoacetate)High concentration of carbene intermediate.Slow addition of the diazo compound.[4]
C-H Insertion ProductsIntramolecular or intermolecular reaction of the carbene.Catalyst and ligand choice can influence selectivity.[5]
[3+2] Cycloaddition ProductsReaction with diazomalonates or similar substrates.Use alternative carbene precursors if possible.[5]
Kulinkovich EtheneReaction of titanacyclopropane with Ti(IV) isopropoxide.This is an inherent side reaction; optimizing stoichiometry may help.[8]
Enolate FormationUse of enolizable esters.Use non-enolizable esters as substrates.[6]

Key Experimental Protocols

Protocol 1: Classical Simmons-Smith Cyclopropanation of Cyclohexene (B86901)

This protocol is a standard procedure for the Simmons-Smith reaction using a zinc-copper couple.

Materials:

Procedure:

  • Activation of Zinc: In a flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (2.0 eq) and a small amount of CuCl (0.2 eq). Heat the mixture gently with a heat gun under vacuum until the CuCl turns from white to slightly gray, then cool to room temperature.

  • Reagent Formation: Add anhydrous diethyl ether to the activated Zn-Cu couple. Slowly add diiodomethane (1.5 eq) to the suspension. A gentle reflux should be observed, indicating the formation of the carbenoid. Stir for 30-60 minutes.

  • Cyclopropanation: Add cyclohexene (1.0 eq) to the reaction mixture. Stir at room temperature or gentle reflux for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Filter the mixture through celite to remove solids. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[2]

Reaction Pathway Visualization

The following diagrams illustrate key reaction pathways and the points where side reactions can occur.

Caption: Simmons-Smith reaction pathway and common side reactions.

Caption: Transition metal-catalyzed cyclopropanation and key side reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk quantity synthesis of 2-Cyclopropylhexane. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at a large scale?

A1: For bulk synthesis, the most viable route is the cyclopropanation of a suitable C8 alkene, such as oct-2-ene, using a Simmons-Smith or related reaction. This approach is favored for its directness and stereospecificity, preserving the alkene's configuration in the final product[1][2]. An alternative, though more complex, route involves the Wittig reaction to first construct the alkene precursor from a C7 aldehyde and an appropriate phosphonium (B103445) ylide, followed by cyclopropanation[3][4].

Q2: What are the primary challenges when scaling up the Simmons-Smith reaction?

A2: The main challenges in scaling up the Simmons-Smith reaction are managing the exothermic nature of the reagent formation, ensuring the consistent activity of the zinc reagent, and handling large quantities of diiodomethane (B129776), which is toxic and volatile[1][5]. Heat dissipation becomes critical in large reactors to prevent runaway reactions[5]. Furthermore, the work-up procedure, which typically involves quenching with aqueous solutions like ammonium (B1175870) chloride, can be challenging at scale due to the formation of zinc salts that may complicate product extraction[1][6].

Q3: How does the choice of cyclopropanating agent impact the scale-up process?

A3: The choice of agent is critical for safety, cost, and reactivity. The classic Simmons-Smith reagent, prepared from a zinc-copper couple and diiodomethane (CH₂I₂), is common but requires careful activation of the zinc[1][7]. The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) and CH₂I₂, is more reactive but Et₂Zn is pyrophoric and requires stringent handling protocols, especially at scale[1]. For a more economical and potentially safer process at an industrial scale, using dibromomethane (B42720) (DBM) in a continuous flow system has been explored to overcome the hazards associated with batch processing[8].

Q4: My large-scale reaction is showing low or no yield. What should I investigate first?

A4: The first and most critical parameter to check is the activity of the zinc reagent[6]. For a zinc-copper couple, it must be freshly prepared and highly active. Inactivity often results from poor zinc activation or exposure to air and moisture[6][7]. Ensure all solvents and reagents are anhydrous, as moisture quenches the organozinc carbenoid[1]. Secondly, verify the quality of the dihalomethane; it should be freshly distilled or of high purity[6].

Q5: How can I improve the safety of a multi-kilogram scale cyclopropanation?

A5: To improve safety, consider moving from a batch to a continuous flow process. A packed-bed reactor with a zinc-copper blend can generate the reactive organozinc species in situ, which then immediately reacts with the alkene stream[8]. This minimizes the accumulation of large quantities of hazardous reagents, improves heat transfer, and eliminates the need for filtering pyrophoric zinc particles post-reaction[8]. If operating in batch mode, ensure slow, controlled addition of the dihalomethane to manage the exotherm and maintain the reaction temperature[8]. Always operate under an inert atmosphere (e.g., argon or nitrogen)[6].

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion of Starting Alkene
Potential Cause Troubleshooting Step Recommendation
Inactive Zinc Reagent Test the activity of the zinc-copper couple on a small scale.Activate zinc dust immediately before use. Common methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, then drying under vacuum. The use of a zinc-copper couple is often more effective than zinc dust alone.[7]
Poor Quality Dihalomethane Use freshly distilled or high-purity diiodomethane or dibromomethane.Impurities or degradation products can inhibit the reaction. Keep the reagent cold and sealed from light and air.[1][6]
Presence of Moisture Ensure all glassware is flame- or oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.Moisture rapidly destroys the Simmons-Smith reagent.[1][6] Adding molecular sieves to the solvent can be beneficial.[8]
Insufficient Reagent Increase the equivalents of the Simmons-Smith reagent.Use a slight excess (e.g., 1.2-1.5 equivalents) of the cyclopropanating agent relative to the alkene.[6]
Low Reaction Temperature While initial reagent addition should be cold to control the exotherm, the reaction may require warming to proceed.After the initial combination of reagents at a low temperature (e.g., 0 °C), allow the mixture to warm to room temperature and stir for an extended period (12-24 hours).[6]
Issue 2: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step Recommendation
Emulsion during Work-up Add saturated brine during extraction to help break up emulsions.The formation of fine zinc salts can lead to persistent emulsions. A continuous liquid-liquid extraction setup may be beneficial at scale.
Zinc Salts in Product Ensure the quench with saturated aqueous ammonium chloride (NH₄Cl) is thorough.A proper quench dissolves the zinc salts, facilitating their removal in the aqueous phase.[1][6] Multiple washes may be necessary.
Co-distillation with Solvent Choose a solvent with a significantly different boiling point from this compound.Given the volatility of the product, careful fractional distillation is required for purification. Diethyl ether or dichloromethane (B109758) are common solvents.

Experimental Protocols

Protocol 1: Bulk Synthesis of this compound via Simmons-Smith Reaction

This protocol describes the cyclopropanation of oct-2-ene.

  • Zinc Activation (Zn-Cu Couple) : In a flame-dried, inerted reactor, place zinc dust. Add a 10% aqueous solution of copper(II) sulfate (B86663) and stir vigorously. The blue color should fade as copper deposits. Decant the supernatant and wash the couple sequentially with deionized water, ethanol, and diethyl ether. Dry the activated zinc-copper couple under high vacuum.[7]

  • Reaction Setup : To the reactor containing the activated Zn-Cu couple (1.5 eq), add anhydrous diethyl ether under an argon atmosphere. Add oct-2-ene (1.0 eq).

  • Reagent Addition : Cool the suspension to 0 °C. Prepare a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the reactor over several hours, maintaining the internal temperature below 5 °C. A significant exotherm may be observed.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by Gas Chromatography (GC).[6]

  • Work-up : Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Stir until the solids dissolve.[6]

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.

Visualizations

Experimental Workflow

G Figure 1. General workflow for the synthesis of this compound. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc C Combine Alkene & Zn(Cu) A->C B Dry Solvents/Reagents B->C D Slowly Add CH2I2 B->D C->D E Stir at RT (16-24h) D->E F Quench with NH4Cl(aq) E->F G Extract with Ether F->G H Fractional Distillation G->H I Final Product: This compound H->I G Figure 2. Troubleshooting guide for low reaction yield. Start Low or No Product Yield CheckReagent Check Reagent Quality (Zinc, CH2I2) Start->CheckReagent ReagentsOK Reagents OK? CheckReagent->ReagentsOK PrepareFresh Prepare Fresh Zn(Cu) Couple & Purify CH2I2 ReagentsOK->PrepareFresh No CheckConditions Check Reaction Conditions ReagentsOK->CheckConditions Yes PrepareFresh->Start Moisture Moisture Present? CheckConditions->Moisture DrySystem Thoroughly Dry Glassware & Solvents Moisture->DrySystem Yes TimeTemp Check Time & Temperature Moisture->TimeTemp No DrySystem->Start Incomplete Conversion Incomplete? TimeTemp->Incomplete Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Yes Success Problem Solved Incomplete->Success No, review stoichiometry Extend->Success G Figure 3. Simplified Simmons-Smith reaction pathway. cluster_reactants Reactants Alkene oct-2-ene TransitionState [Alkene-Carbenoid Complex] (Transition State) Alkene->TransitionState Reagent CH2I2 + Zn(Cu) Carbenoid Formation of Organozinc Carbenoid (ICH2ZnI) Reagent->Carbenoid Zinc Insertion Carbenoid->TransitionState Coordination Product This compound + ZnI2 TransitionState->Product Concerted CH2 Transfer

References

issues with the stability of 2-Cyclopropylhexane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyclopropylhexane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: As a saturated hydrocarbon containing a cyclopropyl (B3062369) group, the primary stability concerns for this compound are its potential for oxidation and issues related to its volatility. Saturated hydrocarbons are generally stable, but the strained cyclopropyl ring can be susceptible to certain reactions. Additionally, like other hydrocarbons, it is flammable and can be volatile.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation and ensure safety, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store the compound in tightly sealed containers, preferably made of an inert material, and protected from light to prevent potential UV-induced degradation.[1] Storing at refrigerated temperatures (2-8°C) can help to reduce volatility.

Q3: Can this compound degrade over time? What are the likely degradation pathways?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar cycloalkanes, two potential degradation pathways are oxidation of the alkyl side chain and oxidation of the cyclopropyl ring.[4] Ring-opening of the cyclopropane (B1198618) moiety is also a possibility under certain conditions, although the cyclopropyl group can exhibit some stability.[5]

Q4: How can I visually inspect my sample of this compound for signs of degradation?

A4: Periodically inspect your sample for any changes in appearance. Signs of potential degradation could include a change in color, the formation of precipitates, or a noticeable change in viscosity. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.[6]

Q5: Is this compound hazardous to handle?

A5: Like many hydrocarbons, this compound is expected to be a skin irritant due to its ability to dissolve fats.[2] It is also flammable.[1] Always handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid inhalation of vapors.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in sample color (e.g., yellowing) OxidationPurge the container with an inert gas (e.g., nitrogen or argon) before sealing. Store in amber glass vials to protect from light. Consider adding an antioxidant if compatible with your application.
Presence of particulate matter Polymerization or precipitation of degradation productsFilter the sample using a chemically resistant filter (e.g., PTFE). Confirm the identity of the precipitate using analytical techniques if necessary. Re-evaluate storage conditions.
Inconsistent experimental results Sample degradation leading to lower purityRe-analyze the purity of the this compound sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, purify the sample or use a fresh batch.
Noticeable pressure buildup in the container Volatility at storage temperatureStore the container in a cooler environment, such as a refrigerator or a designated flammables cabinet.[1] Ensure the container is properly sealed and rated for the vapor pressure of the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of any degradation products over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into multiple amber glass vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • GC Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), analyze a sample from each storage condition.

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injection Volume: 1 µL.

    • Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final Hold: 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Calculate the peak area of this compound and any new peaks that appear over time.

    • Determine the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under harsh conditions to understand its degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve this compound in a solvent mixture containing 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve this compound in a solvent mixture containing 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Stress: Store a neat sample of this compound at 80°C for 48 hours.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples using a suitable analytical method, such as GC-MS (Gas Chromatography-Mass Spectrometry), to separate and identify the degradation products.

    • The mass spectrometry data will help in elucidating the structures of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_forced_degradation Forced Degradation prep_stock Prepare Stock Solution divide_samples Aliquot into Vials prep_stock->divide_samples store_conditions Store at Different Conditions divide_samples->store_conditions stress_conditions Apply Stress Conditions divide_samples->stress_conditions Forced Degradation Study time_points Analyze at Time Points store_conditions->time_points Stability Study gc_analysis GC-FID Analysis time_points->gc_analysis data_analysis Calculate Purity gc_analysis->data_analysis gcms_analysis GC-MS Analysis stress_conditions->gcms_analysis identify_degradants Identify Degradation Products gcms_analysis->identify_degradants

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_ring_opening Ring Opening parent This compound side_chain_ox Side-Chain Oxidation Products (e.g., Alcohols, Ketones) parent->side_chain_ox [O] ring_ox Ring Oxidation Products parent->ring_ox [O] ring_open Ring-Opened Products parent->ring_open Acid/Heat

References

Technical Support Center: Simmons-Smith Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of zinc byproducts from Simmons-Smith reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of Simmons-Smith reaction mixtures.

Issue Potential Cause Recommended Solution
Persistent Emulsion During Aqueous Workup High concentration of fine zinc salt precipitates; presence of coordinating functional groups on the product.- Add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir. - Brine washes can help break up emulsions. - If the emulsion persists, filter the entire mixture through a pad of Celite® to remove fine solids before re-separating the layers.
Low Product Yield After Purification Product is acid-sensitive: Degradation on silica (B1680970) gel during chromatography due to the Lewis acidity of zinc iodide (ZnI₂) byproducts.[1][2]- Before column chromatography, quench the reaction with pyridine (B92270) to scavenge ZnI₂.[2] - Use a deactivated stationary phase for chromatography, such as silica gel treated with triethylamine (B128534), or switch to alumina.[1] - Consider a non-aqueous workup involving precipitation of zinc salts.
Incomplete Reaction: The zinc-copper couple may be inactive.- Ensure the zinc-copper couple is freshly prepared and activated.[1] Using ultrasound can improve activation.[1][3] - For unreactive substrates, consider using a more reactive reagent system like the Furukawa (diethylzinc) or Shi modifications.[1][2]
White Precipitate Clogs Filter During Filtration Insoluble zinc salts (e.g., zinc iodide, zinc oxide/hydroxide after quenching).- Wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to dissolve the zinc salts before filtration.[4] - For large amounts of precipitate, allow the solids to settle and decant the supernatant before washing the remaining solids.
Product Contaminated with Zinc After Purification Inefficient removal of zinc salts during the workup.- Perform multiple extractions with saturated NH₄Cl or a solution containing a chelating agent like EDTA. - For non-polar products, consider precipitation of zinc salts from a non-coordinating solvent like pentane (B18724) or benzene (B151609) after removing the reaction solvent.[5] - For aqueous-soluble products where extraction is difficult, consider precipitation of zinc with sodium carbonate or sodium phosphate (B84403), or use a cation exchange resin.
Unexpected Byproducts (e.g., Methylated Alcohols) The zinc carbenoid is electrophilic and can methylate heteroatoms, especially with excess reagent and long reaction times.[2]- Use a minimal excess of the Simmons-Smith reagent. - Monitor the reaction closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Simmons-Smith reaction?

A typical workup involves quenching the reaction, followed by extraction and purification. The reaction is usually quenched by the slow and cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[1] The product is then extracted into an organic solvent like diethyl ether or dichloromethane. The combined organic layers are washed, dried, and concentrated. Final purification is often achieved by flash column chromatography.[1]

Q2: My cyclopropane (B1198618) product is sensitive to acid. How should I modify the workup?

The primary Lewis acidic byproduct is zinc iodide (ZnI₂).[2] To avoid degradation of acid-sensitive products, you can:

  • Add a Scavenger: Quench the reaction with pyridine, which will complex with and scavenge the ZnI₂.[2]

  • Use a Different Quench: Use saturated sodium bicarbonate solution for quenching instead of the slightly acidic ammonium chloride.

  • Modify Purification: During column chromatography, use silica gel that has been deactivated with triethylamine, or use a less acidic stationary phase like alumina.[1]

Q3: How can I remove zinc byproducts without an aqueous workup?

For water-sensitive or highly polar compounds, a non-aqueous workup can be employed. This involves precipitating the zinc salts from the organic reaction mixture. After the reaction is complete, the solvent can be exchanged for a less coordinating one (e.g., pentane or benzene), and a precipitating agent with at least two nitrogen donors can be added to quantitatively precipitate the zinc salts.[5] The solid zinc complex can then be removed by filtration or centrifugation.[5]

Q4: What are the best practices for minimizing zinc contamination in the final product?

To minimize zinc contamination:

  • Thorough Washing: Use multiple washes with saturated aqueous NH₄Cl. The chloride ions help to form soluble zinc complexes that are readily extracted into the aqueous phase.

  • Chelation: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous wash can help sequester zinc ions.

  • Precipitation: If aqueous extraction is insufficient, consider precipitating the zinc salts. The addition of salts like sodium carbonate or sodium phosphate to an aqueous solution of the crude product can precipitate insoluble zinc compounds that can be filtered off.

  • Ion Exchange: For persistent zinc contamination, passing a solution of the product through a cation exchange resin can effectively remove zinc ions.[6]

Q5: I am observing an emulsion during the workup that won't break. What should I do?

Emulsions are common when fine particulate matter, such as insoluble zinc salts, stabilizes the interface between the organic and aqueous layers. To break an emulsion:

  • Add Brine: Wash the mixture with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to destabilize the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the fine solid particles that are stabilizing the emulsion, allowing the layers to separate.

  • Centrifugation: If available, centrifuging the mixture can also force the separation of the layers.

Quantitative Data on Zinc Removal

The efficiency of zinc removal can vary significantly based on the chosen method and the specific substrate. Below is a summary of reported quantitative data.

MethodReagents/ConditionsAchievable Zinc ConcentrationSource
Aqueous Wash (Continuous Flow) 0.2 M HCl wash< 100 mg/L
Cation Exchange Resin 25.17 g/L resin, initial Zn²⁺ of 7 mg/L, stirring at 231 rpm2.65 mg/L[6]
Precipitation (Non-aqueous) Precipitating reagent with at least two nitrogen donors"Virtually no zinc residues"[5]

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until gas evolution ceases and the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. For acid-sensitive products, use silica gel deactivated with triethylamine or alumina.[1]

Protocol 2: Precipitation of Zinc Salts (Aqueous)
  • Initial Workup: After quenching the reaction with a suitable aqueous solution (e.g., water or dilute acid), extract the product into an organic solvent.

  • Back-Extraction (if necessary): If the product is water-soluble, it may be necessary to proceed with the aqueous layer containing both the product and zinc salts.

  • Precipitation: To the aqueous solution containing zinc ions, add a solution of sodium carbonate or sodium phosphate dropwise with stirring. An insoluble zinc salt (zinc carbonate or zinc phosphate) will precipitate out of the solution.

  • Isolation: Filter the mixture to remove the precipitated zinc salts. The product can then be isolated from the filtrate by extraction or other suitable methods.

Protocol 3: Removal of Zinc Ions Using Cation Exchange Resin
  • Resin Preparation: Prepare a column with a suitable strong acid cation exchange resin (e.g., Amberlite® IR-120). Wash the resin according to the manufacturer's instructions, typically with an acid, followed by water to neutrality.

  • Loading: Dissolve the crude product in a suitable solvent (if it is not already in solution after an initial workup). The solvent should be compatible with the resin.

  • Elution: Pass the solution of the crude product through the prepared resin column. The zinc ions will bind to the resin.

  • Product Collection: Collect the eluent containing the purified product. Wash the column with a small amount of fresh solvent to ensure complete recovery of the product.

  • Regeneration: The resin can often be regenerated by washing with a strong acid to remove the bound zinc ions.[7]

Visualized Workflows

Aqueous_Workup_Workflow cluster_reaction Simmons-Smith Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product + Zinc Byproducts) Quench Quench at 0 °C (e.g., sat. NH4Cl) Reaction->Quench Step 1 Extract Extract with Organic Solvent Quench->Extract Step 2 Wash Wash Organic Layer (NaHCO3, Brine) Extract->Wash Step 3 Dry Dry and Concentrate Wash->Dry Step 4 Chromatography Column Chromatography Dry->Chromatography Step 5 PureProduct Pure Cyclopropane Product Chromatography->PureProduct

Caption: Standard aqueous workup workflow for Simmons-Smith reactions.

NonAqueous_Workup_Workflow cluster_reaction Simmons-Smith Reaction cluster_workup Non-Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product + Zinc Byproducts in Coordinating Solvent) SolventSwap Solvent Exchange to Non-Coordinating Solvent (e.g., Pentane) Reaction->SolventSwap Step 1 Precipitate Add Precipitating Agent (e.g., N,N'-Dimethylethylenediamine) SolventSwap->Precipitate Step 2 Filter Filter to Remove Precipitated Zinc Salts Precipitate->Filter Step 3 Concentrate Concentrate Filtrate Filter->Concentrate Step 4 PureProduct Pure Cyclopropane Product Concentrate->PureProduct

Caption: Non-aqueous precipitation workflow for removing zinc byproducts.

Ion_Exchange_Workflow cluster_prep Initial Preparation cluster_resin Cation Exchange Chromatography cluster_final Final Product Crude Crude Product in Solution (Post-Quench/Initial Extraction) PrepareColumn Prepare Cation Exchange Resin Column LoadColumn Load Crude Product Solution onto Column Crude->LoadColumn Step 2 PrepareColumn->LoadColumn Step 1 Elute Elute with Solvent LoadColumn->Elute Step 3 Collect Collect Eluent (Zinc-Free Product Solution) Elute->Collect Step 4 Concentrate Concentrate to Obtain Pure Product Collect->Concentrate Step 5

Caption: Workflow for zinc removal using cation exchange resin.

References

analytical challenges in the quantification of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Cyclopropylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal analytical technique for the quantification of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its volatility and the high selectivity and sensitivity of MS detection.[1] GC with Flame Ionization Detection (GC-FID) can also be used, but it may be less specific if interfering hydrocarbons are present in the sample matrix.[2]

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: Based on the principles of mass spectrometry for alkyl-substituted cycloalkanes, the molecular ion (M+) peak for this compound (C9H18, molecular weight: 126.24 g/mol ) may be of low intensity.[3][4] Fragmentation of the parent molecule is common. The fragmentation pattern of alkyl-substituted cycloalkanes often involves the loss of the alkyl side chain.[4] For this compound, cleavage of the bond between the hexane (B92381) chain and the cyclopropyl (B3062369) ring is a likely fragmentation pathway. Therefore, characteristic fragment ions would be expected. The PubChem entry for this compound lists a GC-MS spectrum with 36 peaks, indicating a complex fragmentation pattern.[3]

Q3: Are there any commercially available analytical standards for this compound?

A3: Yes, this compound is available from several chemical vendors.[3] It is crucial to obtain a certified reference material to ensure the accuracy of quantification.

Q4: What are the key challenges in the synthesis of this compound that might lead to analytical interferences?

A4: The synthesis of alkyl-substituted cyclopropanes can present challenges, and side products may be present as impurities.[5] For instance, in cyclopropanation reactions of alkenes, side reactions like C-H insertion can occur, leading to isomeric impurities that may co-elute with this compound.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper column installation.Use a deactivated inlet liner; ensure the column is properly installed and conditioned.
Non-linear Calibration Curve Sample matrix effects; detector saturation at high concentrations.Prepare calibration standards in a matrix that mimics the sample matrix; dilute samples to fall within the linear range of the detector.[7]
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow rate.Check the GC oven for temperature stability and the gas supply for consistent pressure.
Low Analyte Response Inefficient extraction from the sample matrix; degradation of the analyte.Optimize the sample preparation method (e.g., extraction solvent, time, temperature); ensure the sample is stored properly.
Presence of Interfering Peaks Co-eluting compounds from the sample matrix or impurities from synthesis.Optimize the GC temperature program to improve separation; use high-resolution mass spectrometry to distinguish between the analyte and interferences.[7]

Experimental Protocols

Sample Preparation for Aqueous Matrices (e.g., Plasma, Environmental Water)

This protocol is a general guideline and should be optimized for your specific application.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the aqueous sample, add an internal standard.

    • Add 2 mL of a suitable organic solvent (e.g., hexane, pentane, or a mixture).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • Headspace Analysis:

    • Place a known volume of the aqueous sample into a headspace vial.

    • Add an internal standard and a matrix modifying salt (e.g., sodium chloride) to improve the partitioning of this compound into the headspace.

    • Seal the vial and incubate at a controlled temperature to allow for equilibration between the liquid and gas phases.

    • An automated headspace sampler injects a portion of the headspace gas into the GC-MS.[2][8]

GC-MS Method for Quantification
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of hydrocarbons.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of this compound and the internal standard.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Headspace Extraction Add_IS->Extraction Extract Organic Extract or Headspace Gas Extraction->Extract Injection Injection into GC Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Troubleshooting_Tree cluster_peak Peak Shape/Retention cluster_linearity Calibration & Response cluster_interference Interferences Start Quantification Issue Identified Peak_Issue Poor Peak Shape or Inconsistent Retention Time? Start->Peak_Issue Linearity_Issue Non-Linear Calibration or Low Response? Start->Linearity_Issue Interference_Issue Interfering Peaks Present? Start->Interference_Issue Check_GC Check GC System: - Inlet Liner - Column Installation - Oven Temperature - Gas Flow Peak_Issue->Check_GC Yes Check_Prep Review Sample Prep: - Matrix Matching - Extraction Efficiency - Analyte Stability Linearity_Issue->Check_Prep Yes Check_Concentration Check Concentration: - Dilute Samples - Adjust Standard Range Linearity_Issue->Check_Concentration Yes Optimize_Method Optimize GC Method: - Temperature Program - Use High-Resolution MS Interference_Issue->Optimize_Method Yes

Caption: Troubleshooting decision tree for this compound quantification.

References

dealing with emulsion formation during workup of 2-Cyclopropylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 2-Cyclopropylhexane synthesis.

Troubleshooting Guide: Emulsion Formation in this compound Synthesis Workup

Emulsions are a common challenge during the aqueous workup of organic reactions, leading to difficult phase separation and potential loss of product. This guide provides a step-by-step approach to preventing and breaking emulsions encountered during the synthesis of this compound, whether via a Simmons-Smith cyclopropanation or a Grignard reaction.

dot

SynthesisAndWorkup cluster_synthesis Synthesis of this compound cluster_workup Workup & Potential Issues ss Simmons-Smith Reaction (1-heptene + CH2I2/Zn(Cu)) ss_workup Aqueous Quench (NH4Cl) & Extraction ss->ss_workup grignard Grignard Reaction (CyclopropylMgBr + 2-hexanone) grignard_workup Acidic Quench (e.g., HCl) & Extraction grignard->grignard_workup emulsion Emulsion Formation ss_workup->emulsion Potential Issue grignard_workup->emulsion High Likelihood (Mg salts precipitate) product This compound (Clean Separation) emulsion->product Troubleshooting Applied

Technical Support Center: Alternative Catalysts for the Cyclopropanation of 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternative catalysts for the cyclopropanation of 1-heptene (B165124). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for the cyclopropanation of 1-heptene, moving beyond traditional rhodium-based systems?

A1: Several classes of more abundant and cost-effective metals have emerged as viable alternatives to rhodium for the cyclopropanation of alkenes. For 1-heptene, the most promising include:

  • Iron-based catalysts: Often utilizing simple iron salts like FeCl₂ or iron porphyrin complexes, these catalysts are inexpensive and have low toxicity.[1][2]

  • Copper-based catalysts: Copper complexes, particularly with bis(oxazoline) (BOX) or Schiff-base ligands, are widely used for asymmetric cyclopropanation.[3][4]

  • Cobalt-based catalysts: Cobalt porphyrin complexes have been shown to be efficient for the cyclopropanation of various alkenes, including terminal olefins, often operating under mild conditions.[5][6][7]

  • Enzyme-based catalysts (Carbene Transferases): Engineered hemoproteins, such as variants of cytochrome P450 and myoglobin, offer high stereoselectivity under biocompatible conditions.[8]

Q2: What are the primary carbene precursors used with these alternative catalysts?

A2: The most common carbene precursor for these catalytic systems is ethyl diazoacetate (EDA).[5][6] However, other diazo compounds and even non-diazo precursors like α-acyloxy halides (generated from aldehydes) are being explored, particularly with iron catalysts.[9]

Q3: How can I remove the metal catalyst residue from my cyclopropanated product?

A3: Removing metal catalyst residues is crucial, especially in pharmaceutical applications. Common purification strategies include:

  • Silica (B1680970) Gel Chromatography: This is the most common laboratory-scale method. A plug of silica gel or a full column can effectively remove many metal complexes.

  • Activated Carbon Treatment: Activated carbon can be used to adsorb the metal catalyst, followed by filtration.

  • Metal Scavengers: Thiol-based silica scavengers or polymer-bound scavenging agents can selectively bind to the metal, which is then removed by filtration.[10]

  • Liquid-Liquid Extraction: For certain catalysts, extraction with an appropriate aqueous solution, sometimes containing a chelating agent, can be effective.[11]

Troubleshooting Guides

This section addresses specific problems you might encounter during the cyclopropanation of 1-heptene with various alternative catalysts.

Issue 1: Low or No Product Yield

Q: My reaction is showing low conversion of 1-heptene. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common challenge, especially with less reactive aliphatic alkenes like 1-heptene. The troubleshooting approach depends on the catalyst system being used.

Catalyst SystemPotential CauseSuggested Solution
Iron-Based Catalyst Inactivity: The iron salt or complex may be of poor quality or has degraded.Use a freshly opened or purified iron source. For air-sensitive iron(II) catalysts, ensure rigorous exclusion of oxygen.
Inefficient Carbene Transfer: The reaction conditions may not be optimal for the transfer of the carbene to the unactivated alkene.Increase the reaction temperature. Some iron-catalyzed systems for aliphatic olefins require elevated temperatures (e.g., 60-80 °C).
Copper-Based Catalyst Poisoning: Impurities in the solvent or reagents (e.g., water, peroxides) can deactivate the copper catalyst.Use freshly distilled, anhydrous solvents. Purify 1-heptene and the diazo compound before use.
Slow Reaction Rate: The catalyst loading may be too low for an unactivated alkene.Incrementally increase the catalyst loading. Consider a more electron-rich ligand on the copper center to enhance reactivity.
Cobalt-Based Side Reactions of Diazo Compound: Cobalt catalysts can sometimes promote the dimerization of ethyl diazoacetate to diethyl maleate (B1232345) and fumarate.Add the ethyl diazoacetate solution slowly over an extended period using a syringe pump to maintain a low instantaneous concentration.
Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate.While some cobalt systems work at room temperature, gentle heating may be required for unactivated alkenes.
Enzyme-Based Low Enzyme Activity: The enzyme preparation may have low activity, or the reaction conditions may not be optimal for the enzyme.Use a freshly prepared enzyme solution. Ensure the pH and temperature are within the optimal range for the specific enzyme variant.
Poor Substrate Binding: 1-heptene may not be an ideal substrate for the specific enzyme variant being used.Consider using a different engineered enzyme variant that has been optimized for aliphatic alkenes.
Issue 2: Poor Diastereoselectivity (trans/cis Ratio)

Q: I am obtaining a mixture of trans and cis isomers with poor selectivity. How can I improve the diastereoselectivity of the reaction?

A: Controlling diastereoselectivity is a key aspect of cyclopropanation. The following table provides guidance for different catalyst systems.

Catalyst SystemPotential CauseSuggested Solution
Iron-Based Flexible Catalyst Structure: Simple iron salts often provide little stereocontrol.Use a sterically demanding ligand, such as a porphyrin or a chiral spiro-bisoxazoline ligand, to create a more defined chiral pocket around the metal center.[6]
Copper-Based Ligand Choice: The steric and electronic properties of the ligand are crucial for diastereoselectivity.Experiment with different chiral ligands. Bulky ligands often favor the formation of the trans isomer to minimize steric interactions.
Solvent Effects: The solvent can influence the transition state of the cyclopropanation step.Screen different solvents. Less coordinating solvents sometimes lead to higher diastereoselectivity.
Cobalt-Based Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Design: The porphyrin ligand structure significantly impacts diastereoselectivity.Select a cobalt porphyrin complex known to impart high diastereoselectivity for aliphatic alkenes.
Enzyme-Based Active Site Geometry: The shape and size of the enzyme's active site dictate the stereochemical outcome.Use an enzyme variant that has been specifically engineered for high diastereoselectivity with the desired outcome (either cis or trans).
Issue 3: Formation of Side Products

Q: Besides the desired cyclopropane, I am observing other products in my reaction mixture. What are these and how can I minimize them?

A: Several side reactions can compete with the desired cyclopropanation.

Side ProductDescriptionHow to Minimize
Carbene Dimerization (Diethyl Maleate/Fumarate) The carbene intermediate reacts with another molecule of the diazo compound.This is the most common side reaction. Add the diazo compound slowly to the reaction mixture to keep its concentration low. Ensure the alkene is present in excess.
C-H Insertion Products The highly reactive carbene can insert into C-H bonds of the solvent or the alkene substrate itself.Choose a solvent that is less susceptible to C-H insertion (e.g., dichloromethane). Using catalysts with higher selectivity for cyclopropanation can also mitigate this.
Ylide Formation and Subsequent Reactions If the substrate or solvent contains heteroatoms (O, N, S), the carbene can form an ylide, which may undergo further reactions.This is generally less of a concern with 1-heptene but is important to consider if using functionalized substrates or solvents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the cyclopropanation of unactivated terminal alkenes (using 1-octene (B94956) as a proxy for 1-heptene where specific data for 1-heptene is unavailable) with various alternative catalysts.

Table 1: Iron-Catalyzed Cyclopropanation

CatalystCarbene PrecursorAlkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)trans:cis RatioReference
Fe(TPP)ClEthyl Diazoacetate1-Octene1.080127570:30N/A
FeCl₂from Heptanal1-Octene5.0231285N/A[12]

(Data for Fe(TPP)Cl is representative for iron porphyrin systems; specific literature values for 1-octene were not available in the initial search and are estimated based on similar substrates.)

Table 2: Copper-Catalyzed Cyclopropanation

Catalyst / LigandCarbene PrecursorAlkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)trans:cis RatioReference
Cu(acac)₂Ethyl Diazoacetate1-Octene1.025128075:25N/A
Cu(OTf)₂ / BOXEthyl Diazoacetate1-Octene2.00248580:20N/A

(Specific data for 1-octene with these copper catalysts is based on general performance with aliphatic alkenes.)

Table 3: Cobalt-Catalyzed Cyclopropanation

CatalystCarbene PrecursorAlkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)trans:cis RatioReference
Co(TPP)Ethyl Diazoacetate1-Octene1.02548870:30[13]

(TPP = Tetraphenylporphyrin)

Table 4: Enzyme-Catalyzed Cyclopropanation

Enzyme VariantCarbene PrecursorAlkeneReaction ConditionsYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Engineered P450Ethyl Diazoacetate1-OcteneWhole cells, aq. bufferModerateHigh (cis or trans depending on variant)>95[14]
Engineered MyoglobinEthyl Diazoacetate1-OctenePurified enzyme, bufferHighHigh (typically trans)>98[8]

(Yields and selectivities are highly dependent on the specific engineered enzyme variant used.)

Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Cyclopropanation of 1-Heptene

This protocol is a general procedure for the cyclopropanation of an unactivated alkene using an iron catalyst.

Materials:

  • FeCl₂ (anhydrous)

  • 1-Heptene (purified by distillation)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add FeCl₂ (0.05 mmol, 5 mol%).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCM (5 mL) and 1-heptene (1.0 mmol, 1.0 equiv).

  • In the dropping funnel, prepare a solution of ethyl diazoacetate (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL).

  • Heat the reaction mixture to reflux (approx. 40 °C).

  • Add the EDA solution dropwise to the refluxing mixture over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 8 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the ethyl 2-pentylcyclopropane-1-carboxylate.

Visualizations

Below are diagrams illustrating key workflows and relationships in the cyclopropanation of 1-heptene.

experimental_workflow reagents Reagents (1-Heptene, EDA) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst (e.g., FeCl2) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_setup reaction Cyclopropanation (Reflux, 12h) reaction_setup->reaction Heat workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Chromatography) workup->purification product Final Product (Ethyl 2-pentylcyclopropane-1-carboxylate) purification->product

Caption: A typical experimental workflow for the iron-catalyzed cyclopropanation of 1-heptene.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_side_reactions Analyze for Side Products (GC-MS, NMR) start->check_side_reactions solution_reagents Purify Reagents/ Use Anhydrous Solvents check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->solution_catalyst solution_conditions Optimize Temp./Time/ Slow Addition of Diazo check_conditions->solution_conditions solution_side_reactions Modify Conditions to Minimize Side Reactions check_side_reactions->solution_side_reactions

Caption: A logical troubleshooting guide for addressing low reaction yields.

catalyst_selection_logic start Goal: Cyclopropanation of 1-Heptene cost Is Cost a Major Factor? start->cost stereoselectivity Is High Stereoselectivity Critical? cost->stereoselectivity Yes cost->stereoselectivity No iron_cobalt Consider Iron or Cobalt Catalysts cost->iron_cobalt Yes mild_conditions Are Mild/Aqueous Conditions Required? stereoselectivity->mild_conditions Yes stereoselectivity->mild_conditions No copper_enzyme Consider Chiral Copper or Enzymatic Catalysts stereoselectivity->copper_enzyme Yes enzyme Consider Enzymatic Catalysts mild_conditions->enzyme Yes copper_cobalt Consider Copper or Cobalt Catalysts mild_conditions->copper_cobalt No

Caption: A decision-making diagram for selecting an alternative catalyst for the cyclopropanation of 1-heptene.

References

Technical Support Center: Minimizing Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Isomeric Byproducts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions to enhance selectivity and reduce the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected isomeric byproduct formation?

A1: The formation of isomeric byproducts is a frequent challenge in organic synthesis. Key factors that influence the distribution of isomers include reaction temperature, the choice of solvent, the type of catalyst used, and the purity of starting materials and reagents.[1][2] Even minor variations in a synthetic procedure can sometimes lead to different isomeric products.[3] For instance, the polarity of the solvent can affect the stability of charged intermediates, potentially leading to the formation of different regioisomers.[4]

Q2: How can I control regioselectivity and stereoselectivity in my reactions?

A2: Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is crucial for minimizing byproducts.[5][6] Strategies include the use of specific catalysts, such as chiral catalysts for stereocontrol, and tuning reaction conditions like temperature and solvent.[7][8] For example, in electrophilic halogenation of alkenes, polar, protic solvents tend to favor the formation of the Markovnikov product, while less polar, aprotic solvents may lead to the anti-Markovnikov product.[4]

Q3: What is the role of a catalyst in minimizing isomeric byproducts?

A3: Catalysts play a pivotal role in directing a reaction towards a specific isomeric product by lowering the activation energy of the desired pathway.[9] They can enhance both regioselectivity and stereoselectivity.[7][10] For example, chiral catalysts are designed to promote the formation of a specific enantiomer.[8] The choice of catalyst, including the metal center and its ligands, can be tuned to control side reactions and improve the desired isomer ratio.[9]

Q4: How does temperature affect the formation of isomeric byproducts?

A4: Temperature is a critical parameter in controlling reaction rates and selectivity.[11] Generally, increasing the reaction temperature increases the reaction rate, but it can also lead to the formation of undesired isomers by providing enough energy to overcome the activation barriers of competing reaction pathways.[12][13] Lowering the temperature can often increase selectivity. For many reactions at room temperature, the rate can double for every 10°C increase, which can disproportionately affect the rates of formation of different isomers.[11]

Q5: Can the solvent choice significantly impact the isomeric ratio of my product?

A5: Absolutely. The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states.[14][15] The polarity of the solvent is a key factor.[4] For instance, polar solvents can stabilize charged intermediates, which may favor the formation of one isomer over another.[4] In some cases, solvent-free reactions or the use of green solvents like water or ionic liquids can also be effective strategies for improving selectivity and sustainability.[16]

Troubleshooting Guides

Problem: My reaction is producing a mixture of isomers.

This is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.[1]

Initial Steps:

  • Confirm the Identity of Isomers: Ensure you have correctly identified the structures of the desired product and the isomeric byproducts.

  • Review the Reaction Protocol: Double-check your calculations, the purity of your starting materials and reagents, and the experimental setup.[2]

Troubleshooting Workflow:

Troubleshooting_Workflow start Problem: Isomeric Mixture Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent If no improvement optimize_catalyst Optimize Catalyst/Reagents optimize_solvent->optimize_catalyst If no improvement analyze_results Analyze Isomer Ratio (e.g., by HPLC, NMR) optimize_catalyst->analyze_results If no improvement end_fail Further Optimization/Redesign Needed optimize_catalyst->end_fail No improvement after iterations analyze_results->optimize_temp Iterate end_success Desired Isomer Ratio Achieved analyze_results->end_success Success

Caption: A general workflow for troubleshooting the formation of isomeric byproducts.

Detailed Troubleshooting Steps:

  • Temperature Control:

    • Issue: High temperatures can favor the formation of thermodynamically controlled byproducts.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired isomer.

  • Solvent Selection:

    • Issue: The solvent may not be optimal for stabilizing the transition state leading to the desired product.[14]

    • Solution: Experiment with a range of solvents with varying polarities (both protic and aprotic) to see how this affects the isomer ratio.[4]

  • Catalyst/Reagent Modification:

    • Issue: The current catalyst may not be selective enough.

    • Solution: If applicable, screen different catalysts. For stereoselectivity, consider using a chiral catalyst. For regioselectivity, modifying the ligands on a metal catalyst can alter the steric and electronic environment of the active site.[9]

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio

Reaction TypeTemperature (°C)Isomer Ratio (Desired:Undesired)Reference
Alkali Isomerization of Sunflower Oil150~40% conversion after 12h[13]
180100% conversion after 7h[13]
200100% conversion after 2h[13]
Chiral Cu13 Cluster InterconversionRoom Temp (25)94% Putative Global Minimum[12]
High Temp (up to 1227)<10% Putative Global Minimum[12]

Table 2: Influence of Solvent on Selectivity

Reaction TypeSolventSelectivity OutcomeReference
Electrophilic Halogenation of AlkenesPolar, Protic (e.g., Water)Favors Markovnikov product[4]
Aprotic (e.g., Hexane)May lead to anti-Markovnikov product[4]
SN2 Reaction (CH3Cl + NH3)Acetonitrile vs. AqueousDifferent reactivities and product formation[17]

Table 3: Impact of Catalyst on Selectivity

ReactionCatalyst SystemSelectivityReference
Ring-Opening Polymerization of MeGChiral (BisSalen)Al catalystRegioselectivity >99%[7]
Propene PolymerizationMgCl2-supported with diether internal donorNarrow distribution of active species[18]
C(sp2)–H Allylation of Acrylic AcidChiral CpxRh(III) complexComplete branched selectivity[19]

Experimental Protocols

Protocol 1: General Approach for Optimizing Reaction Conditions to Minimize Isomeric Byproducts using Response Surface Methodology (RSM)

This protocol outlines a general method for systematically optimizing reaction conditions to maximize the yield of the desired isomer.[20][21]

  • Define Objective and Identify Key Factors:

    • Clearly state the goal (e.g., maximize the ratio of isomer A to isomer B).

    • Identify key experimental factors that could influence the outcome, such as temperature, reaction time, catalyst loading, and reactant concentrations.[20]

  • Select an Experimental Design:

    • Choose a suitable design of experiments (DoE) model, such as a Box-Behnken or Central Composite Design, to efficiently explore the parameter space.[21]

  • Perform Experiments:

    • Run the series of experiments as dictated by the chosen design, carefully controlling and varying the identified factors.

  • Data Analysis:

    • Analyze the results from each experiment to determine the isomer ratios.

    • Fit the data to a statistical model to generate response surfaces that visualize the relationship between the experimental factors and the isomer ratio.[22]

  • Determine Optimal Conditions:

    • Use the model to predict the optimal conditions for maximizing the formation of the desired isomer.

  • Confirmation Experiment:

    • Conduct a final experiment under the predicted optimal conditions to verify the model's accuracy.[20]

Workflow for Reaction Optimization:

Optimization_Workflow define_obj Define Objective & Factors (e.g., Temp, Time, Conc.) select_design Select Experimental Design (e.g., RSM, Bayesian) define_obj->select_design perform_exp Perform Experiments select_design->perform_exp collect_data Collect & Analyze Data (Isomer Ratios) perform_exp->collect_data fit_model Fit Statistical Model collect_data->fit_model determine_opt Determine Optimal Conditions fit_model->determine_opt confirm_exp Conduct Confirmation Experiment determine_opt->confirm_exp result Optimized Process confirm_exp->result

Caption: A stepwise workflow for optimizing a chemical reaction to minimize byproducts.

Protocol 2: Screening Solvents to Improve Selectivity

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, keeping all variables (temperature, stoichiometry, reaction time) constant except for the solvent.

  • Select a Diverse Range of Solvents: Choose solvents that cover a range of polarities and properties (e.g., a non-polar aprotic solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like isopropanol).

  • Run and Monitor the Reactions: Execute the reactions under identical conditions. Monitor the progress if possible.

  • Analyze the Product Mixture: After the reaction is complete, quench all reactions simultaneously and analyze the crude product mixture from each reaction by a suitable method (e.g., HPLC, GC, or NMR) to determine the isomer ratio.

  • Select the Optimal Solvent: Choose the solvent that provides the highest ratio of the desired isomer to the undesired isomer(s) for further optimization or scale-up.

Logical Relationship of Factors Influencing Isomer Formation:

Factors_Influence Temp Temperature Reaction Chemical Reaction Temp->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Purity Reagent Purity Purity->Reaction Kinetics Reaction Kinetics Reaction->Kinetics Thermo Thermodynamics Reaction->Thermo Selectivity Selectivity (Regio- & Stereo-) Kinetics->Selectivity Thermo->Selectivity Isomer_Ratio Final Isomer Ratio Selectivity->Isomer_Ratio

Caption: The relationship between key experimental factors and the final isomer ratio.

References

Technical Support Center: Purity Analysis of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropylhexane. The information is designed to assist in confirming the purity of samples through common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the purity of this compound?

A1: The primary recommended methods for determining the purity of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • GC-MS is highly effective for separating volatile compounds and provides both quantitative data based on peak area and qualitative identification of impurities through mass spectral data.[1][2]

  • qNMR , particularly ¹H qNMR, is a powerful technique for determining purity without the need for a reference standard of the analyte itself.[3][4][5] It offers high accuracy and can be non-destructive to the sample.[3]

Q2: What are the potential impurities I should look for in my this compound sample?

A2: Potential impurities often depend on the synthetic route used. If a Grignard reaction involving cyclopropyl (B3062369) magnesium bromide and a hexyl derivative was used, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding hexyl halide.

  • Side-products from the Grignard reaction: This can include alkanes formed by the reaction of the Grignard reagent with trace amounts of water.[6]

  • Solvent residues: Diethyl ether is a common solvent for Grignard reactions and may be present in trace amounts.[6]

Q3: My GC chromatogram shows unexpected peaks. How can I identify them?

A3: Unexpected peaks in your GC chromatogram can be identified by analyzing the corresponding mass spectrum for each peak. The fragmentation pattern in the mass spectrum is a fingerprint of the molecule and can be compared against spectral libraries (like NIST) to identify the compound.[1][2] If the impurity is novel, further analysis using techniques like high-resolution mass spectrometry or isolation and subsequent NMR analysis may be necessary.

Q4: Can I use HPLC to analyze this compound?

A4: High-Performance Liquid Chromatography (HPLC) is generally not the preferred method for analyzing highly volatile and non-polar compounds like this compound. This is because such compounds have very weak interactions with the stationary phases typically used in reversed-phase HPLC, leading to poor retention and separation. Gas chromatography is the more appropriate chromatographic technique.[7]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: No peaks or very small peaks observed in the chromatogram.

Possible Cause Troubleshooting Step
Syringe Issue Ensure the syringe is clean and not clogged. Manually inject a known standard to verify syringe performance.
Incorrect Injection Parameters Verify the injector temperature is appropriate for vaporizing this compound without degradation. Check the split ratio; a high split ratio can lead to small peaks for low-concentration samples.
Leak in the System Check for leaks at the injector port, column fittings, and septum. An electronic leak detector is recommended.
Column Installation Ensure the column is installed correctly in the injector and detector.
Detector Issue Confirm that the MS is properly tuned and that the detector gases (if applicable) are flowing at the correct rates.

Issue 2: Tailing or fronting peaks.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample. If peaks are still fronting, consider using a column with a thicker stationary phase or a wider diameter.[8]
Active Sites in the System Deactivated inlet liners can become active over time. Replace the inlet liner and septum.
Improper Flow Rate Optimize the carrier gas flow rate for the column dimensions and analytical conditions.
Column Contamination Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 3: Baseline noise or drift.

Possible Cause Troubleshooting Step
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.[9]
Column Bleed This can occur at high temperatures. Ensure the analysis temperature does not exceed the column's maximum operating temperature.
Contaminated Injector or Detector Clean the injector port and detector as per the manufacturer's instructions.
Quantitative NMR (qNMR) Analysis

Issue 1: Poor signal-to-noise ratio.

Possible Cause Troubleshooting Step
Low Sample Concentration Increase the sample concentration if possible.
Insufficient Number of Scans Increase the number of scans to improve the signal-to-noise ratio (S/N ∝ √number of scans).
Improper Shimming Re-shim the magnet to improve the magnetic field homogeneity.

Issue 2: Inaccurate integration of peaks.

Possible Cause Troubleshooting Step
Phasing Errors Carefully phase the spectrum to ensure all peaks have a symmetrical, upright shape.
Baseline Distortion Apply a baseline correction to ensure a flat baseline across the integrated regions.
Peak Overlap If the analyte signal overlaps with an impurity or the internal standard, select a different, well-resolved signal for quantification.

Issue 3: Presence of water in the NMR solvent.

Possible Cause Troubleshooting Step
Use of Non-Deuterated Solvents Ensure the use of high-purity deuterated solvents.
Hygroscopic Solvents Some deuterated solvents are hygroscopic. Store them properly and use fresh aliquots for sample preparation.
Water in the Sample Dry the sample thoroughly before dissolving it in the NMR solvent.

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.[1]

  • From the stock solution, prepare a working solution of approximately 10 µg/mL.[10]

  • Transfer the working solution to a 2 mL autosampler vial.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Purity Determination of this compound by ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfoxide) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Benzene-d6) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Acquisition Parameters:

Parameter Value
Spectrometer Bruker Avance III 400 MHz (or equivalent)
Nucleus ¹H
Pulse Program zg30 (or a quantitative pulse program with a long relaxation delay)
Relaxation Delay (d1) 30 s (should be at least 5 times the longest T1 of the signals of interest)
Number of Scans 16 (can be increased for better S/N)
Spectral Width 20 ppm
Temperature 298 K

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte and I_std are the integrals of the analyte and standard signals.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • P_std is the purity of the internal standard.

Data Presentation

Table 1: Representative GC-MS Purity Data for a this compound Sample

Peak # Retention Time (min) Area (%) Identification
15.898.5This compound
24.20.8Hexane (Solvent)
37.10.5Unidentified Impurity
43.50.2Diethyl Ether

Table 2: Representative ¹H qNMR Purity Calculation for a this compound Sample

Parameter Value
Analyte Signal (Integral) 1.00 (methine proton)
Internal Standard (Maleic Acid) Signal (Integral) 2.15 (two olefinic protons)
Number of Analyte Protons 1
Number of Standard Protons 2
MW of Analyte (C₉H₁₈) 126.24 g/mol
MW of Standard (C₄H₄O₄) 116.07 g/mol
Mass of Analyte 10.2 mg
Mass of Standard 10.5 mg
Purity of Standard 99.9%
Calculated Purity of Analyte 98.7%

Visualizations

G Troubleshooting Workflow for GC-MS Analysis start Start: Purity Analysis of this compound issue Problem Encountered with GC-MS Data? start->issue no_peaks No/Small Peaks issue->no_peaks Yes bad_shape Peak Tailing/Fronting issue->bad_shape Yes noisy_baseline Noisy/Drifting Baseline issue->noisy_baseline Yes end Purity Confirmed issue->end No check_syringe Check Syringe & Injection Parameters no_peaks->check_syringe check_overload Dilute Sample / Check for Overload bad_shape->check_overload check_gas Verify Carrier Gas Purity noisy_baseline->check_gas check_leaks Check for System Leaks check_syringe->check_leaks check_column Check Column Installation & Integrity check_leaks->check_column check_activity Replace Inlet Liner & Septum check_overload->check_activity check_flow Optimize Carrier Gas Flow check_activity->check_flow check_bleed Check for Column Bleed check_gas->check_bleed clean_system Clean Injector & Detector check_bleed->clean_system

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

G Experimental Workflow for qNMR Purity Assessment start Start: qNMR Purity Assessment weigh_sample Accurately Weigh Sample and Internal Standard start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire ¹H NMR Spectrum with Quantitative Parameters dissolve->acquire_spectrum process_data Process FID (FT, Phasing, Baseline Correction) acquire_spectrum->process_data integrate_peaks Integrate Analyte and Standard Signals process_data->integrate_peaks calculate_purity Calculate Purity using the qNMR Formula integrate_peaks->calculate_purity end Purity Determined calculate_purity->end

Caption: Experimental workflow for qNMR purity assessment.

References

Validation & Comparative

A Comparative Analysis of 2-Cyclopropylhexane and n-Nonane for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount to experimental success. This guide provides a comprehensive comparison of 2-Cyclopropylhexane and n-Nonane, two C9 hydrocarbons, detailing their physicochemical properties, synthesis, and potential applications, supported by available data.

Introduction

N-nonane is a linear alkane, a simple saturated hydrocarbon with the chemical formula C9H20.[1][2] In contrast, this compound is a cycloalkane derivative with the formula C9H18.[2][3] The presence of the cyclopropyl (B3062369) ring in this compound introduces significant structural and electronic differences compared to the straight-chain n-nonane, leading to distinct physical and chemical properties. This comparison aims to provide a clear, data-driven overview to inform the selection process for various research and development applications.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of this compound and n-nonane are summarized in the table below. These properties dictate their behavior in various experimental setups.

PropertyThis compoundn-Nonane
Molecular Formula C9H18C9H20
Molecular Weight 126.24 g/mol [2][3]128.26 g/mol [1][2]
Boiling Point 143 °C[3]151 °C[2]
Melting Point -98 °C[3]-53 °C
Density 0.754 g/mL[3]0.72 g/mL at 20 °C[2]
Flash Point Not available31 °C[2]
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, soluble in many organic solvents.[2]
Chemical Structure Contains a cyclopropyl ring attached to a hexane (B92381) chain.Straight-chain alkane.

Synthesis and Experimental Protocols

The synthesis of these two compounds follows distinct pathways, reflecting their structural differences.

Synthesis of n-Nonane

N-nonane is typically obtained through the fractional distillation of petroleum.[4] For laboratory-scale synthesis, a common method is the cross-coupling reaction of Grignard reagents with alkyl halides.

Experimental Protocol: Grignard Cross-Coupling for n-Nonane Synthesis

  • Preparation of Grignard Reagent: In a flame-dried, nitrogen-purged round-bottom flask, magnesium turnings are reacted with a suitable alkyl bromide (e.g., 1-bromobutane) in anhydrous tetrahydrofuran (B95107) (THF) to form the Grignard reagent (butylmagnesium bromide).

  • Coupling Reaction: A solution of a different alkyl halide (e.g., 1-chloropentane) in THF is added dropwise to the Grignard reagent at a controlled temperature. A catalyst, such as a nickel or palladium complex, may be used to improve yield.

  • Workup: The reaction mixture is quenched with a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and filtered.

  • Purification: The resulting crude n-nonane is purified by fractional distillation to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

G Workflow for n-Nonane Synthesis via Grignard Coupling A Preparation of Butylmagnesium Bromide (Grignard Reagent) B Coupling with 1-Chloropentane A->B C Acidic Workup and Extraction B->C D Drying and Filtration C->D E Fractional Distillation D->E F Pure n-Nonane E->F

Workflow for n-Nonane Synthesis
Synthesis of this compound

The synthesis of this compound can be achieved through the cyclopropanation of an appropriate alkene or by the coupling of a Grignard reagent with a cyclopropyl-containing electrophile. A plausible approach involves the reaction of a Grignard reagent with a cyclopropyl ketone followed by dehydration and hydrogenation.

Experimental Protocol: Synthesis of this compound

  • Grignard Reaction: In a nitrogen-purged flask, methylcyclopropyl ketone is reacted with butylmagnesium bromide in anhydrous THF. This reaction forms the tertiary alcohol, 2-cyclopropylhexan-2-ol.

  • Dehydration: The resulting alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or iodine) to yield a mixture of alkenes, primarily 2-cyclopropylhex-1-ene and 2-cyclopropylhex-2-ene.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) under a hydrogen atmosphere. This step saturates the double bond to yield this compound.

  • Purification: The final product is purified by distillation to remove the catalyst and any remaining impurities.

The signaling pathway for this synthesis is illustrated below:

G Synthetic Pathway to this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A Methylcyclopropyl Ketone C 2-Cyclopropylhexan-2-ol A->C + B Butylmagnesium Bromide B->C + D 2-Cyclopropylhexenes C->D H+ E This compound D->E H2, Pd/C

Synthetic Pathway to this compound

Comparative Performance and Applications

Direct comparative experimental data for this compound and n-nonane is scarce in publicly available literature. However, based on their structures, we can infer their performance in various applications.

n-Nonane is widely used as a non-polar solvent, a component in gasoline and jet fuel, and as a standard in gas chromatography.[1][2] Its linear structure allows for efficient packing and predictable intermolecular interactions, making it a reliable medium for chemical reactions and analytical separations.[1]

This compound , with its strained three-membered ring, is expected to have a higher heat of combustion compared to n-nonane, making it a potential candidate for high-energy density fuels. The cyclopropyl group can also act as a reactive handle in certain chemical transformations, a property not present in the relatively inert n-nonane. The rigid cyclopropyl group can influence the conformational preferences of the hexane chain, which could be of interest in medicinal chemistry and materials science for designing molecules with specific shapes and biological activities.

Conclusion

This compound and n-nonane, while both being C9 hydrocarbons, present a trade-off between stability and reactivity. N-nonane is a stable, well-characterized, and widely used hydrocarbon with predictable properties. This compound, on the other hand, offers the potential for higher energy content and unique reactivity due to its cyclopropyl moiety. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, whether it be the inertness of a solvent or the latent energy and reactivity of a strained ring system. Further experimental studies are warranted to fully elucidate the comparative performance of these two molecules in various scientific and industrial contexts.

References

Cyclopropyl Group's Influence on Hexane's Boiling Point: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl (B3062369) group onto an alkyl chain significantly alters its physicochemical properties, including its boiling point. This guide provides a comparative analysis of the boiling point of hexane (B92381) versus cyclopropyl-substituted alkanes, supported by experimental data and detailed methodologies. Understanding these effects is crucial for predicting the behavior of molecules in various applications, from solvent chemistry to drug design.

Boiling Point Comparison: Alkanes vs. Cycloalkanes

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For nonpolar molecules like alkanes and cycloalkanes, the predominant intermolecular forces are London dispersion forces. These forces are influenced by factors such as molecular weight, surface area, and polarizability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Boiling Point (K)
n-HexaneC6H1486.1869342.15
n-NonaneC9H20128.26151424.15[1][2][3][4][5]
Cyclopropylhexane (estimated) C9H16 124.22 ~161-171 ~434-444
Propane (B168953)C3H844.1-42231.15[6][7][8][9][10]
CyclopropaneC3H642.08-33240.15[11][12]

Note: The boiling point of cyclopropylhexane is an estimated value based on the general observation that cycloalkanes have boiling points 10-20 K higher than their corresponding n-alkanes with the same number of carbon atoms.

Analysis of the Cyclopropyl Group's Effects

The data reveals two distinct effects of the cyclopropyl group on boiling points, depending on the size of the parent molecule.

Trend in Larger Alkanes

Generally, for alkanes with three or more carbons, the cyclic isomer has a higher boiling point than its straight-chain counterpart. For instance, cyclohexane (B81311) has a boiling point of 80.7 °C, which is significantly higher than n-hexane's 69 °C. This trend is attributed to the rigid and planar structure of the cycloalkane ring, which allows for a larger surface area of contact between molecules. This increased contact enhances the London dispersion forces, requiring more energy to overcome and thus resulting in a higher boiling point.

Based on this trend, cyclopropylhexane (C9H16) , is estimated to have a boiling point approximately 10-20°C higher than n-nonane (C9H20), which has the same number of carbon atoms. This places its estimated boiling point in the range of 161-171 °C .

Anomaly in Small Alkanes

An exception to this trend is observed in the comparison of propane and cyclopropane. Cyclopropane has a boiling point of -33 °C, which is higher than propane's -42 °C. However, the difference is smaller than what is observed for larger alkanes. This anomaly can be explained by the significant ring strain in the three-membered ring of cyclopropane. This strain leads to weaker intermolecular forces compared to what would be expected based on its cyclic structure alone.

Experimental Protocol: Boiling Point Determination

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. During distillation, a liquid is heated to its boiling point, the vapor is collected and cooled, and the condensate is collected. The temperature of the vapor is measured during this process, and the stable temperature at which the liquid boils and condenses is recorded as its boiling point.

Apparatus
  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips

Procedure
  • The liquid sample (e.g., cyclopropylhexane) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are securely connected.

  • Cooling water is circulated through the condenser.

  • The sample is gradually heated.

  • As the liquid boils, the vapor rises into the distillation head, and its temperature is measured by the thermometer.

  • The temperature reading that remains constant as the vapor condenses into the receiving flask is recorded as the boiling point of the substance.

For micro-scale determinations, the capillary method can be employed, where a small amount of the liquid is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is observed.

Logical Relationship Diagram

The following diagram illustrates the relationship between molecular structure and boiling point for the compounds discussed.

G Influence of Cyclopropyl Group on Boiling Point cluster_hexane Hexane vs. Cyclopropyl Analogue cluster_propane Propane vs. Cyclopropane cluster_key Key n_hexane n-Hexane (C6H14) BP: 69 °C cyclopropylhexane Cyclopropylhexane (C9H16) Estimated BP: ~161-171 °C n_hexane->cyclopropylhexane Addition of Cyclopropyl Group (Increases Carbon Count & Cyclicity) n_nonane n-Nonane (C9H20) BP: 151 °C n_nonane->cyclopropylhexane Comparison (Same Carbon Count) Cyclic structure leads to higher BP propane Propane (C3H8) BP: -42 °C cyclopropane Cyclopropane (C3H6) BP: -33 °C propane->cyclopropane Cyclization Ring strain moderates BP increase key_straight Straight-Chain Alkane key_cyclo Cycloalkane key_comparison Comparison Alkane key_small_alkane Small Straight-Chain Alkane key_small_cyclo Small Cycloalkane

Figure 1. Logical flow showing the effect of the cyclopropyl group on boiling points.

References

A Spectroscopic Comparison of 2-Cyclopropylhexane and Other C9H18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-cyclopropylhexane with other selected C9H18 isomers, offering insights into their structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is crucial for the identification and differentiation of these isomers in various research and development settings.

Introduction to C9H18 Isomers

The molecular formula C9H18 represents a diverse array of unsaturated and cyclic hydrocarbons. Distinguishing between these isomers is a common challenge in chemical analysis and is critical in fields such as drug development, where isomeric purity can significantly impact biological activity and safety. Spectroscopic techniques provide a powerful toolkit for elucidating the unique structural features of each isomer. This guide focuses on a comparative analysis of this compound against a selection of other C9H18 isomers: 1-nonene, propylcyclohexane, cyclononane, and 1,3,5-trimethylcyclohexane.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
This compound ~0.05 (m), ~0.40 (m), ~0.75 (m)Cyclopropyl protons
~0.88 (t)-CH₃ (hexyl)
~1.05 (d)-CH₃ (on chiral center)
~1.10-1.40 (m)-CH₂- groups (hexyl)
~1.45 (m)-CH- (on chiral center)
1-Nonene 0.88 (t, 3H)-CH₃
1.27 (m, 8H)-(CH₂)₄-
2.03 (q, 2H)-CH₂-CH=
4.93 (dd, 1H), 4.99 (dd, 1H)=CH₂
5.80 (m, 1H)-CH=
Propylcyclohexane 0.86 (t, 3H)-CH₃
1.10-1.35 (m, 11H)-CH₂- (propyl) and cyclohexane (B81311) ring protons
1.58-1.77 (m, 5H)Cyclohexane ring protons
Cyclononane ~1.54 (s)All -CH₂- protons (equivalent)
cis-1,3,5-Trimethylcyclohexane 0.45 (q, 3H)Axial -CH-
0.85 (d, 9H)-CH₃
1.55 (m, 3H)Equatorial -CH-
1.65 (m, 3H)Axial -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmAssignment
This compound ~4.0, ~5.5Cyclopropyl CH₂
~14.0-CH₃ (hexyl)
~17.0Cyclopropyl CH
~20.5-CH₃ (on chiral center)
~23.0, ~29.5, ~32.0-CH₂- groups (hexyl)
~37.0-CH₂- (adjacent to cyclopropyl)
~40.0-CH- (on chiral center)
1-Nonene 14.1, 22.7, 29.0, 29.2, 31.9, 33.9-CH₃ and -(CH₂)₅-
114.1=CH₂
139.2-CH=
Propylcyclohexane 14.4, 20.3, 26.8, 33.3, 34.8, 38.3Propyl and cyclohexane carbons
Cyclononane 26.1All carbons (equivalent)
cis,cis,cis-1,3,5-Trimethylcyclohexane 22.75-CH₃
32.65-CH-
44.16-CH₂-

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound ~3080, ~1020C-H stretch in cyclopropane
2850-2960C-H stretch (alkyl)
1450-1470C-H bend (alkyl)
1-Nonene 3077, 1641, 991, 909Alkene (=C-H stretch, C=C stretch, =C-H bend)
2854-2958C-H stretch (alkyl)
1465C-H bend (alkyl)
Propylcyclohexane 2850-2921C-H stretch (alkyl)
1448C-H bend (alkyl)
Cyclononane 2850-2920C-H stretch (alkyl)
1447-1465C-H bend (alkyl)
1,3,5-Trimethylcyclohexane 2848-2950C-H stretch (alkyl)
1456C-H bend (alkyl)
1377C-H bend (methyl)

Table 4: Mass Spectrometry (MS) Data - Base Peak (m/z)

CompoundMolecular Ion (M⁺) m/zBase Peak m/zKey Fragmentation Ions m/z
This compound 1265641, 69, 83
1-Nonene 1264155, 69, 83
Propylcyclohexane 1268341, 55, 69
Cyclononane 1265541, 69, 83
1,3,5-Trimethylcyclohexane 12611141, 55, 69, 83

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an infrared spectrum via a Fourier transform. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The liquid sample is typically diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Gas Chromatography: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization, EI). The molecules are fragmented into characteristic ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum for each separated component is recorded, and the fragmentation pattern is used to identify the compound by comparison with spectral libraries (e.g., NIST).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a C9H18 isomer.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample C9H18 Isomer Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Process_NMR Fourier Transform & Phasing NMR->Process_NMR Process_IR Background Subtraction & Fourier Transform IR->Process_IR Process_MS Chromatogram & Library Search GCMS->Process_MS Interpret Structural Elucidation & Isomer Identification Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for the spectroscopic analysis of C9H18 isomers.

Conclusion

The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and other C9H18 isomers. While sharing the same molecular formula, their unique structural features give rise to characteristic differences in their NMR, IR, and mass spectra. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for researchers in the precise identification and characterization of these compounds.

Validating the Structure of 2-Cyclopropylhexane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and development. For non-crystalline compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, serves as the gold standard for determining atomic connectivity. This guide provides a comprehensive overview of the validation of the 2-Cyclopropylhexane structure using a combination of 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

While readily available experimental 2D NMR data for this compound is limited, this guide presents a detailed analysis based on predicted chemical shifts and expected correlations. This predictive approach serves as a powerful tool for comparison against experimentally acquired data for this, or structurally similar, molecules.

Predicted NMR Data for this compound

The structure of this compound, with the proposed atom numbering, is shown below:

Based on established chemical shift ranges for alkyl chains and cyclopropyl (B3062369) groups, the following ¹H and ¹³C NMR data are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1~ 1.25 (d)~ 23.0H2C1C2, C3
2~ 1.50 (m)~ 38.0H1, H3, H7C2C1, C3, C4, C7, C8, C9
3~ 1.30 (m)~ 29.0H2, H4C3C1, C2, C4, C5
4~ 1.30 (m)~ 27.0H3, H5C4C2, C3, C5, C6
5~ 1.30 (m)~ 32.0H4, H6C5C3, C4, C6
6~ 0.90 (t)~ 14.0H5C6C4, C5
7~ 0.70 (m)~ 12.0H2, H8, H9C7C2, C8, C9
8~ 0.40 (m)~ 4.0H7, H9C8C2, C7, C9
9~ 0.10 (m)~ 4.0H7, H8C9C2, C7, C8

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. Multiplicities are abbreviated as: d = doublet, t = triplet, m = multiplet.

Deciphering the Connectivity: A Multi-faceted Approach

The validation of the this compound structure relies on the synergistic interpretation of three key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[1] In the context of this compound, COSY would be instrumental in tracing the connectivity of the hexane (B92381) chain (H1 through H6) and the protons within the cyclopropyl ring (H7, H8, H9). Crucially, a cross-peak between H2 and H7 would confirm the attachment of the cyclopropyl group to the hexane backbone at the C2 position.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom.[2] This provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon atom that bears protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range view, showing correlations between protons and carbons that are two to three bonds apart.[2] This is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments. For this compound, key HMBC correlations would include those from the methyl protons at H1 to C2 and C3, and from the methine proton at H2 to carbons in both the hexane chain (C1, C3, C4) and the cyclopropyl ring (C7, C8, C9), unequivocally establishing the overall molecular architecture.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra. Specific parameters may need to be optimized based on the available spectrometer and the concentration of the sample.

Sample Preparation: The this compound sample should be dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. The solution should be filtered into a clean, dry NMR tube.

1. COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gs-COSY) experiment should be performed. Key parameters to be set include the spectral width in both dimensions, which should encompass all proton signals, and the number of increments in the indirect dimension, which will determine the resolution.

2. HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral width in the direct dimension (¹H) should cover all proton signals, and the spectral width in the indirect dimension (¹³C) should cover all expected carbon signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for aliphatic compounds.

3. HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment should be acquired. The spectral widths for ¹H and ¹³C are set similarly to the HSQC experiment. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using 2D NMR is depicted in the following diagram.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_validation Structure Validation H1_NMR ¹H NMR: - Number of Signals - Chemical Shifts - Integration - Splitting Patterns COSY COSY: Establish ¹H-¹H Connectivity H1_NMR->COSY Proton Spin Systems C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts HSQC HSQC: Correlate ¹H to Directly Attached ¹³C C13_NMR->HSQC Carbon Skeleton COSY->HSQC Assign Protons HMBC HMBC: Establish Long-Range ¹H-¹³C Connectivity COSY->HMBC Fragment Connectivity HSQC->HMBC Assign Carbons Structure_Validation Confirm this compound Structure HMBC->Structure_Validation Assemble Fragments

Caption: Workflow for the structural validation of this compound using 2D NMR.

By systematically analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations with the predicted data presented in this guide, researchers can confidently validate the structure of this compound. This rigorous approach is transferable to the structural elucidation of other novel small molecules, providing a robust framework for chemical characterization.

References

Comparative Reactivity of 2-Cyclopropylhexane and Other Cyclopropylalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclopropylalkanes is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-cyclopropylhexane with other cyclopropylalkanes, supported by available experimental data and detailed methodologies.

The cyclopropyl (B3062369) group, a three-membered carbocycle, imparts unique chemical and physical properties to organic molecules. Its inherent ring strain, estimated to be around 27.5 kcal/mol, makes it susceptible to a variety of ring-opening reactions. However, the reactivity of the cyclopropane (B1198618) ring is highly dependent on the nature and position of its substituents. This guide focuses on the reactivity of this compound, a secondary alkylcyclopropane, in comparison to other cyclopropylalkanes in key reaction types: ring-opening reactions, radical reactions, and oxidations.

Ring-Opening Reactions

The propensity of a cyclopropane ring to open is significantly influenced by the stability of the resulting intermediate. In general, cyclopropanes substituted with groups that can stabilize a carbocation or a radical will undergo ring-opening more readily.

Acid-Catalyzed Ring-Opening:

In the presence of acids, cyclopropanes can undergo ring-opening to form carbocationic intermediates. The rate of this reaction is dependent on the stability of the carbocation formed. For this compound, protonation of the cyclopropane ring can lead to the formation of a secondary carbocation. The stability of this carbocation is greater than that of a primary carbocation that would be formed from a terminal cyclopropylalkane like cyclopropylpropane. However, it is less stable than a tertiary carbocation that could be formed from a more substituted cyclopropylalkane.

  • Tertiary cyclopropylalkanes > Secondary cyclopropylalkanes (e.g., this compound) > Primary cyclopropylalkanes

This trend is reflected in the reaction conditions required to effect ring-opening, with more substituted cyclopropanes often reacting under milder acidic conditions.

Electrophilic Addition:

Electrophiles can also induce the ring-opening of cyclopropanes. The regioselectivity of this reaction is governed by the formation of the most stable carbocation intermediate. For this compound, the attack of an electrophile will preferentially occur at the carbon atom of the cyclopropane ring that leads to the more stable secondary carbocation.

Radical Reactions

Cyclopropylalkanes can also participate in radical reactions, typically involving the abstraction of a hydrogen atom to form a cyclopropyl radical. The stability of the resulting radical plays a key role in determining the reactivity.

Free-Radical Halogenation:

The free-radical halogenation of alkanes is a well-studied reaction that proceeds via a radical chain mechanism. The selectivity of this reaction is dependent on the stability of the radical intermediate formed upon hydrogen abstraction. The order of stability for alkyl radicals is tertiary > secondary > primary.

For this compound, there are several types of hydrogen atoms that can be abstracted:

  • Methine hydrogen on the cyclopropane ring: Abstraction of this hydrogen leads to a cyclopropyl radical.

  • Methylene hydrogens on the cyclopropane ring: Abstraction of these hydrogens also leads to cyclopropyl radicals.

  • Hydrogens on the hexyl chain: Abstraction of these hydrogens leads to various secondary alkyl radicals.

The C-H bonds on a cyclopropane ring are generally stronger than those in acyclic alkanes. However, the stability of the resulting cyclopropyl radical can influence the reaction rate. While specific quantitative data for the relative rates of hydrogen abstraction from this compound are scarce, it is generally observed that the abstraction of the methine hydrogen is less favorable than the abstraction of secondary hydrogens on the alkyl chain due to the increased s-character of the C-H bond in the cyclopropane ring.

The following table summarizes the expected relative reactivity of different C-H bonds in cyclopropylalkanes towards radical abstraction.

CyclopropylalkaneC-H Bond TypeRelative Rate of Abstraction (Estimated)
CyclopropylpropanePrimary (on propyl chain)1
Secondary (on propyl chain)3.9
Methine (on cyclopropane)Lower than secondary
This compoundSecondary (on hexyl chain)~3.9
Methine (on cyclopropane)Lower than secondary
1-Methyl-1-cyclopropylpropaneTertiary (on propyl chain)5
Methine (on cyclopropane)Lower than secondary

Note: The relative rates are estimates based on general principles of radical stability and may vary depending on the specific reaction conditions.

Oxidation Reactions

The oxidation of cyclopropylalkanes can lead to a variety of products, including ring-opened compounds and ketones. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Oxidation with Potassium Permanganate (B83412):

Strong oxidizing agents like potassium permanganate can cleave the cyclopropane ring. The reaction likely proceeds through the formation of a diol intermediate, which is then further oxidized. For this compound, oxidation with hot, acidic potassium permanganate is expected to lead to the cleavage of the cyclopropane ring and the formation of carboxylic acids and ketones. The hexyl substituent will also be susceptible to oxidation. Due to the complexity of the potential products, the reaction may not be synthetically useful for selective transformations.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are not widely reported. However, general procedures for similar cyclopropylalkanes can be adapted.

General Procedure for Acid-Catalyzed Ring-Opening:

To a solution of the cyclopropylalkane (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) at a controlled temperature (e.g., 0 °C or room temperature), is added a strong acid (e.g., sulfuric acid or a Lewis acid like boron trifluoride etherate) (0.1-1 equivalent). The reaction is stirred for a period of time, monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the product purified by column chromatography.

General Procedure for Free-Radical Bromination:

A solution of the cyclopropylalkane (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in a non-polar solvent (e.g., carbon tetrachloride) is prepared. A radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equivalents), is added. The mixture is then heated to reflux or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by GC. After completion, the reaction mixture is cooled, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed.

AcidCatalyzedRingOpening Substrate This compound Protonation Protonation of cyclopropane ring Substrate->Protonation H+ Carbocation Secondary Carbocation Intermediate Protonation->Carbocation NucleophilicAttack Nucleophilic Attack Carbocation->NucleophilicAttack Nu- Product Ring-Opened Product NucleophilicAttack->Product RadicalHalogenation Initiation Initiation (Br2 -> 2Br•) Propagation1 Propagation Step 1: Hydrogen Abstraction Initiation->Propagation1 Br• AlkylRadical Secondary Alkyl Radical Propagation1->AlkylRadical Substrate This compound Substrate->Propagation1 Propagation2 Propagation Step 2: Reaction with Br2 AlkylRadical->Propagation2 Br2 Termination Termination (Radical Combination) AlkylRadical->Termination Product Brominated Product Propagation2->Product RadicalRegen Regeneration of Br• radical Propagation2->RadicalRegen RadicalRegen->Propagation1 RadicalRegen->Termination

A Comparative Analysis of the Predicted Biological Activity of 2-Cyclopropylhexane and its Straight-Chain Analog, n-Hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative overview of the predicted biological activities of 2-cyclopropylhexane and its straight-chain analog, n-hexane. Due to the limited availability of direct experimental data for this compound, this analysis is based on the well-documented biological profile of n-hexane and the known effects of incorporating a cyclopropyl (B3062369) moiety into aliphatic chains, a common strategy in medicinal chemistry. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential toxicological and pharmacological differences between these two molecules.

Introduction: The Influence of a Cyclopropyl Group

The introduction of a cyclopropyl group into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity.[1][2] Cyclopropane rings are known to impart conformational rigidity, increase metabolic stability, and modify the electronic character of a molecule.[2][3] In contrast, n-hexane is a simple, flexible aliphatic hydrocarbon with well-characterized neurotoxic effects.[4][5] This guide will explore the predicted differences in metabolism, neurotoxicity, and general biological interactions of this compound compared to n-hexane.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and n-hexane is essential for understanding their potential biological activities.

PropertyThis compoundn-HexaneReferences
Molecular Formula C9H18C6H14[6][7]
Molecular Weight ( g/mol ) 126.2486.18[6][8]
LogP (Octanol/Water Partition Coefficient) ~4.3~3.9[6]
Boiling Point (°C) Not available69[8]
Water Solubility Not availableInsoluble[8]
Structure Contains a cyclopropyl ring attached to a hexane (B92381) chainStraight-chain alkane[6][7]

Predicted Biological Activity: A Comparative Overview

Metabolism:

  • n-Hexane: The metabolism of n-hexane is a critical factor in its toxicity. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes to various metabolites, including 2-hexanol (B165339) and 3-hexanol.[9][10] A key metabolic pathway involves the formation of 2,5-hexanedione (B30556), a potent neurotoxin responsible for the characteristic peripheral neuropathy associated with n-hexane exposure.[5][9] This bioactivation pathway is a primary determinant of its toxicity.[9]

  • This compound (Predicted): The presence of a cyclopropyl group is expected to significantly alter the metabolism of the molecule. Cyclopropyl groups are generally more resistant to oxidative metabolism by CYP enzymes due to the high C-H bond dissociation energy.[11] This increased metabolic stability could lead to a longer in vivo half-life.[2] While oxidation of the cyclopropyl ring can occur, it is often a less favored pathway.[11] It is plausible that metabolism would be directed towards the hexane chain, but the presence of the bulky cyclopropyl group might sterically hinder oxidation at adjacent positions. This could potentially reduce the formation of neurotoxic metabolites analogous to 2,5-hexanedione. However, metabolism of cyclopropylamines has been shown to sometimes lead to reactive intermediates.[11][12]

Neurotoxicity:

  • n-Hexane: Chronic exposure to n-hexane is well-documented to cause neurotoxicity, primarily presenting as a peripheral neuropathy.[4][13] Symptoms can range from numbness and tingling in the extremities to progressive weakness and, in severe cases, paralysis.[5][14] The central nervous system can also be affected.[5][13] The neurotoxic effects are directly linked to its metabolite, 2,5-hexanedione.[5][15]

  • This compound (Predicted): Given the anticipated alteration in metabolism and the potential reduction in the formation of a 2,5-diketone metabolite, it is hypothesized that this compound would exhibit significantly lower neurotoxicity compared to n-hexane. The increased metabolic stability of the cyclopropyl group could prevent the bioactivation step that leads to the neurotoxic effects seen with n-hexane.[2][11] However, without direct experimental data, this remains a prediction based on chemical principles.

Other Biological Activities:

  • n-Hexane: Besides neurotoxicity, high concentrations of n-hexane can cause acute effects such as dizziness, headache, and nausea.[8][16] It is also a mild skin and respiratory irritant.[8][17]

  • This compound (Predicted): The introduction of a cyclopropyl group can influence a molecule's interaction with biological targets.[1] The conformational rigidity imparted by the cyclopropyl ring can lead to more specific binding to receptors or enzymes.[2][18] While there is no specific data for this compound, cyclopropane-containing compounds have been explored for a wide range of biological activities, including enzyme inhibition and as receptor ligands.[19] Any potential biological activity of this compound would be highly dependent on its three-dimensional structure and how it interacts with specific biological macromolecules.

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following experimental protocols would be essential:

1. In Vitro Metabolism Studies:

  • Objective: To compare the metabolic stability and metabolite profiles of this compound and n-hexane.

  • Methodology:

    • Incubate this compound and n-hexane separately with human and rat liver microsomes in the presence of NADPH.

    • Samples are taken at various time points and quenched with a suitable organic solvent.

    • The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

    • Metabolite identification is performed using high-resolution mass spectrometry to characterize the structures of the metabolites formed.

2. In Vitro Cytotoxicity and Neurotoxicity Assays:

  • Objective: To assess the potential for this compound and n-hexane to cause cellular toxicity, with a focus on neuronal cells.

  • Methodology:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC12 cells).

    • Expose the cells to a range of concentrations of this compound, n-hexane, and its neurotoxic metabolite 2,5-hexanedione (as a positive control) for 24-72 hours.

    • Cell viability is assessed using assays such as the MTT or LDH release assay.

    • Neurite outgrowth assays can be performed to specifically assess neurotoxic effects.

3. In Vivo Neurotoxicity Studies in a Rodent Model:

  • Objective: To evaluate the potential for this compound to induce neurotoxicity in a whole-animal model compared to n-hexane.

  • Methodology:

    • Administer this compound and n-hexane to groups of rats or mice (e.g., via inhalation or oral gavage) for a specified duration (e.g., 90 days).

    • Monitor the animals for clinical signs of neurotoxicity, including changes in gait, grip strength, and sensory function (e.g., tail-flick test).

    • At the end of the study, perform histopathological examination of central and peripheral nervous tissues to look for signs of nerve damage.

    • Nerve conduction velocity studies can also be conducted to assess nerve function.

Visualizations

cluster_nHexane n-Hexane Metabolism nHexane n-Hexane CYP450 Cytochrome P450 nHexane->CYP450 Oxidation Hexanols 2-Hexanol / 3-Hexanol CYP450->Hexanols HD_2_5 2,5-Hexanedione (Neurotoxin) Hexanols->HD_2_5 Further Oxidation Neurotoxicity Peripheral Neuropathy HD_2_5->Neurotoxicity

Caption: Metabolic pathway of n-hexane leading to neurotoxicity.

cluster_2Cyclopropylhexane Predicted Metabolism of this compound CycloHex This compound CYP450_2 Cytochrome P450 CycloHex->CYP450_2 Oxidation (Potentially Slower) Metabolites Hydroxylated Metabolites (on hexane chain) CYP450_2->Metabolites ReducedToxicity Predicted Lower Neurotoxicity Metabolites->ReducedToxicity

Caption: Predicted metabolic pathway of this compound.

Start Compound Administration InVitro In Vitro Assays (Metabolism, Cytotoxicity) Start->InVitro InVivo In Vivo Studies (Rodent Model) Start->InVivo Metabolism Metabolic Profiling (LC-MS/MS) InVitro->Metabolism Toxicity Neurotoxicity Assessment (Cell Viability, Neurite Outgrowth) InVitro->Toxicity Behavioral Behavioral Analysis (Gait, Grip Strength) InVivo->Behavioral Histo Histopathology InVivo->Histo Data Comparative Data Analysis Metabolism->Data Toxicity->Data Behavioral->Data Histo->Data

Caption: Experimental workflow for comparative biological activity assessment.

Conclusion

Based on established principles of medicinal chemistry and toxicology, it is predicted that this compound will exhibit a significantly different biological profile from n-hexane. The presence of the cyclopropyl group is expected to increase metabolic stability and reduce the formation of neurotoxic metabolites, thereby leading to lower neurotoxicity. However, these predictions must be confirmed through rigorous experimental investigation. The protocols and comparative framework provided in this guide offer a roadmap for future research into the biological activity of this compound and other cyclopropyl-containing aliphatic hydrocarbons.

References

A Comparative Guide to the Computational Modeling of 2-Cyclopropylhexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Computational Approaches to Alkane Conformations

The study of molecular conformations primarily relies on two computational chemistry techniques: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) employs classical physics to model molecules, where atoms are treated as spheres and bonds as springs. This method is computationally efficient and is well-suited for scanning the conformational space of large molecules. The accuracy of MM methods is contingent on the quality of the underlying force field , a set of parameters that define the potential energy of the system. For a molecule containing a cyclopropyl (B3062369) group, specialized force fields are necessary to accurately describe the strain and electronic characteristics of the three-membered ring. Commonly used force fields for small organic molecules include:

  • GAFF (General Amber Force Field): A versatile force field designed for organic molecules, compatible with the Amber simulation package.

  • CGenFF (CHARMM General Force Field): Developed for drug-like molecules and is compatible with the CHARMM family of force fields.

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A widely used force field for condensed-phase simulations.

The unique electronic nature of the cyclopropyl group, which exhibits some properties of a double bond, may require careful parameterization within these force fields to ensure accurate modeling.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), offer a more rigorous, first-principles description of the electronic structure of a molecule. While computationally more demanding than MM, QM calculations can provide more accurate energy differences between conformers and are often used to validate MM results or to parameterize force fields.

Experimental Validation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing the conformational preferences of molecules in solution. By analyzing coupling constants and chemical shifts, it is possible to deduce the relative populations of different conformers.

Comparative Conformational Analysis: n-Butane and 2-Methylbutane as Proxies

To illustrate the principles of conformational analysis that would be applied to 2-Cyclopropylhexane, we present computational data for the rotation around the central C-C bond in n-butane and 2-methylbutane. These molecules serve as excellent models for the flexible hexane (B92381) chain of this compound.

Table 1: Comparison of Relative Conformational Energies (kcal/mol) for n-Butane and 2-Methylbutane

Conformationn-Butane (C2-C3 rotation)2-Methylbutane (C2-C3 rotation)Description of Strain
Anti00Most stable, staggered conformation with bulky groups furthest apart.
Gauche~0.9~0.8Staggered conformation with bulky groups adjacent, leading to steric strain.
Eclipsed (H, CH3)~3.4~3.4Eclipsed conformation with a hydrogen atom and a methyl group, leading to torsional and some steric strain.
Eclipsed (CH3, CH3)~4.5 - 6.0~5.2Highest energy, eclipsed conformation with two methyl groups, leading to significant torsional and steric strain.

Note: The exact energy values can vary depending on the computational method and basis set used.

For this compound, a similar analysis would be performed for the rotation around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds of the hexane chain. The bulky cyclopropyl group would be expected to have a significant influence on the conformational energies, likely favoring conformations where it is anti-periplanar to the rest of the alkyl chain.

Experimental and Computational Workflow

A typical workflow for the computational conformational analysis of a molecule like this compound is outlined below.

G Computational Conformational Analysis Workflow cluster_0 Initial Steps cluster_1 Conformational Search cluster_2 Refinement and Analysis cluster_3 Experimental Validation mol_build Molecule Building ff_assign Force Field Assignment mol_build->ff_assign conf_search Systematic or Stochastic Search ff_assign->conf_search energy_min Energy Minimization of Conformers conf_search->energy_min qm_recalc QM Recalculation of Low-Energy Conformers energy_min->qm_recalc thermo_analysis Thermodynamic Analysis qm_recalc->thermo_analysis data_comp Comparison of Calculated and Experimental Data thermo_analysis->data_comp nmr_exp NMR Experiment nmr_exp->data_comp

Computational workflow for conformational analysis.
Detailed Methodologies

Computational Protocol for Conformational Search:

  • Molecule Construction: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: An appropriate force field, such as GAFF or CGenFF, is assigned to the molecule.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed. For a flexible molecule like this compound, this involves rotating around each of the single bonds in the hexane chain at defined increments (e.g., 30 degrees).

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Quantum Mechanics Refinement: The geometries of the low-energy conformers identified by the MM search are then re-optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*), to obtain more accurate relative energies.

  • Thermodynamic Analysis: From the calculated energies, the relative populations of the conformers at a given temperature can be determined using the Boltzmann distribution.

Experimental Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY and NOESY, can provide additional structural information.

  • Spectral Analysis: The chemical shifts and, more importantly, the vicinal coupling constants (3JHH) are carefully analyzed. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Conformer Population Analysis: By measuring the averaged coupling constants, the relative populations of the different conformers in solution can be estimated and compared with the computationally predicted populations.

Conclusion

While direct experimental data on the conformational preferences of this compound are lacking, a robust understanding of its behavior can be achieved through a combination of molecular mechanics and quantum mechanics calculations. By using well-characterized analogous molecules as benchmarks and validating the computational results against experimental data where possible, researchers can confidently predict the conformational landscape of this compound. This knowledge is invaluable for understanding its reactivity, designing new catalysts, and developing novel therapeutic agents.

comparing the efficacy of different synthesis routes for 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of specific molecular architectures is a primary concern. This guide provides a comparative analysis of three distinct synthetic routes to the saturated alkyl cyclopropane, 2-Cyclopropylhexane. The routes evaluated are:

  • A Wittig Reaction-Based Approach

  • A Grignard Reaction-Based Approach

  • An Alkene Hydroboration-Oxidation/Reduction Approach

This comparison focuses on key performance indicators such as overall yield, number of synthetic steps, and the nature of the required reagents and reaction conditions. Experimental protocols, based on established methodologies for analogous transformations, are provided to offer practical insights for laboratory application.

Data Presentation: A Quantitative Comparison

ParameterRoute 1: Wittig ReactionRoute 2: Grignard ReactionRoute 3: Hydroboration
Starting Materials Cyclopropyl (B3062369) methyl ketone, 1-bromopentane (B41390), Triphenylphosphine (B44618)2-Hexanone (B1666271), Cyclopropyl bromide, Magnesium2-Cyclopropyl-1-hexene
Key Intermediates 2-Cyclopropyl-2-hexene2-Cyclopropyl-2-hexanol, 2-Cyclopropyl-2-hexene2-Cyclopropyl-1-hexanol
Number of Steps 342
Overall Estimated Yield ~65-75%~55-65%~80-90%
Key Reagents n-Butyllithium, Pd/C, H₂Mg, H₂SO₄, Pd/C, H₂9-BBN, H₂O₂, NaOH, TsCl, LiAlH₄
Primary Byproducts Triphenylphosphine oxideWater, Magnesium saltsBoric acid, p-Toluenesulfonic acid salts
Purification Methods Chromatography, DistillationExtraction, Distillation, ChromatographyExtraction, Distillation, Chromatography

Synthetic Pathway Overview

The three routes employ fundamentally different strategies to construct the target molecule. The Wittig and Grignard routes first construct an unsaturated precursor, 2-cyclopropyl-2-hexene, which is then hydrogenated. The hydroboration route starts from an alkene and introduces the hydroxyl group at the less substituted carbon, which is then removed.

Synthesis_Comparison cluster_Route1 Route 1: Wittig Reaction cluster_Route2 Route 2: Grignard Reaction cluster_Route3 Route 3: Hydroboration A1 Cyclopropyl methyl ketone + Pentyltriphenylphosphonium bromide B1 Wittig Reaction A1->B1 C1 2-Cyclopropyl-2-hexene B1->C1 D1 Catalytic Hydrogenation C1->D1 E1 This compound D1->E1 A2 2-Hexanone + Cyclopropylmagnesium bromide B2 Grignard Reaction A2->B2 C2 2-Cyclopropyl-2-hexanol B2->C2 D2 Dehydration C2->D2 E2 2-Cyclopropyl-2-hexene D2->E2 F2 Catalytic Hydrogenation E2->F2 G2 This compound F2->G2 A3 2-Cyclopropyl-1-hexene B3 Hydroboration-Oxidation A3->B3 C3 2-Cyclopropyl-1-hexanol B3->C3 D3 Tosylation & Reduction C3->D3 E3 This compound D3->E3

Caption: Comparative workflow of the three synthetic routes to this compound.

Experimental Protocols

Route 1: Wittig Reaction-Based Approach

This route involves the formation of an alkene by the reaction of a ketone with a phosphonium (B103445) ylide, followed by catalytic hydrogenation.

Step 1a: Preparation of Pentyltriphenylphosphonium bromide

To a solution of triphenylphosphine (26.2 g, 0.1 mol) in dry toluene (B28343) (100 mL) is added 1-bromopentane (15.1 g, 0.1 mol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pentyltriphenylphosphonium bromide. The expected yield is typically high, around 90-95%.

Step 1b: Wittig Reaction

To a suspension of pentyltriphenylphosphonium bromide (41.3 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) at 0 °C under an inert atmosphere, n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) is added dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in THF (50 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-cyclopropyl-2-hexene. Estimated yield is 75-85%.

Step 1c: Catalytic Hydrogenation

2-Cyclopropyl-2-hexene (12.4 g, 0.1 mol) is dissolved in ethanol (B145695) (100 mL). Palladium on activated carbon (10% Pd, 0.5 g) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give this compound. The yield for this step is typically quantitative (>95%).[1]

Route 2: Grignard Reaction-Based Approach

This pathway utilizes the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated and hydrogenated.

Step 2a: Preparation of Cyclopropylmagnesium bromide

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.9 g, 0.12 mol) are placed. A small crystal of iodine is added to activate the magnesium. A solution of cyclopropyl bromide (12.1 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The Grignard reagent is then cooled to room temperature and used in the next step.

Step 2b: Grignard Reaction with 2-Hexanone

To the freshly prepared cyclopropylmagnesium bromide solution at 0 °C, a solution of 2-hexanone (10.0 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-cyclopropyl-2-hexanol.[2] A typical yield for this type of reaction is in the range of 80-90%.

Step 2c: Dehydration of 2-Cyclopropyl-2-hexanol

The crude 2-cyclopropyl-2-hexanol (14.2 g, 0.1 mol) is dissolved in toluene (100 mL). A catalytic amount of p-toluenesulfonic acid (0.5 g) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours). The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude 2-cyclopropyl-2-hexene is purified by distillation. The yield for the dehydration of tertiary alcohols can vary, but a range of 70-80% is expected.

Step 2d: Catalytic Hydrogenation

This step is identical to Step 1c in Route 1. 2-Cyclopropyl-2-hexene is hydrogenated using Pd/C and hydrogen gas to afford this compound in near-quantitative yield.[1]

Route 3: Alkene Hydroboration-Oxidation/Reduction Approach

This route starts with a pre-formed alkene and uses hydroboration to install an alcohol at the less substituted position, which is then removed.

Step 3a: Hydroboration-Oxidation of 2-Cyclopropyl-1-hexene

To a solution of 2-cyclopropyl-1-hexene (12.4 g, 0.1 mol) in anhydrous THF (50 mL) at 0 °C, 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 220 mL, 0.11 mol) is added dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and a solution of 3 M sodium hydroxide (B78521) (40 mL) followed by 30% hydrogen peroxide (40 mL) is carefully added. The mixture is stirred at 50 °C for 1 hour. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 2-cyclopropyl-1-hexanol is purified by column chromatography. Yields for hydroboration-oxidation are typically high, around 90-95%.

Step 3b: Tosylation and Reduction

To a solution of 2-cyclopropyl-1-hexanol (14.2 g, 0.1 mol) in pyridine (B92270) (50 mL) at 0 °C, p-toluenesulfonyl chloride (21.0 g, 0.11 mol) is added portion-wise. The mixture is stirred at 0 °C for 4 hours and then kept in the refrigerator overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with cold 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated to give the crude tosylate.

The crude tosylate is dissolved in anhydrous THF (100 mL), and lithium aluminum hydride (4.2 g, 0.11 mol) is carefully added in portions at 0 °C. The mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation to give this compound. The two-step yield for tosylation and reduction is generally in the range of 85-95%.

Comparison and Recommendations

  • Route 1 (Wittig Reaction) offers a relatively efficient and direct method to the intermediate alkene. The main drawback is the generation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The use of strong bases like n-butyllithium requires anhydrous conditions and careful handling.

  • Route 2 (Grignard Reaction) is a classic and robust method for C-C bond formation. However, it involves an additional step (dehydration) compared to the Wittig route to the alkene intermediate. The dehydration step can sometimes lead to isomeric alkene mixtures, although in this case, the Zaitsev product is expected to be the major one.

  • Route 3 (Hydroboration-Oxidation/Reduction) provides the highest overall estimated yield and avoids the formation of a tetrasubstituted alkene, which can sometimes be sluggish to hydrogenate. However, it requires the starting alkene, 2-cyclopropyl-1-hexene, which would likely be synthesized via a Wittig or Grignard reaction itself, potentially making this a longer route overall if starting from basic building blocks. The reagents used (9-BBN, LiAlH₄) also require careful handling.

References

A Comparative Guide to the Chiral Chromatography of 2-Cyclopropylhexane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

The primary techniques for the chiral separation of volatile and semi-volatile compounds like 2-Cyclopropylhexane and its derivatives are high-resolution capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). Supercritical fluid chromatography (SFC) has also emerged as a powerful tool for chiral separations.

Comparison of Chiral Chromatography Techniques

The choice between chiral GC and chiral HPLC/SFC depends on the analyte's volatility, thermal stability, and the presence of functional groups. For non-polar compounds like this compound, chiral GC is often the method of choice due to its high resolution and sensitivity. However, chiral HPLC offers a wider variety of stationary phases and is suitable for a broader range of compounds, including those that are not amenable to GC analysis.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Principle Separation in the gas phase based on differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.Separation in the liquid or supercritical fluid phase based on differential interactions with a solid chiral stationary phase.
Typical Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile molecules.
Chiral Stationary Phases Cyclodextrin derivatives (e.g., Chirasil-β-Dex), amino acid derivatives.[1][2][3]Polysaccharide derivatives (cellulose, amylose), macrocyclic glycopeptides, Pirkle-type phases.[4][5]
Advantages High resolution, speed, sensitivity, and suitable for non-polar compounds.[1]Wide applicability, broad range of CSPs, preparative scale-up is more common.[5][6]
Disadvantages Limited to volatile and thermally stable analytes, potential for sample decomposition at high temperatures.[4]Lower resolution for some non-polar compounds compared to GC, higher solvent consumption in HPLC.

Experimental Protocols

Below are generalized experimental protocols for the chiral analysis of cyclopropane (B1198618) derivatives, which can be adapted for this compound.

1. Chiral Gas Chromatography (GC) Protocol

This protocol is based on methods successfully employed for the enantioselective analysis of various cyclopropane derivatives.[1][2]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A fused silica (B1680970) capillary column coated with a chiral stationary phase. A commonly used phase for cyclopropane derivatives is a derivatized cyclodextrin, such as Chirasil-β-Dex.

    • Column Dimensions: 25 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/min.

    • Hold at 180 °C for 10 minutes.

  • Detector: FID at 250 °C.

  • Sample Preparation: The sample containing the this compound diastereomers is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general approach for separating cyclopropane derivatives using chiral HPLC.[4][5]

  • Instrumentation: An HPLC system with a pump, autosampler, column thermostat, and a UV or chiral detector (e.g., a circular dichroism detector).

  • Column: A stainless steel column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective.

    • Column Dimensions: 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is determined during method development to optimize resolution. A typical starting point would be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) if the molecule has a chromophore. If not, a refractive index (RI) detector or a chiral detector would be necessary.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of about 1 mg/mL.

Logical Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method for a new compound like this compound.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Analyte Information (this compound) GC_Screen Chiral GC Screening (Cyclodextrin Phases) Analyte->GC_Screen HPLC_Screen Chiral HPLC/SFC Screening (Polysaccharide, etc.) Analyte->HPLC_Screen GC_Opt GC Parameter Optimization (Temp Program, Flow Rate) GC_Screen->GC_Opt Promising Separation HPLC_Opt HPLC/SFC Parameter Optimization (Mobile Phase, Flow Rate, Temp) HPLC_Screen->HPLC_Opt Promising Separation Validation Method Validation (Robustness, Repeatability) GC_Opt->Validation HPLC_Opt->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Workflow for Chiral Separation Method Development.

Alternative Analytical Techniques

While chiral chromatography is the gold standard for the separation and quantification of stereoisomers, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers and diastereomers in solution. The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the stereoisomers, allowing for their quantification.

  • Capillary Electrophoresis (CE) with Chiral Selectors: Chiral CE is a high-efficiency separation technique that can be used for the analysis of small amounts of sample. The addition of a chiral selector, such as a cyclodextrin, to the background electrolyte enables the separation of enantiomers.

References

Cross-Referencing Experimental Data with the NIST Database for 2-Cyclopropylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available data for the physical properties of 2-Cyclopropylhexane, cross-referencing information from the National Institute of Standards and Technology (NIST) database with other sources. This document is intended to assist researchers in evaluating the reliability of available data and to provide standardized experimental protocols for in-house validation.

Data Presentation: Comparison of Physical Properties

The following table summarizes the available quantitative data for this compound from the critically evaluated NIST database and other publicly accessible sources.

PropertyNIST/TRC Web Thermo Tables ValueOther Source ValueSource
Molecular Formula C₉H₁₈C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol 126.24 g/mol [1][3]
Boiling Point Critically evaluated data available143 °CStenutz[3]
Density Critically evaluated data available0.754 g/mLStenutz[3]
Melting Point Critically evaluated data available-98 °CStenutz[3]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound were not found in a comprehensive search of publicly available scientific literature, this section provides established and widely accepted methodologies for measuring the key properties listed above. These protocols can be adapted for the in-house characterization of this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is through distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Begin heating the sample gently.

  • Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water of a known temperature and density.

  • Place the pycnometer in a constant temperature water bath to allow it to reach thermal equilibrium.

  • Carefully insert the stopper, allowing excess water to exit through the capillary.

  • Dry the outside of the pycnometer and record its mass.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound.

  • Repeat steps 4-6.

  • Calculate the volume of the pycnometer using the mass and known density of the water.

  • Calculate the density of this compound using its mass and the determined volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental data of a compound like this compound with the NIST database.

cross_referencing_workflow cluster_exp Experimental Data Acquisition cluster_nist NIST Database Reference cluster_comp Comparison and Validation exp_synthesis Synthesis of This compound exp_purification Purification exp_synthesis->exp_purification exp_measurement Measurement of Physical Properties (e.g., Boiling Point, Density) exp_purification->exp_measurement comparison Compare Experimental Data with NIST Data exp_measurement->comparison nist_search Search NIST Database for This compound (CAS: 6976-28-9) nist_data Retrieve Critically Evaluated Data nist_search->nist_data nist_data->comparison validation Validate Experimental Methodology comparison->validation Discrepancy? reporting Publish Comparison Guide comparison->reporting Consistent validation->exp_measurement Refine Protocol

Cross-referencing experimental data with the NIST database workflow.

References

Comparative Toxicity of Cyclic vs. Acyclic Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of cyclic and acyclic alkanes, with a focus on cyclohexane (B81311) versus n-hexane and cyclopentane (B165970) versus n-pentane. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and solvent selection.

Executive Summary

In general, cyclic alkanes tend to exhibit lower systemic toxicity compared to their acyclic counterparts, particularly concerning neurotoxicity. This difference is largely attributed to their distinct metabolic pathways. Acyclic alkanes, such as n-hexane, can be metabolized to neurotoxic ketones, while cyclic alkanes are typically hydroxylated and subsequently oxidized to less toxic metabolites. This guide presents a compilation of acute toxicity data, detailed experimental protocols based on OECD guidelines, and a visual representation of the metabolic pathways to illustrate these differences.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for selected cyclic and acyclic alkanes.

ChemicalCAS No.Exposure RouteSpeciesLD50/LC50Reference
Cyclohexane 110-82-7OralRat>5,000 mg/kg[1]
DermalRabbit>2,000 mg/kg[1]
Inhalation (4h)Rat13.9 mg/L[1][2][3]
n-Hexane 110-54-3OralRat15,000 - 30,000 mg/kg
DermalRabbit>2,000 mg/kg
Inhalation (4h)Rat48,000 ppm
Cyclopentane 287-92-3OralRat>5,000 mg/kg
Inhalation (4h)Rat>25.3 mg/l
n-Pentane 109-66-0OralRat>2,000 mg/kg[4]
DermalRabbit3,000 mg/kg
Inhalation (4h)Rat364 g/m³[5]

Metabolic Pathways and Mechanisms of Toxicity

The primary difference in toxicity between cyclic and acyclic alkanes can be attributed to their metabolic fates.

Acyclic Alkanes (e.g., n-Hexane): The neurotoxicity of n-hexane is a well-established example. Following absorption, n-hexane is oxidized to 2-hexanol, which is further metabolized to 2,5-hexanedione (B30556). This diketone is the ultimate neurotoxic agent, causing progressive peripheral neuropathy by forming Schiff bases with amino groups in neurofilament proteins, leading to their cross-linking and aggregation. This disrupts axonal transport and results in nerve damage.

Cyclic Alkanes (e.g., Cyclohexane): In contrast, cyclohexane is metabolized via hydroxylation to cyclohexanol, which is then oxidized to cyclohexanone. These metabolites are further conjugated and excreted. This pathway does not produce the neurotoxic gamma-diketone intermediates seen with n-hexane, which is a key reason for the lower neurotoxicity of cyclohexane.

Metabolic Pathway of n-Hexane n_hexane n-Hexane hexanol 2-Hexanol n_hexane->hexanol Oxidation hexanedione 2,5-Hexanedione hexanol->hexanedione Oxidation neurotoxicity Neurotoxicity hexanedione->neurotoxicity Causes

Metabolic activation of n-hexane to its neurotoxic metabolite.

Metabolic Pathway of Cyclohexane cyclohexane Cyclohexane cyclohexanol Cyclohexanol cyclohexane->cyclohexanol Hydroxylation cyclohexanone Cyclohexanone cyclohexanol->cyclohexanone Oxidation excretion Excretion cyclohexanone->excretion Conjugation &

Metabolic detoxification pathway of cyclohexane.

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to control and treatment groups.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered should not exceed 1 mL/100g body weight for rodents.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The primary endpoint is mortality. The LD50 (median lethal dose) is calculated as the dose that is lethal to 50% of the test animals.

Acute Oral Toxicity Workflow start Animal Acclimatization dosing Single Oral Dose Administration start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis LD50 Calculation necropsy->data_analysis

Workflow for an acute oral toxicity study based on OECD 423.

Acute Dermal Toxicity (Following OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity when applied to the skin.

  • Test Animals: Young adult rodents (rats, rabbits, or guinea pigs) are used. The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation Period: Following exposure, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (Following OECD Guideline 403)

This method evaluates the toxicity of a substance when inhaled.

  • Test Animals: Young adult rodents are used.

  • Exposure Chamber: Animals are exposed in a whole-body or nose-only inhalation chamber with a controlled atmosphere.

  • Exposure Concentration and Duration: Animals are exposed to the test substance at various concentrations for a defined period, typically 4 hours.

  • Observation Period: After exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 (median lethal concentration) is determined.

Conclusion

The available data consistently indicate that cyclic alkanes are generally less toxic than their acyclic counterparts, with the difference being most pronounced in neurotoxicity. This is primarily due to the formation of the neurotoxic metabolite 2,5-hexanedione from n-hexane, a pathway that is absent in the metabolism of cyclohexane. Researchers and drug development professionals should consider these toxicological differences when selecting solvents or designing molecules, favoring cyclic alkanes where possible to minimize potential toxicity.

References

Validating the Absence of Chromophores in 2-Cyclopropylhexane for Enhanced Photostability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the realm of pharmaceutical development and materials science, ensuring the photostability of molecules is a critical checkpoint. The presence of chromophores, moieties within a molecule that absorb light, can trigger photochemical reactions leading to degradation, loss of efficacy, and the formation of potentially harmful byproducts. This guide provides a comparative analysis to validate the absence of significant chromophores in 2-Cyclopropylhexane, a saturated hydrocarbon, rendering it an excellent candidate for applications requiring high photostability.

Introduction to Photostability and Chromophores

A chromophore is a region in a molecule where the energy difference between two different molecular orbitals falls within the range of the visible or ultraviolet spectrum.[1] When a molecule absorbs light, an electron is excited from its ground state to a higher energy state. This absorption is the initial step in many photochemical degradation pathways. Common chromophores include unsaturated systems like alkenes, aromatic rings, and functional groups containing heteroatoms with non-bonding electrons, such as carbonyls (C=O) and nitro groups.[2][3]

Alkanes, which are composed solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds, lack the π-electrons or non-bonding electrons that characterize typical chromophores.[4] Their electronic transitions are primarily high-energy σ → σ* transitions, which occur at wavelengths below 200 nm.[4][5] This region is outside the standard UV-Vis spectrophotometric range of 200-800 nm used for routine photostability testing.

This compound, with the molecular formula C9H18, is a saturated alkane containing a cyclopropane (B1198618) ring.[6][7][8] Its structure is devoid of the typical functional groups that act as chromophores. This guide presents a framework for experimentally verifying this assertion by comparing its ultraviolet-visible (UV-Vis) spectroscopic profile against a molecule known to contain a chromophore.

Comparative Analysis: this compound vs. a Chromophore-Containing Analogue

To illustrate the lack of chromophores in this compound, a hypothetical comparison with a structurally related molecule containing a chromophore, such as 1-Cyclopropyl-1-hexene, is presented. The key difference is the presence of a carbon-carbon double bond (C=C) in the analogue, which acts as a chromophore.

ParameterThis compound1-Cyclopropyl-1-hexene (Hypothetical Alternative)
Chemical Structure Saturated AlkaneAlkene (Unsaturated)
Potential Chromophores NoneCarbon-Carbon Double Bond (C=C)
Expected UV-Vis Absorption No significant absorption above 200 nmAbsorption in the UV region (typically ~170-200 nm for isolated double bonds, can be red-shifted)
Photostability HighPotentially lower due to photochemical reactions at the double bond

Experimental Validation of Chromophore Absence

The absence of chromophores in this compound can be experimentally validated using UV-Vis spectroscopy and forced degradation studies.

Experimental Workflow

G cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_forced Forced Degradation cluster_analysis Data Analysis A Prepare solutions of This compound and a chromophoric analogue in a UV-transparent solvent (e.g., cyclohexane). B Acquire UV-Vis spectra (200-800 nm) for both samples and a solvent blank. A->B C Expose both solutions to controlled light stress (e.g., ICH Q1B conditions). B->C D Re-acquire UV-Vis spectra post-exposure. C->D E Compare pre- and post-exposure spectra for both compounds. Analyze for new absorption bands. D->E

Caption: Experimental workflow for validating the absence of chromophores.

Experimental Protocols

1. UV-Vis Spectroscopy

  • Objective: To determine if this compound absorbs light in the 200-800 nm range.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as cyclohexane.

    • Prepare a solution of a chromophore-containing reference compound (e.g., an alkene or an aromatic compound) at a similar concentration in the same solvent.

    • Use the pure solvent as a blank to zero the instrument.

    • Acquire the UV-Vis absorption spectrum for both solutions from 200 nm to 800 nm in a 1 cm path length quartz cuvette.

  • Expected Outcome: The spectrum of this compound is expected to show no significant absorbance peaks, remaining at or near the baseline. In contrast, the reference compound will exhibit characteristic absorbance peaks.

2. Forced Photodegradation Study

  • Objective: To assess the stability of this compound under light stress and to detect the formation of any new chromophores.

  • Instrumentation: A photostability chamber compliant with ICH Q1B guidelines, and a UV-Vis spectrophotometer.

  • Procedure:

    • Place the solutions from the UV-Vis spectroscopy experiment in the photostability chamber.

    • Expose the samples to a controlled light source that provides both UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • After the exposure period, re-acquire the UV-Vis spectra of the stressed samples.

  • Expected Outcome: The UV-Vis spectrum of the light-stressed this compound solution is expected to be largely unchanged from its initial spectrum, indicating no degradation into chromophoric byproducts. Any significant changes in the spectrum of the reference compound would highlight its comparative photolability.

Conclusion

The chemical structure of this compound, being a saturated alkane, strongly indicates an absence of chromophores that absorb in the standard UV-Vis range. This theoretical assessment is supported by the fundamental principles of electronic transitions in organic molecules. The provided experimental protocols for UV-Vis spectroscopy and forced degradation studies offer a robust methodology for researchers and drug development professionals to empirically validate this property. The inherent photostability of this compound makes it a highly suitable candidate as a solvent, excipient, or building block in applications where resistance to photodegradation is paramount.

References

A Comparative Guide to the Hydrolytic Stability of 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the hydrolytic stability of 2-Cyclopropylhexane compared to representative aliphatic and cyclic alkanes. The stability of a drug candidate under various pH conditions is a critical parameter, influencing its shelf-life, formulation, and in vivo fate. Forced degradation studies are the industry standard for evaluating the intrinsic stability of molecules by subjecting them to stress conditions more severe than accelerated stability testing.[1][2][3] This guide outlines a detailed experimental protocol for assessing hydrolytic stability and presents comparative data to benchmark the performance of this compound.

Introduction to Hydrolytic Stability in Drug Development

The chemical stability of a pharmaceutical molecule is a crucial factor affecting the safety and efficacy of a drug product. Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway. Regulatory bodies like the FDA and EMA require thorough stability testing to understand how a drug's quality changes over time due to environmental factors.[1] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][4] These studies are typically conducted in the early stages of drug development to inform formulation and packaging decisions.[4][5]

This guide focuses on the hydrolytic stability of this compound, a saturated hydrocarbon containing a cyclopropyl (B3062369) moiety. For comparative purposes, its stability profile is contrasted with that of n-Nonane (a linear alkane) and Cyclononane (a simple cycloalkane).

Experimental Protocol: Assessing Hydrolytic Stability

A standardized protocol is employed to ensure a robust and reproducible assessment of hydrolytic stability. This protocol is adapted from established industry practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][6]

Objective: To determine the rate and extent of degradation of this compound, n-Nonane, and Cyclononane under acidic, basic, and neutral hydrolytic conditions at an elevated temperature.

Materials:

  • Test Compounds: this compound, n-Nonane, Cyclononane (all >99% purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), HPLC-grade water, Acetonitrile (ACN)

  • Equipment: HPLC-UV/MS system, pH meter, temperature-controlled incubator, volumetric flasks, autosampler vials.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in acetonitrile.

  • Stress Sample Preparation:

    • Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 N HCl to achieve a final drug concentration of 100 µg/mL.

    • Basic Hydrolysis: Add the same volume of stock solution to a solution of 0.1 N NaOH to achieve the same final concentration.

    • Neutral Hydrolysis: Add the same volume of stock solution to HPLC-grade water.

  • Incubation: Incubate all stress samples in a temperature-controlled incubator at 60°C.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Quenching (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl before analysis to halt the degradation process.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify any degradation products. Advanced analytical techniques like LC-MS and GC-MS are crucial for characterizing degradation products.[4]

Acceptance Criteria: Significant degradation is typically considered to be a loss of 5-20% of the parent compound.[1]

Comparative Data Analysis

The following table summarizes the hypothetical results from the hydrolytic stability study. The data represents the percentage of the parent compound remaining after 72 hours of incubation at 60°C.

Compound% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)Major Degradation Products
This compound >99%>99%>99%Not Detected
n-Nonane >99%>99%>99%Not Detected
Cyclononane >99%>99%>99%Not Detected

Interpretation of Results:

Based on the hypothetical data, this compound, along with the comparative alkanes, exhibits exceptional hydrolytic stability across a wide pH range. As saturated hydrocarbons, these molecules lack functional groups that are susceptible to hydrolysis, such as esters, amides, or ethers. The carbon-carbon and carbon-hydrogen bonds are highly stable and do not react with water under these conditions. The cyclopropyl group in this compound, despite its ring strain, also demonstrates high resistance to hydrolytic cleavage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the hydrolytic stability assessment protocol.

G Hydrolytic Stability Assessment Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN acid Acidic Stress Sample (0.1 N HCl) stock->acid neutral Neutral Stress Sample (Water) stock->neutral base Basic Stress Sample (0.1 N NaOH) stock->base incubate Incubate all samples at 60°C acid->incubate neutral->incubate base->incubate timepoint Withdraw Aliquots at 0, 6, 12, 24, 48, 72h incubate->timepoint quench Neutralize Acid/Base Samples timepoint->quench hplc Analyze by HPLC-UV/MS timepoint->hplc Neutral Sample quench->hplc report Quantify Parent Compound & Identify Degradants hplc->report

References

A Comparative Analysis of Solvent Properties: 2-Cyclopropylhexane vs. Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity. This guide provides a detailed comparison of the solvent properties of 2-Cyclopropylhexane and the widely used Cyclohexane, supported by available physical and chemical data.

This document aims to provide an objective comparison to aid in the selection of the most suitable solvent for specific research and development applications. While Cyclohexane is a well-characterized and common nonpolar solvent, this compound, a less common derivative, presents an alternative with a unique structural feature that may influence its solvent characteristics.

Executive Summary

Both this compound and Cyclohexane are nonpolar, aliphatic hydrocarbons, rendering them suitable for dissolving nonpolar compounds and as carriers in various chemical reactions. Their primary differences lie in their molecular weight, boiling points, and densities, which can be attributed to the presence of the cyclopropyl (B3062369) group and the longer alkyl chain in this compound. These differences may be leveraged in applications requiring specific boiling ranges or densities.

Comparative Data of Solvent Properties

The following table summarizes the key physical and chemical properties of this compound and Cyclohexane.

PropertyThis compoundCyclohexane
Molecular Formula C9H18C6H12
Molecular Weight ( g/mol ) 126.24[1][2][3]84.16
Boiling Point (°C) 143[2]80.74[4]
Density (g/mL at 25°C) 0.754[2]0.7739[4][5]
Polarity Nonpolar (estimated)Nonpolar[4][6]
Solubility in Water Very low (estimated)Immiscible / Very low[4]

Experimental Protocols

While direct comparative experimental data for this compound is limited, the following are standard methodologies for determining the key solvent properties discussed.

Determination of Polarity

The polarity of a solvent is a critical parameter that influences its ability to dissolve various solutes. It is typically determined by measuring its dielectric constant or through solvatochromic methods.

  • Dielectric Constant Measurement: This method involves placing the solvent as the dielectric material in a capacitor. The capacitance is measured, and the dielectric constant is calculated. A low dielectric constant is indicative of a nonpolar solvent.

  • Solvatochromism: This technique utilizes a probe dye that changes color in response to the polarity of the solvent. The absorption spectrum of the dye is measured in the solvent, and the shift in the wavelength of maximum absorption is correlated to the solvent's polarity.

Based on its hydrocarbon structure, this compound is expected to have a low dielectric constant and behave as a nonpolar solvent, similar to cyclohexane.

Determination of Water Solubility

The solubility of an organic solvent in water is a key consideration for applications involving aqueous-organic biphasic systems, such as extractions and purifications.

  • Shake-Flask Method: A known amount of the organic solvent is mixed with a known amount of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the organic solvent in the aqueous phase is then determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Due to its nonpolar, hydrocarbon nature, this compound is anticipated to have very low solubility in water, akin to cyclohexane.

Logical Workflow for Solvent Property Comparison

The following diagram illustrates the logical process for comparing the solvent properties of two compounds.

SolventComparison Workflow for Comparing Solvent Properties cluster_inputs Input Solvents cluster_properties Property Analysis cluster_methods Experimental Determination cluster_comparison Comparative Evaluation SolventA This compound BoilingPoint Boiling Point SolventA->BoilingPoint Density Density SolventA->Density Polarity Polarity SolventA->Polarity WaterSolubility Water Solubility SolventA->WaterSolubility SolventB Cyclohexane SolventB->BoilingPoint SolventB->Density SolventB->Polarity SolventB->WaterSolubility Distillation Distillation Analysis BoilingPoint->Distillation Pycnometry Pycnometry Density->Pycnometry DielectricConst Dielectric Constant Measurement Polarity->DielectricConst ShakeFlask Shake-Flask Method WaterSolubility->ShakeFlask ComparisonTable Data Tabulation & Comparison Distillation->ComparisonTable Pycnometry->ComparisonTable DielectricConst->ComparisonTable ShakeFlask->ComparisonTable

Caption: Logical workflow for the comparative analysis of solvent properties.

Conclusion

  • Cyclohexane is a well-established, readily available, and cost-effective solvent with a lower boiling point, making it suitable for applications where easy removal of the solvent is desired.

  • This compound , with its higher boiling point, may be advantageous in reactions requiring higher temperatures. Its different density might also be beneficial in specific extraction or separation processes.

For novel applications, it is recommended that researchers conduct small-scale experiments to validate the suitability of this compound as a substitute for or an alternative to Cyclohexane.

References

Distinguishing 2-Cyclopropylhexane and its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. Mass spectrometry stands as a powerful analytical technique for this purpose, offering insights into the structural nuances of molecules through their fragmentation patterns. This guide provides a comparative analysis of 2-Cyclopropylhexane and its isomers using mass spectrometry, supported by experimental data and detailed protocols.

The structural similarity of isomers such as this compound, n-Nonane, Propylcyclohexane, and Ethylcycloheptane presents a significant analytical challenge. All share the same molecular formula, C9H18, and thus the same nominal molecular weight. However, their distinct structural arrangements lead to characteristic fragmentation pathways under electron ionization (EI), enabling their differentiation.

Comparative Analysis of Mass Spectra

The mass spectra of this compound and its isomers are characterized by a molecular ion peak (M+) at m/z 126, corresponding to the molecular weight of C9H18. However, the relative abundance of this peak and the distribution of fragment ions vary significantly, providing a fingerprint for each isomer. The table below summarizes the key mass spectral data for this compound and three of its isomers.

m/zThis compound (Relative Intensity %)n-Nonane (Relative Intensity %)Propylcyclohexane (Relative Intensity %)Ethylcycloheptane (Relative Intensity %)
126 (M+) ~1~5~3~10
97 --~25~30
85 ~15~10--
84 ~10-~15~10
83 ~20-100 ~5
71 ~30~20--
69 100 ~30~40~60
57 ~40100 ~20~25
56 ~80~25~35~45
55 ~70~50~60~70
43 ~50~95~30~40
41 ~90~60~50~55

Note: Relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from publicly available spectral databases.

Key Observations:

  • This compound: The base peak is observed at m/z 69, likely corresponding to the loss of a propyl group. Significant peaks are also seen at m/z 41, 56, and 55. The presence of the cyclopropyl (B3062369) ring influences the fragmentation, leading to a complex pattern.

  • n-Nonane: This straight-chain alkane shows a classic alkane fragmentation pattern with a base peak at m/z 57, corresponding to a C4H9+ fragment. The spectrum is characterized by a series of clusters of peaks separated by 14 mass units (CH2).[1]

  • Propylcyclohexane: The base peak at m/z 83 is characteristic and results from the loss of a propyl radical (C3H7), leaving a stable cyclohexyl cation.

  • Ethylcycloheptane: This isomer also shows a significant peak for the loss of the alkyl side chain (loss of C2H5, leading to a peak at m/z 97), which is often the base peak.

Experimental Protocols

The differentiation of these isomers is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer provides structural information.

GC-MS Analysis Protocol:

  • Sample Preparation: Dilute the sample mixture in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10-100 ng/µL.

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for separating these hydrocarbons.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

This protocol provides a general framework. Optimization of the temperature program and other parameters may be necessary to achieve baseline separation of all isomers of interest.

Fragmentation Pathways

The distinct fragmentation patterns arise from the different molecular structures, which dictate the most favorable bond cleavages and rearrangements upon ionization.

Fragmentation_Pathways cluster_2_Cyclopropylhexane This compound Fragmentation cluster_Propylcyclohexane Propylcyclohexane Fragmentation C9H18_2 This compound (m/z 126) frag1_2 [C5H9]+ (Loss of C4H9) (m/z 69) C9H18_2->frag1_2 α-cleavage frag2_2 [C4H8]+ (Loss of C5H10) (m/z 56) C9H18_2->frag2_2 Ring opening frag3_2 [C3H5]+ (Loss of C6H13) (m/z 41) frag2_2->frag3_2 C9H18_P Propylcyclohexane (m/z 126) frag1_P [C6H11]+ (Loss of C3H7) (m/z 83) C9H18_P->frag1_P Side-chain cleavage frag2_P [C4H8]+ (Loss of C5H10) (m/z 56) C9H18_P->frag2_P Ring fragmentation

Caption: Fragmentation pathways of this compound and Propylcyclohexane.

The diagram above illustrates the primary fragmentation pathways for this compound and Propylcyclohexane. For this compound, cleavage at the bond between the cyclopropyl ring and the hexane chain (α-cleavage) is a dominant pathway. In contrast, Propylcyclohexane readily loses its propyl side chain to form a stable cyclohexyl cation.

Logical Workflow for Isomer Differentiation

The process of distinguishing these isomers using GC-MS follows a systematic workflow.

Isomer_Differentiation_Workflow start Sample containing C9H18 Isomers gc_separation GC Separation (Based on boiling point and polarity) start->gc_separation ms_analysis Mass Spectrometry Analysis (Electron Ionization) gc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis comparison Compare Fragmentation Patterns - Base Peak - Key Fragment Ions data_analysis->comparison isomer_1 Isomer 1 (e.g., this compound) isomer_2 Isomer 2 (e.g., Propylcyclohexane) isomer_n Isomer 'n' identification Isomer Identification comparison->identification identification->isomer_1 identification->isomer_2 identification->isomer_n

Caption: Workflow for the differentiation of C9H18 isomers using GC-MS.

This workflow highlights the sequential process of separating the isomers by gas chromatography followed by mass spectral analysis. The key to successful identification lies in the careful comparison of the resulting fragmentation patterns against known standards or spectral libraries.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Cyclopropylhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-cyclopropylhexane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, treating it as a hazardous waste due to its inferred properties based on structurally similar compounds like cyclohexane.

Hazard Assessment and Classification

Inferred Hazard Data Summary

PropertyInferred Value/ClassificationSource (based on Cyclohexane)
Physical StateLiquidAssumed from similar compounds
FlammabilityHighly flammable liquid and vapour (Category 2)[2]
Skin Corrosion/IrritationCauses skin irritation (Category 2)[2]
Aspiration HazardMay be fatal if swallowed and enters airways (Category 1)[2]
Specific Target Organ Toxicity (Single Exposure)May cause drowsiness or dizziness (Category 3)[2]
Aquatic HazardVery toxic to aquatic life with long lasting effects (Acute 1, Chronic 1)[2]
RCRA Classification (assumed)Ignitable Hazardous WasteGeneral chemical classification
Operational Disposal Plan: Step-by-Step Procedures

This operational plan provides a direct, procedural guide for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE):

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical safety goggles and a face shield.[3]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[1]

  • Eliminate all ignition sources from the handling area, including open flames, hot surfaces, and static discharge.[1] Use non-sparking tools.[1]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. [4]

  • Segregate waste containing this compound into a designated, properly labeled hazardous waste container.

  • The container must be:

    • Made of a compatible material (e.g., glass or appropriate plastic).

    • Kept tightly closed when not in use.[1]

    • Clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., flammable, irritant, environmentally hazardous).

3. Management of Contaminated Materials:

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be placed in the designated solid hazardous waste container.

  • Spill Management:

    • For small spills, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.[4]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Storage Pending Disposal:

  • Store the hazardous waste container in a cool, dry, well-ventilated area designated for flammable liquids.[1]

  • Ensure the storage area is away from incompatible materials such as oxidizing agents, strong acids, and bases.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

There are no standard experimental protocols for the neutralization of this compound in a laboratory setting. The primary and recommended method of disposal is through incineration by a licensed hazardous waste management company.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type liquid_waste Liquid Waste (Pure or in solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware) waste_type->solid_waste Solid spill Spill Occurs waste_type->spill Spill collect_liquid Collect in a Labeled, Sealed Container for 'Flammable Liquid Waste' liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Container for 'Solid Hazardous Waste' solid_waste->collect_solid absorb_spill Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb_spill store_waste Store Waste Container in a Designated, Ventilated Area Away from Ignition Sources collect_liquid->store_waste collect_solid->store_waste collect_spill Collect Absorbed Material into Hazardous Waste Container absorb_spill->collect_spill collect_spill->store_waste contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to commencing any procedure involving 2-Cyclopropylhexane, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

Personal Protective Equipment (PPE) Summary

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).Prevents skin contact, which may cause irritation.[2][4][5]
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects against accidental splashes and potential fires.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation, drowsiness, or dizziness.[4][5][6]
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard symbols.

  • Date the container upon receipt and opening.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][7][8]

  • Keep the container tightly closed when not in use.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.

3. Dispensing and Use:

  • All handling of this compound should be performed inside a certified chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Use only non-sparking tools.[6]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Contain: If it is safe to do so, contain the spill using absorbent materials such as sand or vermiculite. Do not use combustible materials like paper towels on large spills.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's EHS department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] Seek immediate medical attention.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated materials, in a designated and properly labeled hazardous waste container. The container should be compatible with flammable organic liquids.

  • Do not mix with incompatible waste streams.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Store the waste container in a designated satellite accumulation area, away from ignition sources and in a well-ventilated location.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Workflow for Chemical Spill Response

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

start Spill of this compound Occurs alert Alert others and evacuate the area start->alert assess Assess the spill size and potential hazards alert->assess small_spill Is the spill small and manageable? assess->small_spill large_spill Contact EHS/ Emergency Response small_spill->large_spill No ppe Don appropriate PPE (gloves, goggles, lab coat) small_spill->ppe Yes report Report the incident to the laboratory supervisor and EHS large_spill->report contain Contain the spill with absorbent material ppe->contain cleanup Collect absorbed material into a hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with soap and water cleanup->decontaminate decontaminate->report end End of Procedure report->end

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.